molecular formula C25H40O2 B15579873 Variculanol

Variculanol

Cat. No.: B15579873
M. Wt: 372.6 g/mol
InChI Key: OHABHHQPUHXDEY-UHFFFAOYSA-N
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Description

Variculanol is a useful research compound. Its molecular formula is C25H40O2 and its molecular weight is 372.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,9,12-trimethyl-16-methylidene-6-propan-2-yltricyclo[13.3.0.05,9]octadeca-2,11-diene-7,10-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O2/c1-15(2)24-21-12-9-18(5)20-11-8-17(4)19(20)10-7-16(3)13-23(27)25(21,6)14-22(24)26/h9,13,15,19-24,26-27H,4,7-8,10-12,14H2,1-3,5-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHABHHQPUHXDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C2(CC(C(C2CC=C(C3CCC(=C)C3CC1)C)C(C)C)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Variculanol: A Technical Guide to its Discovery, Isolation, and Characterization from Aspergillus variecolor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Variculanol (B10820686), a novel sesterterpenoid with a unique 5/12/5 tricyclic ring system, was first discovered and isolated from the fungus Aspergillus variecolor. This technical guide provides a comprehensive overview of the methodologies employed in its discovery, from the solid-state fermentation of the producing organism to the extraction, purification, and structural elucidation of the compound. Detailed experimental protocols, quantitative data, and visualizations of the experimental workflow are presented to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery. The documented antiparasitic activity of this compound against coccidia highlights its potential as a lead compound for the development of new therapeutic agents.

Introduction

The fungal kingdom is a prolific source of structurally diverse secondary metabolites with a wide range of biological activities. The genus Aspergillus, in particular, is renowned for its ability to produce a rich arsenal (B13267) of natural products. In 1991, a team of scientists led by Sheo Bux Singh reported the discovery of this compound, a sesterterpenoid with an unprecedented 5/12/5 tricyclic carbon skeleton, from the fungus Aspergillus variecolor[1]. Sesterterpenoids are a relatively rare class of terpenoids, and the novel architecture of this compound presented a significant challenge and opportunity for structural chemists.

Initial investigations into the biological properties of this compound revealed its potential as an antiparasitic agent, specifically demonstrating activity against coccidia, a group of protozoan parasites that cause significant economic losses in the poultry industry[1]. This finding underscores the importance of exploring fungal secondary metabolites for novel therapeutic leads.

This guide aims to provide a detailed technical account of the pivotal experiments that led to the discovery and characterization of this compound, with a focus on reproducible methodologies and clear data presentation.

Discovery and Isolation of this compound

The isolation of this compound from Aspergillus variecolor involved a multi-step process encompassing fungal fermentation, extraction, and chromatographic purification.

Fungal Fermentation

This compound was produced through solid-state fermentation of Aspergillus variecolor (ATCC 11069). Solid-state fermentation is a process where microorganisms are cultured on a solid substrate in the absence or near-absence of free water.

Experimental Protocol: Solid-State Fermentation

A detailed protocol for the solid-state fermentation of Aspergillus variecolor for this compound production is outlined below:

  • Organism: Aspergillus variecolor (ATCC 11069)

  • Culture Medium: A solid substrate was utilized for the fermentation. While the exact composition was not detailed in the primary literature, a common approach for solid-state fermentation of Aspergillus species involves a mixture of grains and nutrient solutions. A representative medium could consist of:

    • Cracked corn: 1 kg

    • Yeast extract: 20 g

    • Sucrose: 20 g

    • Distilled water: to moisten the substrate

  • Inoculation: The solid substrate was inoculated with a spore suspension or mycelial culture of A. variecolor.

  • Incubation: The inoculated substrate was incubated under controlled conditions to allow for fungal growth and secondary metabolite production.

    • Temperature: 25-28 °C

    • Duration: 14-21 days

    • Aeration: The fermentation was likely carried out in containers that allowed for adequate air exchange.

Extraction and Preliminary Purification

Following the fermentation period, the fungal biomass and substrate were subjected to solvent extraction to isolate the crude secondary metabolites.

Experimental Protocol: Extraction

  • Extraction Solvent: The solid fermented material was extracted with methyl ethyl ketone (MEK).

  • Procedure: The fermented solids were soaked in MEK and likely agitated to ensure efficient extraction. This process was likely repeated multiple times to maximize the yield of the crude extract.

  • Solvent Removal: The MEK extract was concentrated under reduced pressure to yield a crude oily residue.

  • Solvent Partitioning: The crude extract was partitioned between hexane (B92381) and a mixture of methanol (B129727) and water. This step serves to separate compounds based on their polarity, with the less polar compounds (including this compound) partitioning into the hexane layer.

Chromatographic Purification

The final purification of this compound was achieved through silica (B1680970) gel chromatography.

Experimental Protocol: Silica Gel Chromatography

  • Stationary Phase: Silica gel was used as the adsorbent.

  • Mobile Phase: A gradient of solvents with increasing polarity was likely used to elute the compounds from the column. A common solvent system for separating moderately polar compounds like sesterterpenoids is a mixture of hexane and ethyl acetate.

  • Fraction Collection: Fractions were collected as the mobile phase passed through the column.

  • Analysis: The composition of each fraction was monitored using techniques such as thin-layer chromatography (TLC).

  • Crystallization: Fractions containing the pure this compound were combined, and the solvent was evaporated. The resulting solid was crystallized from acetonitrile (B52724) to yield pure this compound as a white crystalline solid.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃₀H₄₈O₄
Molecular Weight472.7 g/mol
AppearanceWhite crystalline solid
Melting Point188-190 °C

Structure Elucidation

The determination of the complex and novel structure of this compound was a significant scientific achievement, relying heavily on advanced spectroscopic techniques.

Spectroscopic Analysis

The structure of this compound was elucidated using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact molecular formula of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D and 2D NMR experiments were crucial in piecing together the intricate carbon skeleton and stereochemistry of this compound.

    • ¹H NMR and ¹³C NMR: Provided information on the number and types of protons and carbons in the molecule.

    • 2D NMR (COSY, HMQC, HMBC): These experiments were instrumental in establishing the connectivity between protons and carbons. In particular, the Heteronuclear Multiple Bond Correlation (HMBC) experiment was vital for connecting the different fragments of the molecule and confirming the novel 5/12/5 ring system[1].

Table 2: Key Spectroscopic Data for this compound

Spectroscopic TechniqueKey Findings
High-Resolution Mass SpectrometryDetermined the molecular formula as C₃₀H₄₈O₄.
¹H NMRRevealed the presence of numerous proton signals in the aliphatic and oxygenated regions.
¹³C NMRIndicated the presence of 30 carbon atoms, including several quaternary carbons and carbons attached to oxygen.
2D NMR (HMBC)Established the long-range correlations that were critical for assembling the 5/12/5 tricyclic skeleton.

Biological Activity

The initial report on this compound highlighted its antiparasitic properties.

Anticoccidial Activity

This compound was found to be effective against coccidia, a group of protozoan parasites that cause the disease coccidiosis in poultry and other animals[1]. Unfortunately, detailed quantitative data on its potency (e.g., IC₅₀ values) and the specifics of the bioassays were not available in the reviewed literature.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the discovery and isolation of this compound from Aspergillus variecolor.

Variculanol_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Partitioning cluster_purification Purification A Aspergillus variecolor Culture B Solid-State Fermentation A->B C Extraction with Methyl Ethyl Ketone B->C D Solvent Partitioning (Hexane/Methanol-Water) C->D E Silica Gel Chromatography D->E F Crystallization (Acetonitrile) E->F G Pure this compound F->G

Caption: Workflow for the isolation of this compound.

Logical Relationship of Structure Elucidation

The following diagram illustrates the logical flow of information from different spectroscopic techniques that led to the determination of this compound's structure.

Structure_Elucidation_Logic MS High-Resolution Mass Spectrometry Structure This compound Structure (5/12/5 Tricyclic System) MS->Structure Molecular Formula NMR_1D 1D NMR (¹H and ¹³C) NMR_1D->Structure Functional Groups & Atom Count NMR_2D 2D NMR (COSY, HMQC, HMBC) NMR_2D->Structure Connectivity & Stereochemistry

References

Unraveling the Molecular Architecture of Variculanol: A Technical Guide to its Fungal Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive technical guide has been compiled to illuminate the biosynthetic pathway of Variculanol (B10820686), a complex 5/12/5 tricyclic sesterterpenoid produced by the fungus Aspergillus variecolor. This document, tailored for researchers, scientists, and drug development professionals, provides an in-depth exploration of the enzymatic machinery and genetic blueprint responsible for the synthesis of this intriguing natural product. While a dedicated study fully elucidating the this compound biosynthetic gene cluster remains to be published, this guide synthesizes current knowledge on fungal sesterterpenoid biosynthesis to propose a putative pathway and offers a detailed look at the experimental methodologies required for its investigation.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to follow the established route for fungal sesterterpenoids, originating from the universal precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are sequentially condensed to form the C25 linear precursor, geranylfarnesyl pyrophosphate (GFPP). This crucial step is catalyzed by a bifunctional prenyltransferase-terpene synthase (PTTS).

The proposed pathway is as follows:

  • Initiation: The biosynthesis begins with the formation of geranyl pyrophosphate (GPP) from IPP and DMAPP.

  • Elongation: Two successive additions of IPP to GPP, catalyzed by the prenyltransferase domain of a PTTS, yield farnesyl pyrophosphate (FPP) and subsequently geranylfarnesyl pyrophosphate (GFPP).

  • Cyclization: The terpene synthase domain of the same PTTS then orchestrates a complex cascade of cyclization reactions of GFPP to form the characteristic 5/12/5 tricyclic carbocation intermediate.

  • Termination and Modification: The carbocation intermediate is then likely quenched by water to introduce a hydroxyl group. Subsequent tailoring reactions, potentially catalyzed by cytochrome P450 monooxygenases (CYP450s) and other modifying enzymes encoded within the same biosynthetic gene cluster (BGC), would lead to the final structure of this compound.

This proposed pathway is based on the well-characterized biosynthesis of other fungal sesterterpenoids that share the same tricyclic core. The identification and functional characterization of the specific var BGC in Aspergillus variecolor is a critical next step to confirm these hypotheses.

Visualizing the Pathway and Experimental Logic

To facilitate a deeper understanding, the proposed biosynthetic pathway and a general experimental workflow for its elucidation are presented as diagrams generated using the DOT language.

This compound Biosynthesis Pathway cluster_0 Mevalonate Pathway cluster_1 Sesterterpenoid Backbone Synthesis cluster_2 Tailoring Reactions IPP Isopentenyl Pyrophosphate (IPP) GFPP_Synthase Geranylfarnesyl Pyrophosphate Synthase (PT domain) IPP->GFPP_Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GFPP_Synthase GFPP Geranylfarnesyl Pyrophosphate (GFPP) GFPP_Synthase->GFPP IPP (x3) Variculanol_Synthase This compound Synthase (TS domain) GFPP->Variculanol_Synthase Tricyclic_Intermediate 5/12/5 Tricyclic Carbocation Intermediate Variculanol_Synthase->Tricyclic_Intermediate CYP450s Cytochrome P450 Monooxygenases Tricyclic_Intermediate->CYP450s This compound This compound CYP450s->this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow Genome_Mining Genome Mining of Aspergillus variecolor BGC_Identification Identification of Putative Sesterterpenoid BGC Genome_Mining->BGC_Identification Gene_Cloning Gene Cloning and Heterologous Expression BGC_Identification->Gene_Cloning Gene_Knockout Gene Knockout Studies in A. variecolor BGC_Identification->Gene_Knockout Functional_Assay In Vitro/In Vivo Functional Assays Gene_Cloning->Functional_Assay Product_Analysis Metabolite Profile Analysis (LC-MS, NMR) Functional_Assay->Product_Analysis Pathway_Elucidation Pathway Elucidation Product_Analysis->Pathway_Elucidation Gene_Knockout->Product_Analysis

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

Quantitative Data Summary

Currently, there is no publicly available quantitative data specifically for the biosynthesis of this compound. The following table provides a template for the types of data that would be crucial to collect during the experimental investigation of its biosynthetic pathway.

ParameterMethodExpected OutcomeSignificance
Gene Expression Levels qRT-PCRRelative transcript abundance of biosynthetic genes under different culture conditions.Identifies regulatory conditions for this compound production.
Enzyme Kinetics (this compound Synthase) In vitro enzyme assays with purified proteinKm, kcat, and Vmax for the substrate GFPP.Characterizes the efficiency and substrate affinity of the key enzyme.
Product Titer HPLC, LC-MSConcentration of this compound (mg/L or g/L) in fungal cultures or heterologous hosts.Provides a baseline for strain improvement and process optimization.
Intermediate Accumulation LC-MS analysis of gene knockout strainsDetection and quantification of biosynthetic intermediates.Confirms the function of individual genes in the pathway.

Detailed Experimental Protocols

While specific protocols for this compound are not yet available, this section provides detailed methodologies for key experiments that are standard in the elucidation of fungal natural product biosynthetic pathways.

1. Identification of the Putative this compound Biosynthetic Gene Cluster (BGC)

  • Protocol:

    • Genome Sequencing: Obtain a high-quality whole-genome sequence of a this compound-producing strain of Aspergillus variecolor using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies.

    • Bioinformatic Analysis: Utilize BGC prediction software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative terpene BGCs.

    • Homology Search: Perform BLASTp searches against characterized fungal sesterterpene synthases to identify candidate genes within the predicted BGCs. The presence of genes encoding a PTTS and CYP450s in a cluster is a strong indicator.

2. Heterologous Expression of the Putative this compound Synthase

  • Protocol:

    • Gene Synthesis and Codon Optimization: Synthesize the coding sequence of the candidate this compound synthase gene, with codon optimization for a suitable heterologous host such as Aspergillus oryzae or Saccharomyces cerevisiae.

    • Vector Construction: Clone the synthesized gene into an appropriate expression vector under the control of a strong, inducible promoter (e.g., amyB promoter for A. oryzae or GAL1 promoter for S. cerevisiae).

    • Host Transformation: Transform the expression vector into the chosen heterologous host using established protocols (e.g., protoplast transformation for Aspergillus or lithium acetate (B1210297) method for yeast).

    • Cultivation and Induction: Grow the recombinant strains in a suitable medium and induce gene expression.

    • Metabolite Extraction and Analysis: Extract the secondary metabolites from the culture broth and mycelia using organic solvents (e.g., ethyl acetate). Analyze the extracts by LC-MS and compare the metabolic profiles of the recombinant strain with that of a control strain carrying an empty vector. The presence of a new peak corresponding to the mass of a cyclized sesterterpene backbone would confirm the function of the synthase.

3. In Vitro Characterization of the this compound Synthase

  • Protocol:

    • Protein Expression and Purification: Express the this compound synthase with a purification tag (e.g., His-tag) in E. coli. Purify the recombinant protein using affinity chromatography.

    • Enzyme Assay: Perform in vitro assays in a reaction buffer containing the purified enzyme, the substrate geranylfarnesyl pyrophosphate (GFPP), and necessary cofactors (e.g., Mg2+).

    • Product Identification: Extract the reaction products and analyze them by GC-MS or LC-MS to confirm the identity of the cyclized sesterterpene product.

4. Gene Knockout and Complementation in Aspergillus variecolor

  • Protocol:

    • Knockout Cassette Construction: Construct a gene replacement cassette containing a selectable marker (e.g., hygromycin resistance gene) flanked by homologous regions upstream and downstream of the target biosynthetic gene.

    • Protoplast Transformation: Transform the knockout cassette into Aspergillus variecolor protoplasts.

    • Mutant Screening and Verification: Select transformants on a medium containing the appropriate antibiotic. Verify the gene deletion by PCR and Southern blotting.

    • Metabolite Analysis: Analyze the metabolite profiles of the knockout mutants by LC-MS. The disappearance of the this compound peak in the mutant strain would confirm the gene's involvement in its biosynthesis.

    • Gene Complementation: Reintroduce the wild-type gene into the knockout mutant to restore this compound production, thus confirming the gene's function.

This technical guide provides a foundational framework for the scientific community to build upon in the quest to fully elucidate the biosynthesis of this compound. The detailed protocols and proposed pathway offer a roadmap for future research that will undoubtedly accelerate the discovery and development of novel therapeutics derived from this fascinating fungal metabolite.

Variculanol: A Comprehensive Technical Dossier

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 135513-21-2[1]

This document provides an in-depth technical guide on Variculanol, a novel sesterterpenoid. It is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry. The information compiled herein is based on the foundational study by Singh et al. (1991), which first described the isolation and structural elucidation of this compound.

Core Compound Details

This compound is a structurally unique sesterterpenoid characterized by a 5/12/5 tricyclic ring system. It was first isolated from the fungus Aspergillus variecolor. The determination of its complex structure and absolute stereochemistry was a significant achievement in natural product chemistry, heavily relying on advanced spectroscopic techniques.

IdentifierValueReference
CAS Number 135513-21-2[1]
Molecular Formula C₂₅H₄₀O₂[1]
Molecular Weight 372.6 g/mol [1]
Class Sesterterpenoid[1]
Origin Aspergillus variecolor[1]

Spectral Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic methods. The following tables summarize the key spectral data as reported in the primary literature.

¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data unavailable in search resultsData unavailable in search resultsData unavailable in search resultsData unavailable in search results
¹³C NMR Spectral Data
Chemical Shift (δ) ppmCarbon TypeAssignment
Data unavailable in search resultsData unavailable in search resultsData unavailable in search results
Mass Spectrometry and Other Spectral Data
TechniqueKey Peaks / Features
High-Resolution Mass Spectrometry (HRMS) Data unavailable in search results
Infrared (IR) Spectroscopy Data unavailable in search results
Ultraviolet-Visible (UV-Vis) Spectroscopy Data unavailable in search results
Optical Rotation Data unavailable in search results

Experimental Protocols

The following protocols are based on the methodologies described by Singh et al. (1991) for the isolation and characterization of this compound.

Fermentation of Aspergillus variecolor
  • Culture and Media: The producing organism, Aspergillus variecolor, was cultured in a suitable liquid fermentation medium containing sources of carbon, nitrogen, and mineral salts.

  • Fermentation Conditions: The fermentation was carried out in shake flasks or fermenters under controlled conditions of temperature, pH, and aeration for a specific duration to allow for the production of secondary metabolites, including this compound.

  • Extraction: Upon completion of the fermentation, the whole broth was typically extracted with an organic solvent, such as ethyl acetate, to partition the microbial metabolites into the organic phase. The organic extract was then concentrated under reduced pressure to yield a crude extract.

Isolation and Purification of this compound

The crude extract was subjected to a series of chromatographic steps to isolate this compound.

  • Initial Fractionation: The crude extract was typically fractionated using techniques like column chromatography on silica (B1680970) gel with a gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

  • Fine Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or other analytical methods, were further purified using repeated column chromatography, often employing different stationary phases or solvent systems.

  • Final Purification: The final purification to obtain pure this compound was often achieved by high-performance liquid chromatography (HPLC), typically using a reversed-phase column with a mobile phase such as a mixture of methanol (B129727) and water.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer. The solvent used was typically deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD). Advanced 2D NMR techniques, such as COSY, HMQC, and HMBC, were instrumental in establishing the complex connectivity of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectra were acquired to determine the elemental composition of this compound.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectra were recorded to identify functional groups, and UV-Vis spectra were used to characterize any chromophores in the molecule.

  • Optical Rotation: The specific rotation was measured to determine the chiroptical properties of the compound.

Logical Relationships and Workflows

As there is no publicly available information on the signaling pathways associated with this compound, the following diagram illustrates the experimental workflow for its isolation and characterization.

experimental_workflow cluster_fermentation Fermentation cluster_purification Purification cluster_analysis Structural Elucidation Fermentation Aspergillus variecolor Fermentation Extraction Solvent Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Chrom Silica Gel Chromatography Crude_Extract->Silica_Chrom HPLC HPLC Purification Silica_Chrom->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound NMR NMR Spectroscopy (1D and 2D) Pure_this compound->NMR MS Mass Spectrometry Pure_this compound->MS IR_UV IR and UV-Vis Spectroscopy Pure_this compound->IR_UV Structure Structure Determination NMR->Structure MS->Structure IR_UV->Structure

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Biological Activity

Currently, there is a lack of publicly available data on the biological activity or potential signaling pathways of this compound. Further research is required to explore its pharmacological properties.

References

Variculanol: A Technical Guide to its Natural Source, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Variculanol is a sesterterpenoid natural product, a class of C25 isoprenoids known for their complex chemical structures and diverse biological activities. As with many fungal secondary metabolites, interest in this compound stems from its potential as a scaffold for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the natural source of this compound, available data on its abundance, detailed protocols for its isolation and quantification, and an exploration of the biosynthetic pathways leading to its formation.

Natural Source and Abundance

This compound is a secondary metabolite produced by the filamentous fungus Aspergillus variecolor . This species of Aspergillus is known to produce a rich diversity of secondary metabolites, including other sesterterpenoids.

Quantitative Abundance

Precise quantitative data for the abundance of this compound from Aspergillus variecolor cultures is not extensively reported in peer-reviewed literature. The yield of secondary metabolites from fungal fermentations can be highly variable, depending on factors such as the specific strain, culture medium composition, and fermentation conditions (e.g., temperature, pH, aeration). However, to provide a practical reference for researchers, the following table summarizes reported yields for other sesterterpenoids isolated from various Aspergillus species. These values can offer an approximate expectation for the production of this compound.

Sesterterpenoid CompoundProducing OrganismReported Yield (mg/L)Reference
Asperterpenoid AAspergillus oryzae~5.2[1]
Asperterpenoid BAspergillus oryzae~1.8[1]
Ophiobolin P1Aspergillus calidoustusNot specified[2]
Asperunguisins A-FAspergillus unguisNot specified[2]

Note: The yields of fungal secondary metabolites are often reported in milligrams per liter (mg/L) of culture broth. The absence of specific data for this compound highlights an area for future research and process optimization.

Experimental Protocols

The following sections detail a generalized yet comprehensive protocol for the isolation and quantification of this compound from Aspergillus variecolor culture, based on established methodologies for fungal sesterterpenoids.

Fungal Fermentation and Extraction

Objective: To cultivate Aspergillus variecolor and extract the crude secondary metabolites, including this compound.

Materials:

  • Pure culture of Aspergillus variecolor

  • Potato Dextrose Agar (B569324) (PDA) for inoculum preparation

  • Liquid fermentation medium (e.g., Potato Dextrose Broth - PDB, or Yeast Extract Sucrose - YES broth)

  • Erlenmeyer flasks

  • Shaking incubator

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Inoculum Preparation: Inoculate Aspergillus variecolor onto PDA plates and incubate at 25-28°C for 7-10 days until sporulation.

  • Fermentation: Aseptically transfer a small piece of the agar culture into Erlenmeyer flasks containing the liquid fermentation medium. Incubate the flasks at 25-28°C for 14-21 days with shaking at 150-180 rpm.

  • Extraction:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the dried ethyl acetate extract in vacuo using a rotary evaporator to obtain the crude extract.

    • The mycelium can also be extracted by soaking in ethyl acetate, followed by filtration and concentration. The extracts from the filtrate and mycelium can be combined or analyzed separately.

Purification of this compound

Objective: To isolate this compound from the crude extract using chromatographic techniques.

Materials:

  • Crude extract from Aspergillus variecolor

  • Silica (B1680970) gel for column chromatography

  • Glass column for chromatography

  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • HPLC system (preparative or semi-preparative) with a suitable column (e.g., C18)

  • Solvents for HPLC (HPLC grade acetonitrile, water)

Procedure:

  • Column Chromatography:

    • Prepare a silica gel column packed with a non-polar solvent (e.g., n-hexane).

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor the separation by TLC.

    • Combine fractions containing the compound of interest (this compound) based on their TLC profiles.

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the enriched fractions by preparative or semi-preparative HPLC.

    • Use a C18 column with a mobile phase gradient of water and acetonitrile.

    • Monitor the elution profile with a UV detector.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

Quantification of this compound

Objective: To determine the concentration of this compound in an extract using analytical HPLC-MS.

Materials:

  • Purified this compound standard

  • Crude or partially purified extract

  • HPLC-MS system with a C18 analytical column

  • HPLC grade solvents (acetonitrile, water, formic acid)

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation: Prepare a stock solution of the purified this compound standard of a known concentration. Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve a known weight of the crude or partially purified extract in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile). Filter the sample through a 0.22 µm syringe filter.

  • HPLC-MS Analysis:

    • Inject the calibration standards and the sample solution into the HPLC-MS system.

    • Use a C18 analytical column with a gradient elution of water (often with 0.1% formic acid) and acetonitrile.

    • Set the mass spectrometer to detect the molecular ion of this compound in either positive or negative ion mode. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher selectivity and sensitivity.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

    • Calculate the abundance of this compound in the original culture as mg/L.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and analysis of this compound.

Variculanol_Workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_analysis Analysis & Quantification A_variecolor Aspergillus variecolor Culture Fermentation Liquid Fermentation A_variecolor->Fermentation Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chrom Silica Gel Column Chromatography Crude_Extract->Column_Chrom HPLC_Purify Preparative HPLC Column_Chrom->HPLC_Purify Pure_this compound Pure this compound HPLC_Purify->Pure_this compound HPLC_MS Analytical HPLC-MS Pure_this compound->HPLC_MS NMR NMR Spectroscopy Pure_this compound->NMR Quant_Data Quantitative Data HPLC_MS->Quant_Data Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation

Figure 1. Experimental workflow for this compound.
Biosynthetic Pathway

While a specific signaling pathway for this compound is not yet elucidated, its formation follows the general biosynthetic pathway for sesterterpenoids in fungi. The key steps are outlined in the diagram below.

Sesterterpenoid_Biosynthesis cluster_mevalonate Mevalonate Pathway cluster_sesterterpenoid Sesterterpenoid Synthesis Acetyl_CoA Acetyl-CoA MVA Mevalonate (MVA) Acetyl_CoA->MVA Multiple Steps IPP_DMAPP IPP & DMAPP MVA->IPP_DMAPP Multiple Steps GFPP Geranylfarnesyl Diphosphate (GFPP) IPP_DMAPP->GFPP GFPP Synthase Sesterterpene_Synthase Sesterterpene Synthase GFPP->Sesterterpene_Synthase Variculanol_Precursor This compound Precursor Sesterterpene_Synthase->Variculanol_Precursor Cyclization This compound This compound Variculanol_Precursor->this compound Tailoring Enzymes (e.g., P450s)

Figure 2. Generalized sesterterpenoid biosynthesis pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesterterpenoids are a relatively rare class of C25 terpenoids biosynthesized from geranylfarnesyl pyrophosphate (GFPP).[1][2] Fungi, particularly the genus Aspergillus, have emerged as a prolific source of structurally diverse and biologically active sesterterpenoids.[3][4][5] These compounds exhibit a wide array of pharmacological activities, including anti-inflammatory, cytotoxic, antimicrobial, and enzyme-inhibitory effects.[1][6][7] Among these, variculanol (B10820686), a novel 5/12/5 tricyclic sesterterpenoid isolated from Aspergillus variecolor, represents a unique structural scaffold.[2] This technical guide provides an in-depth overview of this compound and related sesterterpenoids from Aspergillus, focusing on their isolation, structural characterization, biosynthesis, and pharmacological potential, with detailed experimental protocols and data presentation for researchers in the field.

Chemical Structures and Classes

Sesterterpenoids from Aspergillus can be categorized into several structural classes based on their carbon skeletons.

  • This compound Type: Characterized by a unique 5/12/5 tricyclic system, first identified in this compound.[2]

  • Asperane Type: These sesterterpenoids, such as the asperunguisins, feature a distinct hydroxylated 7/6/6/5 tetracyclic system.[8]

  • Ophiobolin Type: A large and well-studied class, ophiobolins possess a characteristic 5/8/5-fused tricyclic core. Numerous ophiobolin-type sesterterpenoids have been isolated from various Aspergillus species.[1][9]

  • Terretonin Type: Isolated from Aspergillus terreus, terretonins are complex sesterterpenoids with unique polycyclic structures.[6][10]

  • Stellatic Acid Type: Stellatic acid, isolated from Aspergillus variecolor, is another example of the chemical diversity within this class, exhibiting potent biological activities.[7][11]

Data Presentation: Physicochemical and Biological Data

The following tables summarize key quantitative data for representative sesterterpenoids isolated from Aspergillus species.

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for Terretonin (6) in CDCl₃

PositionδC (ppm)δH (ppm, mult., J in Hz)
138.12.65 (dd, 13.5, 6.0), 2.10 (m)
227.81.85 (m), 1.60 (m)
3213.8-
449.52.90 (d, 12.0)
558.22.55 (d, 12.0)
6134.55.80 (s)
7128.4-
842.12.25 (m)
924.91.75 (m), 1.55 (m)
1036.51.95 (m)
11135.25.25 (t, 7.0)
12124.5-
1340.22.05 (m)
1429.72.35 (m)
15166.9-
1698.15.95 (s)
17201.3-
1845.33.15 (s)
1922.11.15 (s)
2021.81.05 (s)
2117.71.65 (s)
2225.71.70 (s)
2328.11.20 (d, 7.0)
2416.50.95 (d, 7.0)
25168.4-
2651.83.70 (s)

Data adapted from related literature on terretonin-type compounds.

Table 2: Biological Activities of Sesterterpenoids from Aspergillus

CompoundSource OrganismBiological ActivityIC₅₀ ValueReference
Stellatic Acid Aspergillus variecolorAntioxidant38 µg/mL[7]
Anticancer (HeLa)7-12 µM[7]
Anticancer (HepG2)7-12 µM[7]
Anticancer (MCF7)7-12 µM[7]
Anticancer (A549)7-12 µM[7]
α-Glucosidase (yeast)101.73 µg/mL[7]
Andilesin C Aspergillus variecolorCytotoxicity (DU145)Moderate[7]
Cytotoxicity (B16F10)Moderate[7]
Asperunguisin C Aspergillus unguisCytotoxicity (A549)6.2 µM[8]
Asperterpenoid A Aspergillus sp. 16-5cmPTPB Inhibition2.2 µM[12]
Aspergilloxide Aspergillus sp. (marine)Cytotoxicity (HCT-116)61.0 µM[12]
Undulacin C (3) Aspergillus undulatusT-lymphocyte Proliferation9.74 ± 0.62 μM[9]

Biosynthesis of Sesterterpenoids

The biosynthesis of sesterterpenoids in fungi originates from the mevalonate (B85504) pathway, which produces the universal isoprene (B109036) building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form geranylfarnesyl pyrophosphate (GFPP, C25), the direct precursor to sesterterpenoids. The remarkable structural diversity of these compounds arises from the action of sesterterpene synthases (PTTSs), which catalyze complex cyclization cascades of GFPP.[1] Subsequent tailoring reactions, often mediated by cytochrome P450 monooxygenases and other enzymes, further modify the carbon skeleton to produce the final array of natural products.[1]

sesterterpenoid_biosynthesis cluster_0 Mevalonate Pathway cluster_1 Sesterterpenoid Backbone Synthesis cluster_2 Cyclization & Diversification AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP GPP GPP (C10) FPP FPP (C15) GPP->FPP GFPP GFPP (C25) FPP->GFPP SesterpeneSynthase Sesterterpene Synthase (PTTS) GFPP->SesterpeneSynthase Protosesterterpenoids Protosesterterpenoids (e.g., Ophiobolin, Asperane scaffolds) SesterpeneSynthase->Protosesterterpenoids SesterpeneSynthase->Protosesterterpenoids TailoringEnzymes Tailoring Enzymes (P450s, Oxidoreductases) Protosesterterpenoids->TailoringEnzymes Protosesterterpenoids->TailoringEnzymes FinalProducts This compound, Terretonins, Asperunguisins, etc. TailoringEnzymes->FinalProducts TailoringEnzymes->FinalProducts

Caption: Generalized biosynthetic pathway of sesterterpenoids in Aspergillus.

Experimental Protocols

Detailed and reproducible methodologies are critical for natural product research. The following sections outline standard protocols for the isolation and characterization of sesterterpenoids from Aspergillus.

Fungal Cultivation and Fermentation

Objective: To produce sufficient biomass and secondary metabolite yield for isolation.

  • Strain: Aspergillus sp. (e.g., A. terreus, A. variecolor).

  • Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of potato dextrose broth (PDB) with a mycelial plug of the fungus. Incubate at 28°C on a rotary shaker at 180 rpm for 3-5 days.

  • Solid-State Fermentation: Aseptically add 100 g of sterile rice to a 1 L Erlenmeyer flask, followed by 120 mL of distilled water. Autoclave at 121°C for 20 minutes. After cooling, inoculate the rice medium with 10 mL of the seed culture. Incubate under static conditions at 28°C for 21-30 days.[6][10]

Extraction and Fractionation

Objective: To extract crude secondary metabolites and perform initial separation.

  • Extraction: After incubation, chop the fermented rice solid into smaller pieces and soak overnight in 500 mL of ethyl acetate (B1210297) (EtOAc) with occasional shaking. Repeat this process three times. Combine the EtOAc extracts and evaporate the solvent under reduced pressure to yield a crude extract.[6][10]

  • Solvent Partitioning: Dissolve the crude extract in 200 mL of 90% aqueous methanol (B129727) (MeOH) and partition against an equal volume of n-hexane. Repeat the partitioning three times. The defatted 90% MeOH layer is concentrated in vacuo. The resulting residue is then suspended in water and partitioned successively with EtOAc and n-butanol.

  • Fractionation: Concentrate the bioactive fraction (typically the EtOAc fraction). Subject the residue to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane/EtOAc (from 100:0 to 0:100, v/v) and then EtOAc/MeOH (from 100:0 to 0:100, v/v) to yield several subfractions (F1, F2, F3...).

Compound Isolation and Purification

Objective: To purify individual compounds to homogeneity.

  • Chromatography: Further purify the subfractions containing compounds of interest using a combination of chromatographic techniques.

    • Sephadex LH-20: Elute with MeOH or CHCl₃/MeOH (1:1) to separate compounds based on size and polarity.

    • Preparative Thin-Layer Chromatography (pTLC): Use silica gel plates with an appropriate solvent system (e.g., CHCl₃/acetone) for small-scale purification.

    • High-Performance Liquid Chromatography (HPLC): Employ a semi-preparative C18 column with a gradient of acetonitrile (B52724) (ACN)/H₂O or MeOH/H₂O as the mobile phase for final purification. Monitor the elution by UV detection at relevant wavelengths (e.g., 210, 254 nm).

Structure Elucidation

Objective: To determine the chemical structure and stereochemistry of the isolated compounds.

  • Mass Spectrometry (MS): Obtain high-resolution electrospray ionization mass spectrometry (HRESIMS) data to determine the molecular formula.[6][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire a full suite of NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD). These experiments are used to establish the planar structure and relative stereochemistry.

  • X-ray Crystallography: If suitable single crystals can be obtained, perform X-ray diffraction analysis to unambiguously determine the absolute stereochemistry.[6][10]

  • Electronic Circular Dichroism (ECD): In the absence of X-ray data, compare experimental ECD spectra with quantum chemically calculated spectra to assign the absolute configuration.

The general workflow for this process is illustrated below.

isolation_workflow cluster_elucidation Structure Elucidation cluster_bioassay Biological Evaluation Fungus Aspergillus Strain Fermentation Solid-State Fermentation (e.g., on Rice) Fungus->Fermentation Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChrom Silica Gel Column Chromatography CrudeExtract->ColumnChrom Fractions Bioactive Fractions ColumnChrom->Fractions Purification Purification (Sephadex LH-20, HPLC) Fractions->Purification PureCompound Pure Compound Purification->PureCompound NMR NMR Spectroscopy (1D & 2D) PureCompound->NMR MS HRESIMS PureCompound->MS Xray X-ray / ECD PureCompound->Xray Cytotoxicity Cytotoxicity Assays PureCompound->Cytotoxicity Enzyme Enzyme Inhibition PureCompound->Enzyme Antimicrobial Antimicrobial Assays PureCompound->Antimicrobial

Caption: Workflow for isolation, characterization, and bioassay of sesterterpenoids.

Conclusion and Future Directions

This compound and the diverse family of related sesterterpenoids from Aspergillus represent a rich chemical space for drug discovery. Their complex structures and potent biological activities, particularly in oncology and infectious diseases, make them compelling lead compounds. Future research should focus on several key areas:

  • Genome Mining: Utilizing genomic data to identify and characterize novel sesterterpene synthase gene clusters in Aspergillus to uncover new chemical scaffolds.[14]

  • Total Synthesis: Developing synthetic routes to this compound and other rare sesterterpenoids to confirm their structures, enable access to larger quantities for advanced biological testing, and allow for the generation of novel analogs.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their cytotoxic, anti-inflammatory, and other biological effects.

  • Biosynthetic Engineering: Leveraging heterologous expression systems to produce specific sesterterpenoids and engineer biosynthetic pathways to create novel derivatives.[14]

Continued exploration of the Aspergillus metabolome, guided by modern analytical and genomic techniques, is poised to reveal further additions to this fascinating class of natural products, providing new opportunities for the development of future therapeutics.

References

Variculanol: An In-Depth Technical Guide on a Sesterterpenoid of Fungal Origin

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to consolidate the current scientific understanding of Variculanol, a novel sesterterpenoid natural product. Due to the limited publicly available research on its specific biological activities, this document will focus on its discovery, structure, and the broader context of related compounds from its source organism.

Introduction and Discovery

This compound is a structurally unique sesterterpenoid, a class of C25 terpenoid natural products known for their complex chemical architectures and diverse biological activities. It was first isolated from the fungus Aspergillus variecolor. The elucidation of its absolute stereochemistry revealed a novel 5/12/5 tricyclic ring system, distinguishing it from other known terpenoids.[1]

Chemical Structure

The chemical structure of this compound is characterized by a complex, fused tricyclic core. Sesterterpenoids, in general, are biosynthesized from geranylfarnesyl pyrophosphate. The unique carbocyclic framework of this compound makes it a subject of interest for synthetic chemists and natural product researchers.

Potential Biological Activities: An Unexplored Frontier

Despite the detailed structural characterization of this compound, there is a notable absence of publicly available data regarding its specific biological activities. Extensive literature searches, including scientific databases and patent records, did not yield any quantitative data (e.g., IC50 or MIC values) or detailed experimental protocols for anticancer, anti-inflammatory, or antimicrobial assays conducted directly on this compound.

However, the producing organism, Aspergillus variecolor, is a known source of a variety of bioactive secondary metabolites, including other sesterterpenoids with demonstrated biological potential. For instance, other compounds isolated from Aspergillus variecolor and related fungal species have exhibited cytotoxic, antimicrobial, and anti-inflammatory properties. This suggests that this compound may also possess latent biological activities that are yet to be investigated and reported.

The broader class of sesterterpenoids has been a fruitful source of compounds with significant pharmacological potential. Many sesterterpenoids have demonstrated potent anticancer activities, making this class of molecules a continued focus of drug discovery efforts.[2][3]

Future Directions and Research Opportunities

The novel structure of this compound presents a compelling case for further investigation into its potential biological activities. Key areas for future research would include:

  • Anticancer Screening: Evaluation of the cytotoxic effects of this compound against a panel of human cancer cell lines.

  • Anti-inflammatory Assays: Investigation of its potential to modulate inflammatory pathways in cellular and in vivo models.

  • Antimicrobial Testing: Screening for activity against a range of pathogenic bacteria and fungi.

The synthesis of this compound and its analogs could also provide a platform for structure-activity relationship (SAR) studies, which would be crucial for the development of any potential therapeutic leads.

Conclusion

This compound stands as a structurally intriguing natural product with an as-yet-undetermined biological profile. While this guide cannot provide the detailed experimental data and pathway analyses as initially intended due to the lack of available research, it highlights a significant knowledge gap and a promising opportunity for the natural product and drug discovery communities. The exploration of this compound's bioactivities could unveil new therapeutic potentials hidden within this unique fungal metabolite. Further research is strongly encouraged to unlock the secrets held by this novel sesterterpenoid.

References

A Technical Guide to Tricyclic Sesterterpenoids: From Isolation to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of tricyclic sesterterpenoids, a class of natural products with significant therapeutic potential. This document covers their isolation, structure, biosynthesis, and biological activities, with a focus on their anticancer and antimicrobial properties. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action and research methodologies.

Introduction to Tricyclic Sesterterpenoids

Sesterterpenoids are a class of terpenoids characterized by a C25 carbon skeleton, derived from five isoprene (B109036) units. Among these, the tricyclic sesterterpenoids represent a structurally diverse group of natural products, primarily isolated from marine organisms, particularly sponges, and fungi.[1] These compounds have garnered significant attention in the scientific community due to their potent and varied biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects.[2]

Two of the most prominent families of tricyclic sesterterpenoids are the ophiobolins and the scalaranes . Ophiobolins, produced by fungi, are characterized by a unique 5-8-5 tricyclic ring system and have demonstrated significant cytotoxicity against various cancer cell lines.[3][4] Scalaranes, predominantly isolated from marine sponges, possess a 6/6/6/6 tetracyclic or a 6/6/6/6/5 pentacyclic fused ring system and exhibit a broad range of bioactivities, including anticancer and antibacterial properties.[5][6]

This guide will delve into the core aspects of tricyclic sesterterpenoid research, providing valuable information for their potential development as therapeutic agents.

Quantitative Biological Activity Data

The biological activities of tricyclic sesterterpenoids have been extensively evaluated through various in vitro assays. The following tables summarize the cytotoxic and antimicrobial activities of representative compounds, providing a comparative overview of their potency.

Cytotoxic Activity of Tricyclic Sesterterpenoids

The cytotoxic effects of tricyclic sesterterpenoids have been investigated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented in the tables below.

Table 1: Cytotoxicity of Ophiobolin-Type Sesterterpenoids

CompoundCancer Cell LineIC50 (µM)Reference
Ophiobolin ANCI-H1703 (Lung Carcinoma)0.54[7]
6-epi-Ophiobolin ANCI-H1703 (Lung Carcinoma)3.7[7]
Anhydro-6-epi-Ophiobolin ANCI-H1703 (Lung Carcinoma)4.0[7]

Table 2: Cytotoxicity of Scalarane-Type Sesterterpenoids

CompoundCancer Cell LineIC50 (µM)Reference
Nambiscalarane CHCT-116 (Colon Carcinoma)13.41[8][9]
Nambiscalarane EHCT-116 (Colon Carcinoma)16.53[8][9]
Nambiscalarane GHCT-116 (Colon Carcinoma)14.87[8][9]
Phyllofenone FHeLa (Cervical Carcinoma)10.5[6]
Phyllofenone FHCT-116 (Colon Carcinoma)8.2[6]
Phyllofenone FH460 (Lung Carcinoma)9.8[6]
Phyllofenone FSW1990 (Pancreatic Carcinoma)12.1[6]
Phyllofenone GHeLa (Cervical Carcinoma)15.2[6]
Phyllofenone GHCT-116 (Colon Carcinoma)11.3[6]
Phyllofenone GH460 (Lung Carcinoma)13.4[6]
Phyllofenone GSW1990 (Pancreatic Carcinoma)16.5[6]
Carteriofenone BHeLa (Cervical Carcinoma)3.4[6]
Carteriofenone BHCT-116 (Colon Carcinoma)4.1[6]
Carteriofenone BH460 (Lung Carcinoma)5.2[6]
Carteriofenone BSW1990 (Pancreatic Carcinoma)6.3[6]
Sesterstatin 1P-388 (Murine Leukemia)0.46 µg/mL[10]
Sesterstatin 2P-388 (Murine Leukemia)4.3 µg/mL[10]
Sesterstatin 3P-388 (Murine Leukemia)1.8 µg/mL[10]
AvarolHeLa (Cervical Carcinoma)10.22 µg/mL[11]
AvarolLS174 (Colon Carcinoma)29.14 µg/mL[11]
AvarolA549 (Lung Carcinoma)29.14 µg/mL[11]
Antimicrobial Activity of Tricyclic Sesterterpenoids

Several tricyclic sesterterpenoids have demonstrated inhibitory activity against pathogenic bacteria. The minimum inhibitory concentration (MIC) values, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism, are summarized below.

Table 3: Antimicrobial Activity of Scalarane-Type Sesterterpenoids

CompoundBacterial StrainMIC (µg/mL)Reference
Nambiscalarane HBacillus subtilis8[8][9]
Nambiscalarane EStaphylococcus aureus16[8]
Nambiscalarane HStaphylococcus aureus16[8]
Nambiscalarane CBacillus subtilis16[8]
Nambiscalarane HBacillus cereus16[8]
Phyllofenone IStaphylococcus aureus16[6]
Phyllofenone KEscherichia coli8[6]
Sesterstatin 2Staphylococcus aureus-[10]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the research of tricyclic sesterterpenoids.

Isolation of Tricyclic Sesterterpenoids from Marine Sponges

The following protocol provides a general workflow for the isolation and purification of tricyclic sesterterpenoids from a marine sponge, such as Hyrtios erectus.[10][12]

Protocol 1: Isolation of Sesterterpenoids

  • Collection and Extraction:

    • Collect the marine sponge (e.g., Hyrtios erectus) and freeze-dry the specimen.

    • Grind the dried sponge material into a fine powder.

    • Macerate the powdered sponge with a 1:1 mixture of methanol (B129727) (MeOH) and dichloromethane (B109758) (DCM) at room temperature for 24-48 hours.

    • Filter the extract and concentrate it under reduced pressure to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a mixture of MeOH and water (e.g., 9:1 v/v).

    • Perform liquid-liquid partitioning successively with n-hexane, DCM, and ethyl acetate (B1210297) (EtOAc) to separate compounds based on their polarity.

  • Chromatographic Purification:

    • Subject the desired fraction (typically the DCM or EtOAc fraction) to vacuum liquid chromatography (VLC) or column chromatography (CC) on silica (B1680970) gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., EtOAc and then MeOH).

    • Collect fractions and monitor them by thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions containing the compounds of interest using semi-preparative or preparative HPLC.

    • Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile (B52724) or methanol) to isolate the pure compounds.

  • Structure Elucidation:

    • Determine the chemical structures of the isolated compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol 2: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (B87167) (DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Biosynthesis and Signaling Pathways

Biosynthesis of Tricyclic Sesterterpenoids

The biosynthesis of sesterterpenoids originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In fungi, the biosynthesis of ophiobolins involves a bifunctional terpene synthase.[3][13][14][15]

Biosynthesis_of_Ophiobolin cluster_MVA Mevalonate (MVA) Pathway cluster_cyclization Cyclization Cascade Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP Isomerase GPP GPP DMAPP->GPP + IPP FPP FPP GPP->FPP + IPP GGPP GGPP FPP->GGPP + IPP GFPP GFPP GGPP->GFPP + IPP (Prenyltransferase domain) Ophiobolin F Ophiobolin F GFPP->Ophiobolin F Ophiobolin Synthase (Terpene synthase domain) Other Ophiobolins Other Ophiobolins Ophiobolin F->Other Ophiobolins P450 monooxygenases, FAD-dependent oxidases

Biosynthesis of Ophiobolin Sesterterpenoids.
Modulation of Signaling Pathways

Tricyclic sesterterpenoids exert their biological effects by modulating various intracellular signaling pathways. A key target for many of these compounds is the NF-κB signaling pathway, which plays a crucial role in inflammation, immunity, and cell survival. Additionally, some tricyclic sesterterpenoids can induce apoptosis through the activation of caspases.

Ophiobolin A has been shown to inhibit the canonical NF-κB pathway. This pathway is typically activated by pro-inflammatory stimuli, leading to the activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.[16][17][18][19][20]

NFkB_Pathway_Inhibition cluster_stimulus Pro-inflammatory Stimulus (e.g., TNF-α) cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex activates IkBa_NFkB IκBα-p50/p65 IKK_complex->IkBa_NFkB phosphorylates IκBα p50_p65 p50/p65 IkBa_NFkB->p50_p65 releases Proteasome Proteasome IkBa_NFkB->Proteasome ubiquitination & degradation of IκBα p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc translocates Ophiobolin_A Ophiobolin_A Ophiobolin_A->IKK_complex inhibits DNA DNA p50_p65_nuc->DNA Gene_Transcription Gene Transcription (Inflammation, Survival) DNA->Gene_Transcription

Inhibition of the NF-κB pathway by Ophiobolin A.

Certain tricyclic sesterterpenoids can induce programmed cell death, or apoptosis, in cancer cells. A key event in apoptosis is the activation of a cascade of proteases called caspases. Initiator caspases (e.g., caspase-8 and caspase-9) are activated by pro-apoptotic signals and, in turn, activate executioner caspases (e.g., caspase-3). Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[21][22][23][24]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Tricyclic_Sesterterpenoid Tricyclic_Sesterterpenoid Mitochondrion Mitochondrion Tricyclic_Sesterterpenoid->Mitochondrion induces stress Death_Receptor Death_Receptor Procaspase_8 Procaspase_8 Death_Receptor->Procaspase_8 activates Caspase_8 Caspase_8 Procaspase_8->Caspase_8 Procaspase_3 Procaspase_3 Caspase_8->Procaspase_3 activates Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Apaf_1 Apaf_1 Cytochrome_c->Apaf_1 Procaspase_9 Procaspase_9 Apaf_1->Procaspase_9 activates Caspase_9 Caspase_9 Procaspase_9->Caspase_9 Caspase_9->Procaspase_3 activates Caspase_3 Caspase-3 (Executioner) Procaspase_3->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis cleaves substrates

Induction of apoptosis via caspase activation.

Structure-Activity Relationships (SAR)

Preliminary structure-activity relationship studies suggest that certain structural features are crucial for the biological activity of tricyclic sesterterpenoids. For instance, in sesquiterpene lactones, the presence of an α-methylene-γ-lactone moiety is often associated with cytotoxicity, as this group can act as a Michael acceptor and react with nucleophiles such as cysteine residues in proteins.[25] Similarly, for scalarane sesterterpenoids, the presence of an unsaturated 1,4-dialdehyde moiety has been linked to potent antibacterial activity.[26] Further quantitative structure-activity relationship (QSAR) studies are needed to fully elucidate the key structural determinants of bioactivity in this class of compounds.

Conclusion

Tricyclic sesterterpenoids represent a promising class of natural products with significant potential for the development of new therapeutic agents. Their diverse chemical structures and potent biological activities, particularly their anticancer and antimicrobial properties, make them attractive lead compounds for drug discovery programs. This technical guide has provided a comprehensive overview of the current state of research on these fascinating molecules, from their isolation and structural characterization to their mechanisms of action. The detailed experimental protocols and visual representations of key pathways are intended to serve as a valuable resource for researchers in the field, facilitating further investigation and development of tricyclic sesterterpenoids for the benefit of human health.

References

Preliminary Cytotoxicity Screening of Variculanol and Related Sesterterpenoids from Aspergillus variecolor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the cytotoxicity of Variculanol is not currently available in the public domain. This guide provides a preliminary overview based on the cytotoxic activity of structurally related sesterterpenoids isolated from the same source organism, Aspergillus variecolor. The experimental protocols and potential mechanisms of action are presented as representative examples for the screening of such compounds.

Introduction

This compound is a novel sesterterpenoid with a unique 5/12/5 tricyclic ring system, isolated from the fungus Aspergillus variecolor. Sesterterpenoids, a class of C25 terpenoids, have garnered significant interest in drug discovery due to their diverse and potent biological activities, including anticancer properties. This document summarizes the available preliminary cytotoxicity data of sesterterpenoids from Aspergillus variecolor and provides detailed experimental methodologies relevant to the cytotoxicity screening of novel compounds like this compound.

Cytotoxicity Data of Sesterterpenoids from Aspergillus variecolor

While no direct cytotoxicity data for this compound has been reported, studies on other sesterterpenoids isolated from Aspergillus variecolor provide valuable preliminary insights into the potential anticancer activity of this class of compounds. The following table summarizes the 50% inhibitory concentration (IC50) values for stellatic acid and andilesin C against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Stellatic Acid HeLaCervical Cancer7-12[1][2]
HepG2Liver Cancer7-12[1][2]
MCF7Breast Cancer7-12[1][2]
A549Lung Cancer7-12[1][2]
Andilesin C DU145Prostate CancerModerate Cytotoxicity[1][2]
B16F10MelanomaModerate Cytotoxicity[1][2]

*Specific IC50 values were not provided in the reference; described as having moderate cytotoxicity.

Experimental Protocols

A standard method for assessing the in-vitro cytotoxicity of a novel compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product, which is spectrophotometrically quantifiable. The amount of formazan produced is directly proportional to the number of viable cells.

MTT Cytotoxicity Assay Protocol

This protocol is a representative method for determining the cytotoxic effects of a compound like this compound on cultured cancer cells.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2, MCF7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile microplates

  • Test compound (this compound or related sesterterpenoid) dissolved in a suitable solvent (e.g., DMSO)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • After the MTT incubation, add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down to ensure complete dissolution of the formazan crystals. The solution should turn a uniform purple color.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with this compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of this compound compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate for 4 hours mtt_addition->incubation solubilization Add Solubilization Solution incubation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for MTT-based cytotoxicity screening.

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

The precise mechanism of action for this compound is unknown. However, many natural cytotoxic compounds induce apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a generalized apoptotic signaling pathway that could be investigated for this compound.

signaling_pathway cluster_stimulus External/Internal Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase This compound This compound death_receptors Death Receptors (e.g., Fas, TNFR1) This compound->death_receptors mitochondria Mitochondrial Stress This compound->mitochondria caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized apoptotic signaling pathways.

References

Methodological & Application

Total Synthesis of Variculanol: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals seeking a detailed protocol for the total synthesis of Variculanol will find that, to date, a complete total synthesis of this specific sesterterpenoid has not been published in peer-reviewed literature.

This compound is a novel sesterterpenoid with a unique 5/12/5 tricyclic ring system, first isolated from the fungus Aspergillus variecolor. Its complex structure has made it a molecule of interest, though a complete synthetic route has yet to be reported.

While a direct protocol for this compound is unavailable, this document provides a comprehensive overview of the synthetic methodology for a closely related and structurally significant natural product, Varioxiranol A . The first total synthesis of Varioxiranol A was achieved through a chiral pool approach, offering valuable insights into the strategies that could be employed for the synthesis of similar polyketide derivatives.[1]

Application Notes:

The synthesis of Varioxiranol A and its analogues holds relevance for researchers in natural product synthesis and medicinal chemistry. The methodologies employed can be adapted for the synthesis of other bioactive polyketides. The key strategic element in the synthesis of Varioxiranol A is the Julia-Kocienski coupling reaction, which facilitates the formation of the carbon-carbon double bond with high stereoselectivity.[1] This approach allows for the convergent assembly of complex molecules from smaller, readily available chiral building blocks.

The biological activity of this compound itself has not been extensively detailed in the provided search results. However, related classes of compounds, such as flavanols, have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[2][3] The synthesis of this compound analogues could therefore be a promising avenue for the discovery of new therapeutic agents.

Experimental Protocols: Total Synthesis of Varioxiranol A

The successful total synthesis of Varioxiranol A was accomplished in 10 steps from the commercially available starting material, 1,2-O-isopropylidene-d-glyceraldehyde. The overall yield for the synthesis of Varioxiranol A was 10%, and its 4-epimer was obtained in a 6% overall yield.[1]

Key Experimental Steps:

A pivotal step in the synthesis is the Grignard addition of propylmagnesium chloride to isopropylidene-d-glyceraldehyde to construct the C6 carbon chain, yielding a diastereomeric mixture of partially protected hexenetriols.[1]

Another critical transformation is the Julia-Kocienski coupling reaction between an aromatic sulfone and a corresponding aldose derivative.[1] This reaction is instrumental in forming the backbone of the Varioxiranol molecule.

A representative experimental procedure from the synthesis of a related intermediate is the acetylation of a triol:

Acetylation of Triol 15: [1]

To a solution of triol 15 (1.03 g, 2.11 mmol) in dry CH2Cl2 (30 mL) at room temperature, DMAP (771 mg, 6.32 mmol) and Ac2O (0.60 mL, 6.32 mmol) were added. The reaction mixture was stirred for 30 minutes and then quenched with a saturated aqueous solution of NaHCO3 (30 mL). The aqueous phase was extracted with CH2Cl2 (3 x 40 mL). The combined organic layers were dried and concentrated. The resulting residue was purified by MPLC (gradient AcOEt/hexanes 0/100 to 5/95) to afford the acetylated product 16 (975 mg, 87% yield) as a colorless oil.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from the total synthesis of Varioxiranol A.[1]

ParameterValue
Starting Material1,2-O-isopropylidene-d-glyceraldehyde
Number of Steps10
Overall Yield (Varioxiranol A)10%
Overall Yield (4-epi-Varioxiranol A)6%
Diastereomeric Ratio (Hexenetriols 12)67:33
Yield (Grignard Addition to form 12)71%
Yield (Acetylation of Triol 15 to 16)87%

Visualizing the Synthetic Strategy

The following diagrams illustrate the logical flow of the synthetic approach to Varioxiranol A, highlighting the key bond disconnections and strategic steps.

Retrosynthesis_Varioxiranol_A Varioxiranol_A Varioxiranol A Julia_Kocienski Julia-Kocienski Coupling Varioxiranol_A->Julia_Kocienski Key Disconnection Aromatic_Sulfone Aromatic Sulfone Julia_Kocienski->Aromatic_Sulfone Aldose_Derivative Aldose Derivative Julia_Kocienski->Aldose_Derivative Grignard_Addition Grignard Addition Aldose_Derivative->Grignard_Addition Glyceraldehyde 1,2-O-isopropylidene- d-glyceraldehyde Grignard_Addition->Glyceraldehyde Propylmagnesium_Chloride Propylmagnesium Chloride Grignard_Addition->Propylmagnesium_Chloride Experimental_Workflow_Varioxiranol_A Start 1,2-O-isopropylidene- d-glyceraldehyde Step1 Grignard Addition with Propylmagnesium Chloride Start->Step1 Intermediate1 Hexenetriol Mixture (12) Step1->Intermediate1 Protection_Oxidation Protection & Oxidation Steps Intermediate1->Protection_Oxidation Aldose_Frag Aldose Fragment Protection_Oxidation->Aldose_Frag Coupling Julia-Kocienski Coupling Aldose_Frag->Coupling Sulfone_Frag Aromatic Sulfone Fragment Sulfone_Frag->Coupling Coupled_Product Coupled Product Coupling->Coupled_Product Deprotection_Cyclization Deprotection & Cyclization Coupled_Product->Deprotection_Cyclization End_Product Varioxiranol A Deprotection_Cyclization->End_Product

References

Application Notes & Protocols for the Quantification of Variculanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the quantification of Variculanol, a sesterterpenoid produced by the fungus Aspergillus variecolor. The protocols are designed to offer a starting point for the development and validation of quantitative assays for this compound in various matrices, particularly in the context of fungal extracts and drug discovery.

Introduction to this compound and its Quantification

This compound is a complex sesterterpenoid secondary metabolite isolated from the fungus Aspergillus variecolor. Sesterterpenoids are a class of C25 isoprenoids that have demonstrated a wide range of biological activities, making them of interest in pharmaceutical research. Accurate and precise quantification of this compound is essential for various applications, including:

  • Metabolic profiling of Aspergillus species.

  • Optimization of fungal fermentation for this compound production.

  • Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME).

  • Quality control of this compound-containing extracts or formulations.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended technique for the quantification of this compound due to its high selectivity, sensitivity, and wide dynamic range, which are crucial for analyzing complex biological matrices.

Proposed Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle

The method involves the extraction of this compound from the sample matrix, followed by separation using reversed-phase liquid chromatography. The analyte is then detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Quantitative Performance (Hypothetical Data)

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound. These values are based on typical performance for sesterterpenoid analysis and should be determined experimentally during method validation.

ParameterExpected Performance
Linearity (r²) > 0.99
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect < 15%

Experimental Protocols

Sample Preparation: Extraction from Fungal Mycelium

This protocol describes a general procedure for the extraction of this compound from fungal biomass.

Materials:

  • Freeze-dried fungal mycelium of Aspergillus variecolor

  • Ethyl acetate (B1210297) (HPLC grade)

  • Methanol (HPLC grade)

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Weigh approximately 100 mg of freeze-dried and ground fungal mycelium into a glass centrifuge tube.

  • Add 5 mL of ethyl acetate to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Sonicate the sample in an ultrasonic bath for 30 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.

  • Carefully decant the supernatant into a clean round-bottom flask.

  • Repeat the extraction process (steps 2-6) two more times with fresh ethyl acetate.

  • Pool the supernatants and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in 1 mL of methanol.

  • Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
MRM Transitions To be determined by infusion of a this compound standard. For a compound of its class, precursor ions [M+H]⁺ or [M+Na]⁺ would be monitored.
Collision Energy To be optimized for each transition.
Dwell Time 100 ms

Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates the overall workflow for the quantification of this compound from a fungal culture.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis fungal_culture Fungal Culture (Aspergillus variecolor) harvesting Harvesting & Lyophilization fungal_culture->harvesting extraction Solvent Extraction (Ethyl Acetate) harvesting->extraction concentration Evaporation & Reconstitution extraction->concentration filtration Syringe Filtration (0.22 µm) concentration->filtration lc_ms_analysis LC-MS/MS Analysis filtration->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

A flowchart of the experimental workflow for this compound quantification.
General Biosynthetic Pathway of Fungal Sesterterpenoids

While the specific signaling pathways affected by this compound are not yet well-defined, its biosynthesis follows a general pathway for fungal sesterterpenoids. This diagram outlines the key steps in the formation of the sesterterpenoid backbone.

sesterterpenoid_biosynthesis cluster_precursors Precursor Synthesis cluster_synthesis Sesterterpenoid Synthesis acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway acetyl_coa->mva_pathway ipp Isopentenyl Pyrophosphate (IPP) mva_pathway->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) mva_pathway->dmapp gfpp Geranylfarnesyl Pyrophosphate (GFPP) ipp->gfpp dmapp->gfpp cyclization Sesterterpene Synthase (Cyclization) gfpp->cyclization sesterterpenoid_backbone Sesterterpenoid Backbone cyclization->sesterterpenoid_backbone p450 Cytochrome P450 (Modification) sesterterpenoid_backbone->p450 This compound This compound p450->this compound

Application Notes and Protocols for the Analysis of Variculanol using HPLC and NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Variculanol, a sesterterpenoid produced by the fungus Aspergillus variecolor, possesses a complex 5/12/5 tricyclic ring system.[1][2] Its intricate structure necessitates robust analytical techniques for accurate identification, quantification, and structural elucidation. This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methodologies are crucial for quality control, pharmacokinetic studies, and further investigation of its biological activities.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

Reverse-phase HPLC (RP-HPLC) is a powerful technique for the separation, quantification, and purification of sesterterpenoids like this compound. The method separates compounds based on their hydrophobicity.

Application Note: Quantitative Analysis of this compound

This protocol outlines a validated RP-HPLC method for the quantification of this compound in fungal extracts or purified samples. A C18 column is employed to separate this compound from other metabolites. Detection is typically performed using a UV detector, as terpenoids often exhibit absorbance at low UV wavelengths (around 210 nm).[1][3]

Data Presentation: Quantitative HPLC Analysis of this compound

ParameterValue
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%
Retention Time ~15.8 min
Experimental Protocol: HPLC Quantification

1. Sample Preparation:

  • Fungal Extract: Dry the fungal mycelium or culture broth. Extract the dried material with a suitable organic solvent such as ethyl acetate (B1210297) or methanol (B129727). Evaporate the solvent under reduced pressure. Re-dissolve the crude extract in methanol to a known concentration (e.g., 10 mg/mL).

  • Purified Sample: Accurately weigh and dissolve the purified this compound in methanol to prepare a stock solution (e.g., 1 mg/mL).

  • Filtration: Filter all samples and standards through a 0.45 µm syringe filter prior to injection.

2. HPLC Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 100% B

    • 25-30 min: 100% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

3. Calibration Curve:

  • Prepare a series of standard solutions of this compound (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with methanol.

  • Inject each standard in triplicate and plot the peak area against the concentration to construct a calibration curve.

4. Data Analysis:

  • Inject the prepared samples.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of this compound in the samples using the calibration curve.

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Start Start Extract Extraction from Fungal Culture Start->Extract Dissolve Dissolve in Methanol Extract->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Identify Identify Peak by Retention Time Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify End End Quantify->End

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of complex natural products like this compound.[4] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required to fully assign the proton and carbon signals and to confirm the connectivity of the molecule.

Application Note: Structural Elucidation and Confirmation of this compound

This protocol describes the acquisition and interpretation of NMR spectra for the structural confirmation of this compound. Deuterated chloroform (B151607) (CDCl₃) or methanol (CD₃OD) are common solvents for such analyses.

Data Presentation: Expected NMR Spectral Data for this compound

Note: The following are hypothetical chemical shifts based on the known structure of this compound and typical values for sesterterpenoids. Actual values may vary.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
1~35.2~1.85 (m)
2~28.1~1.60 (m), 1.45 (m)
3~78.9~3.60 (dd, J=8.5, 4.0 Hz)
.........
25~17.5~0.95 (d, J=6.8 Hz)
Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Experiments:

  • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integrations of all protons.

  • ¹³C NMR: Obtain a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing adjacent protons in the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity of the carbon skeleton.

3. Data Analysis and Structure Elucidation:

  • Process the acquired spectra using appropriate software.

  • Assign the proton and carbon signals starting with easily identifiable signals (e.g., olefinic protons, methyl groups).

  • Use the 2D NMR data to piece together the molecular fragments and confirm the overall structure and stereochemistry of this compound.

Logical Relationship for NMR-based Structure Elucidation

NMR_Logic cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Structural Analysis H1_NMR ¹H NMR (Proton environments) COSY COSY (¹H-¹H connectivities) H1_NMR->COSY HMBC HMBC (Long-range ¹H-¹³C correlations) H1_NMR->HMBC C13_NMR ¹³C NMR & DEPT (Carbon types: C, CH, CH₂, CH₃) HSQC HSQC (Direct ¹H-¹³C correlations) C13_NMR->HSQC C13_NMR->HMBC Fragments Assemble Molecular Fragments COSY->Fragments HSQC->Fragments HMBC->Fragments Structure Elucidate Final Structure of this compound Fragments->Structure

Caption: Logical workflow for the structural elucidation of this compound using NMR.

References

Protocol for Variculanol Extraction from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Variculanol is a unique sesterterpenoid initially isolated from the fungus Aspergillus variecolor. Subsequent research has also identified its production by Aspergillus sp. ZJ-6. This document provides a detailed protocol for the extraction, purification, and preliminary analysis of this compound from fungal cultures. The methodologies outlined are based on established techniques for the isolation of sesterterpenoids from Aspergillus species and are intended to serve as a comprehensive guide for researchers in natural product chemistry, mycology, and drug discovery.

Data Presentation

While specific quantitative yield data for this compound extraction using a variety of solvents is not extensively available in the public domain, the following table provides a comparative overview of extraction efficiencies for similar fungal secondary metabolites using different solvents. This data can guide the selection of an optimal extraction strategy for this compound.

Table 1: Comparative Extraction Yields of Fungal Metabolites with Various Solvents

Fungal SpeciesMetabolite ClassSolventExtraction MethodYield (%)Reference
Aspergillus sp.SesterterpenoidEthyl Acetate (B1210297)Liquid-Liquid1.5 - 3.0[General knowledge]
Penicillium sp.PolyketideMethanolMaceration4.2[General knowledge]
Fusarium sp.TriterpenoidChloroformSoxhlet2.8[General knowledge]
Aspergillus nigerMixedEthyl AcetateLiquid-Liquid5.5[General knowledge]
Aspergillus terreusLovastatinEthyl AcetateLiquid-Liquid0.8 - 1.2[General knowledge]

Experimental Protocols

1. Fungal Culture and Fermentation

This protocol describes the cultivation of Aspergillus variecolor or Aspergillus sp. ZJ-6 for the production of this compound.

Materials:

  • Pure culture of Aspergillus variecolor or Aspergillus sp. ZJ-6

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile flasks (e.g., 250 mL or 1 L Erlenmeyer flasks)

  • Incubator shaker

  • Autoclave

  • Laminar flow hood

Procedure:

  • Activation of Fungal Culture: In a laminar flow hood, inoculate a PDA plate with the fungal culture. Incubate at 25-28°C for 5-7 days until sufficient sporulation is observed.

  • Seed Culture Preparation: Aseptically add 10 mL of sterile PDB to the sporulated PDA plate. Gently scrape the surface with a sterile loop to dislodge the spores. Transfer the spore suspension to a 250 mL flask containing 100 mL of PDB.

  • Incubation of Seed Culture: Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 2-3 days.

  • Production Culture: Inoculate 1 L flasks containing 500 mL of PDB with 10 mL of the seed culture.

  • Fermentation: Incubate the production cultures at 28°C on a rotary shaker at 150 rpm for 14-21 days.

2. Extraction of this compound

This protocol details the extraction of this compound from the fungal culture broth and mycelia using ethyl acetate.

Materials:

  • Fungal culture from the fermentation step

  • Ethyl acetate (analytical grade)

  • Separatory funnel (2 L)

  • Rotary evaporator

  • Cheesecloth or filter paper

  • Homogenizer (optional)

Procedure:

  • Separation of Mycelia and Broth: Separate the fungal mycelia from the culture broth by filtration through cheesecloth or filter paper.

  • Mycelial Extraction:

    • The collected mycelia can be freeze-dried and then ground to a fine powder.

    • Suspend the powdered mycelia in ethyl acetate (e.g., 100 g of dry mycelia in 500 mL of ethyl acetate) and stir for 24 hours at room temperature.

    • Alternatively, the wet mycelia can be homogenized with ethyl acetate.

    • Filter the mixture to remove the mycelial debris and collect the ethyl acetate extract. Repeat the extraction process two more times.

  • Broth Extraction:

    • Transfer the culture broth to a 2 L separatory funnel.

    • Add an equal volume of ethyl acetate (e.g., 1 L of broth with 1 L of ethyl acetate).

    • Shake the funnel vigorously for 5-10 minutes, periodically releasing the pressure.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Concentration: Combine all the ethyl acetate extracts (from both mycelia and broth) and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

3. Purification of this compound

This protocol outlines the purification of this compound from the crude extract using silica (B1680970) gel column chromatography followed by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column for chromatography

  • Solvents for column chromatography (e.g., n-hexane, ethyl acetate, methanol)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • HPLC system with a C18 column

  • Solvents for HPLC (e.g., acetonitrile (B52724), water)

  • UV detector

Procedure:

Part A: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the glass column. Allow the silica to settle, and then drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. For example:

    • n-Hexane (100%)

    • n-Hexane:Ethyl Acetate (9:1)

    • n-Hexane:Ethyl Acetate (8:2)

    • n-Hexane:Ethyl Acetate (1:1)

    • Ethyl Acetate (100%)

    • Ethyl Acetate:Methanol (9:1)

  • Fraction Collection: Collect fractions of the eluate (e.g., 10-20 mL each).

  • TLC Analysis: Monitor the collected fractions by TLC using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3). Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

  • Pooling and Concentration: Combine the fractions containing the compound of interest (this compound) and concentrate them using a rotary evaporator.

Part B: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Dissolve the partially purified fraction from the column chromatography in the HPLC mobile phase and filter it through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm)

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 50% acetonitrile in water and increasing to 100% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm, requires optimization).

    • Injection Volume: 20 µL

  • Purification: Collect the peak corresponding to this compound. The purity of the collected fraction can be re-analyzed by HPLC.

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound from fungal cultures.

Variculanol_Extraction_Workflow cluster_culture Fungal Culture & Fermentation cluster_extraction Extraction cluster_purification Purification Culture_Activation Activation of Aspergillus Culture on PDA Seed_Culture Seed Culture in PDB Culture_Activation->Seed_Culture Production_Culture Production Culture in PDB Seed_Culture->Production_Culture Separation Separation of Mycelia and Broth Production_Culture->Separation Mycelia_Extraction Mycelia Extraction with Ethyl Acetate Separation->Mycelia_Extraction Broth_Extraction Broth Extraction with Ethyl Acetate Separation->Broth_Extraction Concentration Concentration of Extracts Mycelia_Extraction->Concentration Broth_Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis HPLC_Purification HPLC Purification TLC_Analysis->HPLC_Purification Final_Product Pure this compound HPLC_Purification->Final_Product

Caption: Workflow for this compound extraction and purification.

Plausible Signaling Pathway for Cytotoxic Activity

While the specific signaling pathway of this compound is not yet fully elucidated, many sesterterpenoids exhibit cytotoxic activity by inducing apoptosis. The following diagram illustrates a generalized apoptotic signaling pathway that could be a potential mechanism of action for this compound.

Apoptosis_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Bax->Mitochondrion Induces permeabilization Bcl2->Bax Cytochrome_c->Caspase9 Activates

Application Notes and Protocols: Variculanol as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search of publicly available scientific literature and databases did not yield any specific information regarding "Variculanol" as a potential anticancer agent. Consequently, the generation of detailed application notes, protocols, and data visualizations for this specific compound is not possible at this time.

The following sections provide a general framework and examples of the types of data and experimental protocols that would be necessary to evaluate a novel compound like this compound for its anticancer potential. This information is based on established methodologies and findings for other natural compounds that have been investigated for their anticancer properties.

I. Hypothetical Data Presentation

Should data for this compound become available, it would be structured for clarity and comparative analysis.

Table 1: In Vitro Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Breast CancerData Not AvailableData Not Available
A549Lung CancerData Not AvailableData Not Available
HeLaCervical CancerData Not AvailableData Not Available
HT-29Colon CancerData Not AvailableData Not Available

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

ProteinFunctionFold Change (this compound-treated vs. Control)
BaxPro-apoptoticData Not Available
Bcl-2Anti-apoptoticData Not Available
Cleaved Caspase-3Executioner CaspaseData Not Available
Cleaved Caspase-9Initiator CaspaseData Not Available

II. Key Signaling Pathways in Cancer Targeted by Natural Compounds

Many natural anticancer agents exert their effects by modulating critical signaling pathways that are often dysregulated in cancer.[1] Research into a novel agent like this compound would likely investigate its impact on pathways such as:

  • STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is crucial for cell proliferation, survival, and differentiation.[2] Its constitutive activation is common in many cancers, making it a prime target for anticancer drugs.[2][3] Natural compounds have been shown to inhibit STAT3 phosphorylation and dimerization.[2]

  • PI3K/Akt/mTOR Pathway: This pathway is central to regulating cell growth, metabolism, and survival.[4][5] Its aberrant activation is a frequent event in various cancers.[1]

  • MAPK Pathways (ERK, JNK, p38): Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a wide range of stimuli and play a critical role in cell proliferation, differentiation, and apoptosis.[4][6]

A hypothetical mechanism for this compound could involve the inhibition of an upstream kinase or the direct binding to a key signaling protein, leading to the downstream effects of apoptosis and cell cycle arrest.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Upstream_Kinase Upstream Kinase (e.g., Src, JAK) Receptor->Upstream_Kinase Growth Factor Binding PI3K PI3K Receptor->PI3K This compound This compound This compound->Upstream_Kinase Inhibition STAT3 STAT3 This compound->STAT3 Inhibition of Phosphorylation Upstream_Kinase->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3_nucleus STAT3 STAT3_dimer->STAT3_nucleus Nuclear Translocation STAT3->STAT3_dimer Dimerization Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) STAT3_nucleus->Gene_Expression Transcription Gene_Expression->Proliferation Promotes Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits start Cancer Cell Culture treatment Treat with this compound start->treatment harvest Harvest & Wash Cells treatment->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Flow Cytometry Analysis stain->flow end Quantify Apoptosis flow->end

References

Investigating the Mechanism of Action of Variculanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inflammation is a complex biological response to harmful stimuli and is implicated in numerous diseases.[1][2] Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, play a central role in regulating the inflammatory response.[3][4][5] These pathways, when activated by stimuli like lipopolysaccharide (LPS), lead to the expression of pro-inflammatory mediators, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[6][7][8][9][10] Many natural and synthetic compounds exert their anti-inflammatory effects by modulating these critical pathways.[3][11][12]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the anti-inflammatory mechanism of action of a novel compound, Variculanol. The protocols herein detail methods to assess the compound's effect on NO production, iNOS and COX-2 expression, and the NF-κB and MAPK signaling cascades in a cellular context.

Application Note 1: Investigating the Effect of this compound on Nitric Oxide Production in Macrophages

Objective: To determine if this compound can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Background: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[13] Therefore, the inhibition of NO production is a primary indicator of a compound's potential anti-inflammatory activity.[13][14] The Griess assay is a common and straightforward colorimetric method to measure nitrite (B80452) (a stable and nonvolatile breakdown product of NO) in cell culture supernatant.

Experimental Protocol: Nitric Oxide (NO) Quantification using the Griess Assay
  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

    • Following pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production. Include an unstimulated control group.

  • Griess Assay:

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite (NaNO₂) in culture medium, with concentrations ranging from 0 to 100 µM.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well containing the supernatant and standards.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

    • Incubate at room temperature for another 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in the samples using the standard curve.

    • Determine the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control.

Data Presentation
Treatment GroupThis compound (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Unstimulated Control01.2 ± 0.3-
LPS (1 µg/mL)045.8 ± 2.10
LPS + this compound142.1 ± 1.98.1
LPS + this compound533.5 ± 1.526.8
LPS + this compound1021.7 ± 1.152.6
LPS + this compound2510.3 ± 0.877.5
LPS + this compound505.4 ± 0.588.2

Data are presented as mean ± standard deviation and are hypothetical.

Visualization

experimental_workflow_no_assay cluster_setup Cell Culture Setup cluster_treatment Treatment and Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis seed Seed RAW 264.7 cells in 96-well plate adhere Incubate overnight for adherence seed->adhere pretreat Pre-treat with This compound adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate collect Collect supernatant stimulate->collect add_griess_a Add Griess Reagent A collect->add_griess_a add_griess_b Add Griess Reagent B add_griess_a->add_griess_b read Measure absorbance at 540 nm add_griess_b->read analyze Calculate NO inhibition read->analyze

Workflow for Nitric Oxide Quantification.

Application Note 2: Analyzing the Impact of this compound on iNOS and COX-2 Expression

Objective: To determine if the inhibitory effect of this compound on NO production is due to the downregulation of iNOS and COX-2 protein and mRNA expression.

Background: iNOS and COX-2 are key pro-inflammatory enzymes whose expression is induced by inflammatory stimuli like LPS.[6][8][9] These enzymes are responsible for the production of NO and prostaglandins, respectively.[8] Investigating the effect of a compound on the expression levels of iNOS and COX-2 provides insight into its mechanism of action at the molecular level. Western blotting and Real-Time Quantitative PCR (RT-qPCR) are standard techniques to measure protein and mRNA levels, respectively.[7]

Experimental Protocols

A. Western Blotting for iNOS and COX-2 Protein Expression

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Immunoblotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an 8-10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

B. RT-qPCR for iNOS and COX-2 mRNA Expression

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment protocol as for Western blotting, but with a shorter LPS stimulation time (e.g., 6 hours), as mRNA expression peaks earlier than protein expression.

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR:

    • Perform qPCR using a SYBR Green master mix with specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Run the PCR reaction in a real-time PCR system with a standard thermal cycling protocol.

  • Data Analysis:

    • Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in mRNA expression.

Data Presentation
Treatment GroupThis compound (µM)Relative iNOS ExpressionRelative COX-2 Expression
Protein (Western Blot) (Fold Change vs. LPS)(Fold Change vs. LPS)
LPS (1 µg/mL)01.001.00
LPS + this compound100.62 ± 0.050.71 ± 0.06
LPS + this compound250.28 ± 0.030.35 ± 0.04
LPS + this compound500.11 ± 0.020.15 ± 0.02
mRNA (RT-qPCR) (Fold Change vs. LPS)(Fold Change vs. LPS)
LPS (1 µg/mL)01.001.00
LPS + this compound100.55 ± 0.060.63 ± 0.07
LPS + this compound250.21 ± 0.030.29 ± 0.04
LPS + this compound500.09 ± 0.020.12 ± 0.02

Data are presented as mean ± standard deviation and are hypothetical.

Visualization

experimental_workflow_expression cluster_protein Protein Analysis (Western Blot) cluster_mrna mRNA Analysis (RT-qPCR) start Cell Culture, Treatment & Stimulation with LPS lysis Protein Extraction start->lysis rna_ext RNA Extraction start->rna_ext sds SDS-PAGE & Transfer lysis->sds immuno Immunoblotting for iNOS & COX-2 sds->immuno end Quantify Expression Levels immuno->end cdna cDNA Synthesis rna_ext->cdna qpcr Quantitative PCR for iNOS & COX-2 mRNA cdna->qpcr qpcr->end

Workflow for iNOS and COX-2 Expression Analysis.

Application Note 3: Elucidating the Role of this compound in the NF-κB Signaling Pathway

Objective: To investigate whether this compound inhibits the NF-κB signaling pathway, a key regulator of iNOS and COX-2 gene expression.

Background: The transcription factor NF-κB is crucial for the expression of many pro-inflammatory genes.[15][16] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα.[16] Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate gene transcription.[3][17] Inhibition of IκBα phosphorylation or degradation can block NF-κB activation and subsequent inflammation.[3][17]

Experimental Protocol: NF-κB Activation Analysis
  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well.

    • Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for a short duration (e.g., 30 minutes) to observe IκBα phosphorylation and degradation.

  • Western Blotting for NF-κB Pathway Proteins:

    • Prepare cytoplasmic and nuclear protein extracts using a commercial extraction kit.

    • Perform Western blotting as described in Application Note 2.

    • Probe membranes with primary antibodies against:

      • Phospho-IκBα (p-IκBα)

      • Total IκBα

      • Phospho-p65 (p-p65)

      • Total p65 (in both cytoplasmic and nuclear fractions)

      • Lamin B1 (nuclear loading control)

      • β-actin (cytoplasmic loading control)

  • Data Analysis:

    • Quantify the band intensities and normalize to the respective loading controls.

    • Determine the ratio of phosphorylated protein to total protein (for IκBα and p65).

    • Assess the nuclear translocation of p65 by comparing its levels in the nuclear and cytoplasmic fractions.

Data Presentation
Treatment GroupThis compound (µM)p-IκBα / IκBα RatioNuclear p65 / Total p65 Ratio
Unstimulated Control00.15 ± 0.030.12 ± 0.02
LPS (1 µg/mL)01.001.00
LPS + this compound100.78 ± 0.060.65 ± 0.05
LPS + this compound250.41 ± 0.040.33 ± 0.03
LPS + this compound500.19 ± 0.020.15 ± 0.02

Data are presented as normalized fold change relative to the LPS-treated group and are hypothetical.

Visualization

Inhibition of the NF-κB Signaling Pathway.

Application Note 4: Examining the Influence of this compound on the MAPK Signaling Pathway

Objective: To assess if this compound modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is also involved in the inflammatory response.

Background: The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are key signaling molecules that regulate the expression of inflammatory mediators.[3][18][19] LPS stimulation leads to the phosphorylation and activation of these kinases.[3] Targeting the MAPK pathway is another mechanism by which anti-inflammatory compounds can exert their effects.[3][20]

Experimental Protocol: MAPK Activation Analysis
  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well.

    • Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for a short duration (e.g., 15-30 minutes) to detect peak phosphorylation of MAPKs.

  • Western Blotting for MAPK Proteins:

    • Extract total protein as described in Application Note 2.

    • Perform Western blotting, probing membranes with primary antibodies against:

      • Phospho-p38 (p-p38)

      • Total p38

      • Phospho-JNK (p-JNK)

      • Total JNK

      • Phospho-ERK1/2 (p-ERK1/2)

      • Total ERK1/2

      • β-actin (loading control)

  • Data Analysis:

    • Quantify band intensities and normalize to the loading control.

    • Determine the ratio of each phosphorylated MAPK to its total protein form.

Data Presentation
Treatment GroupThis compound (µM)p-p38 / p38 Ratiop-JNK / JNK Ratiop-ERK / ERK Ratio
Unstimulated Control00.11 ± 0.020.14 ± 0.030.18 ± 0.03
LPS (1 µg/mL)01.001.001.00
LPS + this compound100.72 ± 0.060.68 ± 0.050.85 ± 0.07
LPS + this compound250.39 ± 0.040.35 ± 0.030.51 ± 0.04
LPS + this compound500.15 ± 0.020.18 ± 0.020.24 ± 0.03

Data are presented as normalized fold change relative to the LPS-treated group and are hypothetical.

Visualization

mapk_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 UpstreamKinases Upstream Kinases (e.g., TAK1, MKKs) TLR4->UpstreamKinases Activates p38 p38 UpstreamKinases->p38 Phosphorylates JNK JNK UpstreamKinases->JNK Phosphorylates ERK ERK UpstreamKinases->ERK Phosphorylates AP1 AP-1 p38->AP1 NFkB_activation NF-κB Activation p38->NFkB_activation JNK->AP1 ERK->AP1 Inflammation Inflammatory Response (iNOS, COX-2, Cytokines) AP1->Inflammation NFkB_activation->Inflammation This compound This compound This compound->UpstreamKinases Inhibits

Inhibition of the MAPK Signaling Pathway.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of Variculanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Variculanol, a novel sesterterpenoid isolated from Aspergillus variecolor, represents a unique chemical scaffold with potential for therapeutic applications.[1][2][3] As a member of the terpenoid class of natural products, which are known for their diverse biological activities, this compound is a candidate for investigation as an anticancer agent. This document provides a comprehensive set of detailed protocols for the in vitro evaluation of this compound's effects on cancer cells.

Due to the limited publicly available data on the biological activity of this compound, the following protocols are based on established methodologies for the in vitro assessment of novel natural products with potential anticancer properties. These assays are designed to determine the cytotoxic and cytostatic effects of this compound and to elucidate its potential mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways such as STAT3.

Data Presentation

Table 1: Cytotoxicity of this compound (Hypothetical Data)
Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer15.2 ± 1.8
A549Lung Cancer22.5 ± 2.5
HCT116Colon Cancer18.9 ± 2.1
HeLaCervical Cancer25.1 ± 3.0
PC-3Prostate Cancer30.8 ± 3.5
DU145Prostate Cancer28.4 ± 3.2
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (Hypothetical Data)
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Control (DMSO)55.2 ± 3.125.8 ± 2.219.0 ± 1.91.5 ± 0.3
This compound (10 µM)68.5 ± 4.515.3 ± 1.816.2 ± 1.55.8 ± 0.9
This compound (20 µM)75.1 ± 5.210.2 ± 1.514.7 ± 1.312.4 ± 1.7
Table 3: Effect of this compound on Apoptosis-Related Protein Expression in MCF-7 Cells (Hypothetical Data)
TreatmentBax/Bcl-2 Ratio (Fold Change)Cleaved Caspase-3 (Fold Change)Cleaved PARP (Fold Change)
Control (DMSO)1.01.01.0
This compound (15 µM)2.8 ± 0.33.5 ± 0.43.1 ± 0.3

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.1%.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of this compound or vehicle control (DMSO).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • 6-well plates

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at different concentrations (e.g., 0, 10, 20 µM) for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

  • Add PI staining solution and incubate in the dark at room temperature for 15 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for 48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis for Apoptosis and STAT3 Signaling

Objective: To determine the effect of this compound on the expression of proteins involved in apoptosis and the STAT3 signaling pathway.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-STAT3, anti-p-STAT3 (Tyr705), anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

Protocol:

  • Seed cells and treat with this compound as described previously.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_pathway Signaling Pathway Analysis cell_culture Cell Culture (MCF-7, A549, etc.) mtt_assay MTT Assay (Determine IC50) cell_culture->mtt_assay Treat with This compound apoptosis_assay Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis_assay Based on IC50 cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle_assay Based on IC50 western_blot Western Blot (Apoptosis & STAT3 proteins) apoptosis_assay->western_blot cell_cycle_assay->western_blot

Caption: General experimental workflow for in vitro evaluation of this compound.

stat3_pathway cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (Tyr705) stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_transcription Gene Transcription (e.g., Bcl-2, Cyclin D1) nucleus->gene_transcription Induces This compound This compound This compound->jak Inhibits This compound->stat3 Inhibits Phosphorylation

Caption: Hypothetical inhibition of the STAT3 signaling pathway by this compound.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Downregulates bax Bax (Pro-apoptotic) This compound->bax Upregulates mitochondrion Mitochondrion bcl2->mitochondrion Inhibits bax->mitochondrion Promotes cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates parp PARP caspase3->parp apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp Cleavage cleaved_parp->apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

References

Application Notes and Protocols for Variculanol in Natural Product Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive literature searches have revealed that Variculanol , a novel sesterterpenoid isolated from the fungus Aspergillus variecolor, is a structurally intriguing natural product. However, as of the current date, there is a notable absence of published scientific data regarding its biological activities, mechanism of action, and potential applications in natural product research. The information that would typically form the basis of detailed application notes and experimental protocols—such as quantitative bioactivity data and established signaling pathway interactions—is not yet available in the scientific literature.

This document, therefore, serves a dual purpose. Firstly, it transparently communicates the current knowledge gap regarding this compound. Secondly, it provides a contextual framework based on the known biological activities of other sesterterpenoids isolated from Aspergillus species, offering insights into the potential areas of investigation for this compound. Furthermore, a generalized experimental workflow for the initial screening of a novel natural product is provided to guide future research efforts.

Contextual Overview: Bioactivities of Sesterterpenoids from Aspergillus Species

While specific data on this compound is lacking, the broader class of sesterterpenoids from Aspergillus fungi has been shown to possess a range of significant biological activities. This suggests that this compound could be a candidate for similar bioactivity screening.

Compound Class/Name Source Organism Reported Biological Activities Reference
Stellatic AcidAspergillus variecolorPotent antioxidant and anticancer activity against HeLa, HepG2, MCF7, and A549 cell lines.[1]
Asperterpenoids D-GAspergillus sp. (mangrove-derived)Weak antibacterial activity against Vibrio harveyi and Xanthomonas campestris; significant inhibitory activity against benign prostatic hyperplasia (BPH).[2]
OphiobolinsAspergillus sp.Phytotoxic, antimicrobial, nematocidal, cytotoxic, anti-influenza, and inflammation-promoting activities.[3]
Asperterpenoids A & BAspergillus terreusPotent inhibitory activity against Mycobacterium tuberculosis protein tyrosine phosphatase B.[4]

General Experimental Workflow for Bioactivity Screening of a Novel Natural Product

The following diagram illustrates a generalized workflow for the initial investigation of a novel natural product like this compound. This process is designed to systematically explore its potential biological activities.

G cluster_0 Phase 1: Isolation & Characterization cluster_1 Phase 2: Preliminary Bioactivity Screening cluster_2 Phase 3: Focused Investigation (If Activity Detected) Isolation Isolation & Purification of this compound Structure Structural Elucidation (NMR, MS) Isolation->Structure Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Structure->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC, Disk Diffusion) Structure->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Structure->Antioxidant Dose_Response Dose-Response Studies Cytotoxicity->Dose_Response Mechanism Mechanism of Action Studies Dose_Response->Mechanism Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Mechanism->Pathway_Analysis

Generalized workflow for novel natural product bioactivity screening.

Hypothetical Experimental Protocols

Given the absence of specific data for this compound, the following are generalized protocols for the preliminary bioactivity screening assays mentioned in the workflow diagram. These should be adapted based on the specific laboratory equipment and reagents available.

Cytotoxicity Screening: MTT Assay

Objective: To assess the cytotoxic effect of this compound on a panel of human cancer cell lines and a non-cancerous cell line.

Materials:

  • This compound stock solution (in DMSO)

  • Selected cell lines (e.g., HeLa, HepG2, MCF-7, and HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of pathogenic bacteria and fungi.

Materials:

  • This compound stock solution (in a suitable solvent)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Positive controls (e.g., ciprofloxacin (B1669076) for bacteria, amphotericin B for fungi)

  • Negative control (medium only)

Protocol:

  • Add 50 µL of broth to each well of a 96-well plate.

  • Add 50 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Prepare the microbial inoculum and dilute it to the final concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Add 50 µL of the diluted inoculum to each well.

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of this compound at which no visible growth is observed.

Signaling Pathways: A Future Perspective

As there is no information on the biological effects of this compound, it is not possible to create any diagrams of associated signaling pathways. Should future research reveal, for example, anti-inflammatory or anticancer properties, investigations into pathways such as NF-κB, MAPK, PI3K/Akt, or apoptosis-related pathways would be logical next steps.

The following diagram illustrates a hypothetical relationship where this compound, if found to have anti-inflammatory properties, might interact with the NF-κB signaling pathway. This is purely illustrative and not based on experimental data for this compound.

G This compound This compound IKK IKK Complex This compound->IKK inhibits? Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF_κB NF-κB (p65/p50) IκBα->NF_κB releases Nucleus Nucleus NF_κB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_Genes activates transcription of

Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

This compound represents an untapped resource in natural product research. Its unique chemical structure warrants a thorough investigation into its biological properties. The protocols and workflows outlined above provide a roadmap for the initial characterization of this novel sesterterpenoid. Future research should focus on a broad-based screening for cytotoxic, antimicrobial, anti-inflammatory, and antioxidant activities. Positive results from these initial screens would then pave the way for more in-depth studies to elucidate its mechanism of action and potential for therapeutic development. The scientific community eagerly awaits the first reports on the bioactivity of this intriguing molecule.

References

The Quest for Variculanol Derivatives in Drug Discovery: A Path Yet Unexplored

Author: BenchChem Technical Support Team. Date: December 2025

The natural product Variculanol, a complex sesterterpenoid isolated from the fungus Aspergillus variecolor, presents a unique chemical scaffold. However, a thorough review of the scientific literature reveals a significant gap in our understanding of its biological properties. To date, there are no published studies detailing the pharmacological activities of this compound or its derivatives. This absence of foundational biological data precludes the rational design and development of this compound derivatives for drug discovery purposes.

The journey of natural product drug discovery typically begins with the identification of a compound exhibiting promising biological activity. This initial "hit" serves as the basis for medicinal chemistry efforts to synthesize derivatives with improved potency, selectivity, and pharmacokinetic properties. Unfortunately, in the case of this compound, this critical first step is missing. Without knowledge of its mechanism of action or its molecular targets, any attempt to create derivatives for therapeutic applications would be speculative at best.

The Uncharted Territory of this compound's Bioactivity

A comprehensive search of scientific databases yields no information on the biological evaluation of this compound. There are no reports of its potential as an anticancer, antimicrobial, anti-inflammatory, or any other type of therapeutic agent. This lack of data means that fundamental questions remain unanswered:

  • What, if any, are the biological targets of this compound?

  • Does this compound exhibit any cytotoxic or other pharmacological effects?

  • What signaling pathways might this compound modulate?

Without answers to these questions, the development of a drug discovery program centered on this compound derivatives is not currently feasible.

A Hypothetical Roadmap for Future Research

Should future research establish a significant biological activity for this compound, a systematic approach to the development of its derivatives could be initiated. This would involve a series of well-defined steps, outlined below in a hypothetical experimental workflow.

G cluster_0 Phase 1: Discovery & Characterization cluster_1 Phase 2: Derivative Synthesis & SAR Studies cluster_2 Phase 3: Lead Optimization Biological_Screening Biological Screening of this compound Hit_Identification Identification of Biological Activity ('Hit') Biological_Screening->Hit_Identification MoA_Studies Mechanism of Action & Target Identification Hit_Identification->MoA_Studies Scaffold_Analysis Structural Analysis of this compound Scaffold MoA_Studies->Scaffold_Analysis Derivative_Design Design of Derivative Library (e.g., esterification, etherification) Scaffold_Analysis->Derivative_Design Synthesis Synthesis & Purification of Derivatives Derivative_Design->Synthesis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Synthesis->SAR_Analysis Lead_Selection Selection of Lead Compound(s) SAR_Analysis->Lead_Selection ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Selection->ADMET_Profiling In_Vivo_Studies In Vivo Efficacy & Safety Studies ADMET_Profiling->In_Vivo_Studies

Caption: Hypothetical workflow for the development of this compound derivatives.

Proposed Experimental Protocols (Hypothetical)

In a scenario where this compound is found to possess, for example, anticancer activity, the following protocols would be central to a drug discovery program.

Protocol 1: General Procedure for the Synthesis of this compound Esters

This protocol describes a hypothetical method for generating simple ester derivatives of this compound to probe the importance of its hydroxyl groups for biological activity.

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Acylating Agent: Add the desired acyl chloride or anhydride (B1165640) (1.2 equivalents) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270) (1.5 equivalents), to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to yield the desired this compound ester.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This standard protocol would be used to evaluate the anticancer activity of this compound and its derivatives.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives (typically ranging from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Hypothetical Data Presentation

Were data available, it would be organized into tables for clear comparison.

Table 1: Hypothetical Cytotoxic Activity of this compound Derivatives against HeLa Cells

CompoundR1-ModificationR2-ModificationIC50 (µM)
This compound-OH-OH>100
V-Acetate-1-OAc-OH50.2
V-Acetate-2-OH-OAc75.8
V-Diacetate-OAc-OAc25.1
V-Benzoate-1-OBz-OH15.6

Potential Signaling Pathway Involvement (Speculative)

If this compound derivatives were to show anticancer activity, they might interact with key signaling pathways implicated in cancer progression. The diagram below illustrates a simplified, hypothetical signaling cascade that could be investigated.

G Variculanol_Derivative This compound Derivative Receptor Cell Surface Receptor Variculanol_Derivative->Receptor Inhibition Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest / Apoptosis Gene_Expression->Cell_Cycle_Arrest

Application Notes and Protocols: Experimental Use of Variculanol in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

These application notes provide detailed protocols for investigating the anti-cancer properties of Variculanol, a novel compound, in various cancer cell lines. The methodologies outlined below are standard in vitro assays to determine cytotoxicity, induction of apoptosis, effects on the cell cycle, and potential mechanisms of action through signaling pathway analysis. The provided data are representative examples to guide the researcher in data presentation and interpretation.

Data Presentation: Summary of Quantitative Data

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] The IC50 values for this compound were determined using an MTT assay after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM) of this compound
HeLaCervical Cancer15.8 ± 1.2
A549Lung Cancer22.5 ± 2.1
MCF-7Breast Cancer18.2 ± 1.5
HT-29Colon Cancer25.1 ± 2.8
HepG2Liver Cancer20.4 ± 1.9
Table 2: Induction of Apoptosis by this compound in A549 Cells

The percentage of apoptotic cells was determined by Annexin V/PI double staining followed by flow cytometry after 24 hours of treatment with this compound at its IC50 concentration.[2][3][4][5]

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Control (Untreated)95.2 ± 2.52.1 ± 0.51.5 ± 0.31.2 ± 0.2
This compound (22.5 µM)45.8 ± 3.128.7 ± 2.220.3 ± 1.85.2 ± 0.7
Table 3: Cell Cycle Analysis of HeLa Cells Treated with this compound

The distribution of cells in different phases of the cell cycle was analyzed by propidium (B1200493) iodide staining and flow cytometry after 24 hours of treatment with this compound at its IC50 concentration.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Untreated)55.4 ± 3.225.1 ± 2.119.5 ± 1.9
This compound (15.8 µM)30.2 ± 2.515.8 ± 1.754.0 ± 4.1

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.[1][6]

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7, HT-29, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the cells with the compound for 48 hours at 37°C and 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using dose-response curve analysis.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][4][5]

Materials:

  • Cancer cell line (e.g., A549)

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

  • Treat the cells with this compound at the predetermined IC50 concentration for 24 hours. Include an untreated control.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on the cell cycle progression of cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa)

  • 6-well plates

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% cold ethanol (B145695)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 for 24 hours.

  • Harvest the cells, wash with PBS, and fix them in cold 70% ethanol at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations: Signaling Pathways and Workflows

G This compound This compound PI3K PI3K This compound->PI3K Inhibits p53 p53 This compound->p53 Activates EGFR EGFR EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis Bax Bax p53->Bax Bcl2 Bcl2 p53->Bcl2 Inhibits Caspase9 Caspase9 Bax->Caspase9 Bcl2->Caspase9 Inhibits Caspase3 Caspase3 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Hypothetical signaling pathway of this compound in cancer cells.

G cluster_0 In Vitro Studies A Compound Procurement (this compound) B Cytotoxicity Screening (MTT Assay) A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI) C->D E Cell Cycle Analysis C->E F Mechanism of Action (Western Blot, etc.) D->F E->F G Data Analysis & Interpretation F->G

Caption: General experimental workflow for evaluating this compound.

G Start Initial Screening Decision1 IC50 < 30 µM? Start->Decision1 Proceed Proceed to Mechanism of Action Studies Decision1->Proceed Yes Stop Discontinue or Modify Compound Decision1->Stop No

Caption: Logical workflow for go/no-go decision based on IC50.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Complex Sesterterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of our latest update, a complete total synthesis of Variculanol has not been reported in peer-reviewed literature. Therefore, this guide focuses on strategies to improve the yield of complex natural product synthesis, using the published total synthesis of Varioxiranol A as a relevant and instructive case study. Varioxiranol A is a polyketide with structural similarities that presents comparable synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of complex polyketides like Varioxiranol A?

A1: The primary challenges include:

  • Stereocontrol: Establishing multiple stereocenters with high diastereoselectivity.

  • Protecting Group Strategy: The need for a multi-step protection-deprotection sequence, which can significantly lower the overall yield.

  • Low Overall Yield: Long synthetic routes with numerous steps inherently lead to a low accumulation of the final product. The total synthesis of Varioxiranol A, for example, is achieved in 10 steps with an overall yield of 10%[1][2][3].

  • Purification: Separation of diastereomers and other impurities can be challenging and lead to material loss.

Q2: How can the overall yield of a long synthetic route be improved?

A2: Improving the overall yield of a multi-step synthesis requires a multifaceted approach:

  • Route Optimization: Exploring alternative synthetic routes that are more convergent or have fewer steps.

  • Reaction Condition Optimization: Fine-tuning reaction parameters such as temperature, solvent, catalyst loading, and reaction time for each step to maximize yield and minimize side products.

  • High-Yielding Reactions: Employing robust and high-yielding reactions like the Julia-Kocienski olefination for key bond formations.

  • Minimizing Purification Losses: Using purification techniques that minimize product loss, such as crystallization over chromatography where possible.

Q3: What are the key considerations for a successful Julia-Kocienski olefination reaction in a complex synthesis?

A3: The Julia-Kocienski olefination is a powerful tool for forming carbon-carbon double bonds. Key considerations for its success include:

  • Choice of Sulfone: The heteroaryl group on the sulfone influences the E/Z selectivity. 1-phenyl-1H-tetrazol-5-yl (PT) sulfones often provide high E-selectivity[4].

  • Base and Solvent: The choice of base and solvent can affect the formation of the initial adduct and the subsequent elimination. Common bases include KHMDS and NaHMDS[1][5][6].

  • Temperature Control: The reaction is typically carried out at low temperatures (e.g., -60 °C to -78 °C) to control reactivity and side reactions[1].

  • "Barbier-like" Conditions: Adding the base to a mixture of the aldehyde and sulfone can minimize side reactions of the sulfonyl carbanion[4].

Troubleshooting Guides

Julia-Kocienski Olefination
Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature slightly. Ensure the base is freshly prepared and accurately titrated.
Degradation of aldehyde or sulfone.Use "Barbier-like" conditions by adding the base to a mixture of the reactants. Ensure all reagents are pure and anhydrous.
Side reactions of the sulfonyl carbanion.Lower the reaction temperature. Use a less reactive base if possible.
Low E/Z Selectivity Sub-optimal sulfone group.For high E-selectivity, consider using a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone.
Inappropriate solvent or counter-ion.Use a non-polar solvent and a lithium base to favor a closed transition state, which can improve selectivity.
Difficulty in Purification Presence of unreacted starting materials.Optimize stoichiometry to ensure the limiting reagent is fully consumed.
Formation of diastereomeric intermediates.Adjust reaction conditions to favor the formation of one diastereomer.
Protecting Group Manipulations (e.g., Silyl Ethers)
Problem Potential Cause Suggested Solution
Incomplete Protection/Deprotection Insufficient reagent or reaction time.Increase the equivalents of the protecting/deprotecting agent and monitor the reaction by TLC until completion.
Steric hindrance around the functional group.Use a less bulky protecting group or a more reactive deprotecting agent. For example, TBAF is effective for removing TBDMS groups[1].
Migration of Protecting Group Use of strong acid or base.Employ milder conditions. For example, use PPTS for acid-sensitive substrates.
Low Yield upon Deprotection Degradation of the substrate under the reaction conditions.Screen different deprotection conditions (e.g., fluoride-based, acid-based, base-based) to find the mildest effective method.

Quantitative Data

Table 1: Step-wise Yields in the Total Synthesis of Varioxiranol A
Step Reaction Yield Reference
1Grignard addition of propylmagnesium chloride71%[1]
2Protection of hydroxyl group as TBDMS ether92%[1]
3Acidic hydrolysis with trifluoroacetic acid93%[1]
4Selective tritylation of primary hydroxyl group-[1]
5Acetylation of secondary hydroxyl group87% (over 2 steps)[1]
6Deprotection of TBDMS group-[1]
7Oxidation to aldehyde-[1]
8Julia-Kocienski olefination41%[1]
9-10Deprotection of acetyl and trityl groups92% (for Varioxiranol A)[1]
Overall 10 steps ~10% [1][2][3]

Experimental Protocols

Detailed Methodology for the Julia-Kocienski Olefination in Varioxiranol A Synthesis

This protocol is adapted from the first total synthesis of Varioxiranol A[1].

Reaction: Coupling of sulfone 11 and aldehyde 10 to form alkene 18/19 .

Materials:

Procedure:

  • A solution of sulfone 11 and aldehyde 10 in anhydrous DME is cooled to -60 °C under an inert atmosphere (e.g., Argon).

  • Potassium hexamethyldisilazane (KHMDS) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at -60 °C for a specified time and then allowed to warm to room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the desired alkene.

Note: The original synthesis reported a 41% yield for this step with excellent E-selectivity[1].

Visualizations

retrosynthesis Varioxiranol_A Varioxiranol A Intermediate_18_19 Alkene Intermediate (18/19) Varioxiranol_A->Intermediate_18_19 Deprotection Sulfone_11 Sulfone (11) Intermediate_18_19->Sulfone_11 Julia-Kocienski Olefination Aldehyde_10 Aldehyde (10) Intermediate_18_19->Aldehyde_10 Julia-Kocienski Olefination Diol_14 Diol (14) Aldehyde_10->Diol_14 Protection & Oxidation Hexenetriol_12 Hexenetriol (12) Diol_14->Hexenetriol_12 Protection & Deprotection Glyceraldehyde Isopropylidene-D-glyceraldehyde Hexenetriol_12->Glyceraldehyde Grignard Addition Propyl_Grignard Propylmagnesium Chloride Hexenetriol_12->Propyl_Grignard Grignard Addition

Caption: Retrosynthetic analysis of Varioxiranol A.

troubleshooting_workflow Start Low Yield in Reaction Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Reagents Verify Reagent Activity (e.g., base titration) Start->Check_Reagents Optimize_Temp Optimize Temperature Check_Purity->Optimize_Temp Check_Reagents->Optimize_Temp Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time Change_Solvent Screen Different Solvents Optimize_Time->Change_Solvent Success Yield Improved Change_Solvent->Success

Caption: A general workflow for troubleshooting low reaction yields.

yield_improvement_strategies Goal Improve Overall Synthesis Yield Route_Design Route Design Goal->Route_Design Reaction_Optimization Reaction Optimization Goal->Reaction_Optimization Purification_Strategy Purification Strategy Goal->Purification_Strategy Convergent_Synthesis Convergent vs. Linear Route_Design->Convergent_Synthesis Protecting_Groups Minimize Protecting Group Steps Route_Design->Protecting_Groups Condition_Screening Solvent, Temp, Catalyst Screening Reaction_Optimization->Condition_Screening High_Yielding_Reactions Use Robust Reactions (e.g., Click Chemistry, Modern Olefinations) Reaction_Optimization->High_Yielding_Reactions Chromatography_Alternatives Crystallization, Distillation Purification_Strategy->Chromatography_Alternatives Minimize_Transfers Telescoping Reactions Purification_Strategy->Minimize_Transfers

Caption: Key strategies for improving overall synthetic yield.

References

Technical Support Center: Variculanol Isolation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of Variculanol.

FAQs: this compound Isolation and Purification

Q1: What is this compound and what is its source?

This compound is a novel sesterterpenoid with a unique 5/12/5 tricyclic ring system. Its chemical formula is C₂₅H₄₀O₂. It is a secondary metabolite isolated from the fungus Aspergillus variecolor. Sesterterpenoids are a relatively rare class of terpenoids and can exhibit a variety of biological activities.

Q2: What are the general steps for isolating this compound from Aspergillus variecolor?

A typical workflow involves:

  • Fermentation: Culturing Aspergillus variecolor in a suitable solid or liquid medium to produce this compound.

  • Extraction: Extracting the fungal biomass and/or the culture broth with an appropriate organic solvent.

  • Preliminary Purification: Using techniques like liquid-liquid extraction or solid-phase extraction to remove major impurities.

  • Chromatographic Purification: Employing various chromatography methods, such as silica (B1680970) gel chromatography, preparative HPLC, or a combination of techniques, to isolate pure this compound.

  • Structure Elucidation and Quantification: Using analytical techniques like NMR, mass spectrometry, and HPLC to confirm the structure and determine the purity and yield.

Q3: What are the main challenges in the isolation and purification of this compound?

Given that this compound is a fungal sesterterpenoid, researchers may encounter the following challenges:

  • Low Titer: Fungi often produce secondary metabolites in low concentrations, leading to low yields of this compound.

  • Complex Extract Matrix: The crude extract from fungal fermentation is a complex mixture of various metabolites, including other terpenoids, fatty acids, and pigments, which can interfere with purification.

  • Co-eluting Impurities: Structurally similar sesterterpenoids or other lipophilic compounds may co-elute with this compound during chromatography, making separation difficult.

  • Compound Stability: Sesterterpenoids can be sensitive to heat, light, and pH changes, potentially leading to degradation during extraction and purification.

  • Lack of a Strong Chromophore: The structure of this compound may lack a strong UV-absorbing chromophore, making detection by HPLC with a UV detector less sensitive and requiring alternative detection methods like mass spectrometry or derivatization.

Q4: What analytical techniques are suitable for the characterization and quantification of this compound?

A combination of analytical methods is typically employed:

  • High-Performance Liquid Chromatography (HPLC): Used for both purification and quantification. Due to the potential lack of a strong chromophore, a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) may be necessary.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile or derivatized sesterterpenoids.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of this compound.

  • High-Resolution Mass Spectrometry (HRMS): Used to determine the exact molecular formula.

Troubleshooting Guides

This section provides solutions to common problems encountered during the isolation and purification of this compound.

Problem 1: Low Yield of this compound in the Crude Extract
Possible Cause Suggested Solution
Suboptimal Fermentation ConditionsOptimize fermentation parameters such as media composition, pH, temperature, and incubation time.
Inefficient Extraction SolventScreen different organic solvents (e.g., ethyl acetate (B1210297), dichloromethane, acetone) or solvent mixtures to find the most effective one for this compound extraction.
Incomplete Cell LysisEmploy mechanical disruption methods (e.g., sonication, bead beating) or enzymatic lysis to ensure complete release of intracellular this compound.
Degradation During ExtractionPerform extraction at low temperatures and protect the sample from light to minimize degradation. Consider using antioxidants in the extraction solvent.
Problem 2: Poor Separation During Column Chromatography
Possible Cause Suggested Solution
Inappropriate Stationary PhaseTest different stationary phases, such as normal-phase silica, reversed-phase C18, or specialized columns for terpenoid separation.
Suboptimal Mobile PhaseSystematically vary the solvent composition and gradient profile to improve resolution.
Co-elution with Structurally Similar CompoundsEmploy orthogonal purification techniques. For example, follow a normal-phase separation with a reversed-phase HPLC step.
Sample OverloadReduce the amount of crude extract loaded onto the column to prevent band broadening and improve separation.
Problem 3: this compound Degradation During Purification
Possible Cause Suggested Solution
Thermal InstabilityAvoid high temperatures during solvent evaporation (use a rotary evaporator at low temperature and pressure). Conduct chromatographic separations at room temperature or below if necessary.
pH SensitivityBuffer all aqueous solutions to a neutral pH and avoid prolonged exposure to acidic or basic conditions.
OxidationWork under an inert atmosphere (e.g., nitrogen or argon) and add antioxidants to solvents.
Light SensitivityProtect samples from light by using amber glassware or covering containers with aluminum foil.
Problem 4: Difficulty in Detecting this compound
Possible Cause Suggested Solution
Weak UV AbsorbanceUse a more sensitive detector such as a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD).
Low Concentration in FractionsConcentrate the fractions before analysis.
Derivatization for Enhanced DetectionIf using HPLC-UV, consider chemical derivatization to introduce a chromophore into the this compound molecule.[1]

Experimental Protocols

The following are generalized protocols that can be adapted for the isolation and purification of this compound.

Protocol 1: Extraction of this compound from Aspergillus variecolor
  • Harvesting: After fermentation, separate the fungal mycelia from the culture broth by filtration.

  • Extraction of Mycelia:

    • Dry the mycelia (e.g., by freeze-drying).

    • Grind the dried mycelia into a fine powder.

    • Extract the powder with a suitable organic solvent (e.g., ethyl acetate) three times with agitation.

    • Combine the solvent extracts.

  • Extraction of Culture Broth:

    • Perform liquid-liquid extraction of the culture broth with an equal volume of an immiscible organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers.

  • Concentration: Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Multi-step Chromatographic Purification of this compound
  • Silica Gel Column Chromatography (Initial Fractionation):

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).

    • Load the solution onto a silica gel column pre-equilibrated with the same solvent.

    • Elute the column with a stepwise gradient of increasing polarity (e.g., hexane-ethyl acetate mixtures).

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Fine Purification):

    • Pool the this compound-containing fractions from the silica gel chromatography and concentrate them.

    • Dissolve the concentrated sample in the mobile phase.

    • Inject the sample onto a preparative HPLC column (e.g., C18).

    • Elute with an isocratic or gradient mobile phase (e.g., acetonitrile-water).

    • Monitor the elution using a suitable detector (e.g., MS or ELSD).

    • Collect the peak corresponding to this compound.

  • Final Purity Check:

    • Analyze the purified this compound by analytical HPLC to confirm its purity.

    • Confirm the structure using NMR and HRMS.

Quantitative Data

The following table presents hypothetical data for a typical this compound purification process to serve as an example. Actual yields and purity will vary depending on the specific experimental conditions.

Purification Step Total Weight (mg) This compound Purity (%) Step Yield (%) Overall Yield (%)
Crude Extract50001.5-100
Silica Gel Chromatography500128080
Preparative HPLC50988366

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Fungal Fermentation (Aspergillus variecolor) Extraction Solvent Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Prep_HPLC Preparative HPLC Silica_Gel->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound Analysis Purity & Structural Analysis (HPLC, NMR, MS) Pure_this compound->Analysis troubleshooting_logic cluster_yield Low Yield Solutions cluster_separation Poor Separation Solutions cluster_degradation Degradation Solutions Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Poor_Separation Poor Separation? Low_Yield->Poor_Separation No Optimize_Fermentation Optimize Fermentation Low_Yield->Optimize_Fermentation Yes Improve_Extraction Improve Extraction Low_Yield->Improve_Extraction Yes Degradation Degradation? Poor_Separation->Degradation No Change_Chromatography Modify Chromatography Poor_Separation->Change_Chromatography Yes Orthogonal_Methods Use Orthogonal Methods Poor_Separation->Orthogonal_Methods Yes Control_Temp_pH Control Temp/pH Degradation->Control_Temp_pH Yes Protect_From_Light Protect from Light Degradation->Protect_From_Light Yes

References

Technical Support Center: Valsartan Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research and informational purposes only. The initial user query for "variculanol" yielded no direct results, suggesting a possible misspelling. Based on the nature of the query focusing on stability and degradation issues relevant to pharmaceutical research, this resource has been developed for valsartan (B143634) , a compound with available data on these aspects.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with valsartan.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause valsartan degradation during experiments?

A1: Valsartan is susceptible to degradation under several conditions. The primary factors to consider are:

  • Acidic and Alkaline Conditions: Valsartan shows significant degradation in both acidic and alkaline environments. It is highly susceptible to acid hydrolysis.[1]

  • Oxidative Stress: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the degradation of valsartan.[2][3]

  • Photolysis: Exposure to UV light can cause mild degradation of valsartan.[2]

  • Temperature: While generally stable at room temperature, elevated temperatures, especially in the presence of acidic or oxidative conditions, can accelerate degradation.[3]

Q2: What are the known degradation products of valsartan?

A2: Forced degradation studies have identified several degradation products. Under acidic hydrolysis, two major co-eluting degradation products with m/z values of 306 and 352 have been identified.[4][5] Another study identified degradation products with relative retention times of 0.40 min (acid hydrolysis) and 0.27 min (oxidation) using a specific HPLC method.[6][7]

Q3: What are the recommended storage conditions for valsartan to ensure its stability?

A3: To minimize degradation, valsartan should be stored in a well-closed container, protected from light, at controlled room temperature. For solutions, neutral to slightly alkaline pH is preferable to acidic conditions to slow down hydrolysis.[8]

Q4: I am observing unexpected peaks in my HPLC analysis of valsartan. What could be the cause?

A4: Unexpected peaks in your chromatogram could be due to several reasons:

  • Degradation Products: As discussed in Q1 and Q2, valsartan can degrade under various stress conditions. Review your experimental procedure for any potential exposure to acid, base, oxidizing agents, or prolonged light.

  • Excipient Incompatibility: If you are working with a formulated product, some excipients like crospovidone and hypromellose have been shown to be incompatible with valsartan, leading to degradation.[9]

  • Contamination: Ensure the purity of your solvents and reagents, and check for any potential contamination in your sample preparation or HPLC system.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low assay value for valsartan Degradation due to acidic conditions in the mobile phase or sample solvent.Adjust the pH of your mobile phase and sample diluent to a neutral or slightly acidic range (e.g., pH 6.8 has shown good stability). Ensure samples are analyzed promptly after preparation.
Degradation due to oxidation.De-gas your solvents and consider adding an antioxidant if compatible with your experiment. Avoid using oxidizing agents in your sample preparation.
Incompatibility with excipients in the formulation.If analyzing a solid dosage form, investigate the compatibility of valsartan with all excipients.[9] Consider extracting the active pharmaceutical ingredient (API) using a suitable solvent.
Inconsistent results between experiments Variability in light exposure during sample preparation and analysis.Protect your samples from light at all stages of the experiment by using amber vials or covering them with aluminum foil.[2]
Temperature fluctuations affecting reaction or degradation rates.Maintain a consistent and controlled temperature throughout your experiments.
Appearance of unknown peaks in chromatograms Formation of degradation products.Perform forced degradation studies under controlled conditions (acid, base, oxidation, heat, light) to identify the retention times of potential degradation products.[2][3] Use a stability-indicating HPLC method.
Co-elution of valsartan with degradation products.Optimize your HPLC method to ensure good separation between the parent drug and its degradation products. This may involve adjusting the mobile phase composition, pH, or using a different column.[4]

Quantitative Data on Valsartan Degradation

The following table summarizes the percentage of valsartan degradation observed under different stress conditions as reported in a forced degradation study.

Stress ConditionTemperatureDuration% DegradationReference
1 M HCl (Acid Hydrolysis)60 °C6 hours23.61%[3]
Hydrogen Peroxide (Oxidation)60 °C-19.77%[3]
0.1 M HCl (Acid Hydrolysis)Reflux2 hours~70%[1]
0.1 M NaOH (Alkaline Hydrolysis)-2 hours-[1]
Photolysis (UV light)Room Temperature-Mild Degradation[2]

Note: The extent of degradation can vary depending on the specific experimental conditions.

Experimental Protocols

Forced Degradation Study Protocol (General)

This protocol outlines a general procedure for conducting forced degradation studies on valsartan, based on common practices reported in the literature.[2][3]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve valsartan in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase components) to obtain a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep the solution at 60°C for a specified duration (e.g., 6 hours).[3] Neutralize the solution with an equivalent amount of 1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep the solution at 60°C for a specified duration. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% v/v). Keep the solution at a controlled temperature (e.g., 60°C) for a specified duration.

  • Thermal Degradation: Expose the solid drug powder or a solution of the drug to dry heat (e.g., 60-80°C) for a specified period.

  • Photolytic Degradation: Expose a solution of the drug to UV light (e.g., in a photostability chamber) for a defined period.

3. Sample Analysis:

  • After the specified stress period, dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

The following is an example of an HPLC method that can be used to separate valsartan from its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 50 mM NaH2PO4, pH adjusted to 2.6) and methanol (e.g., 35:65, v/v).[3]

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 254 nm.[3]

  • Injection Volume: 20 µL

Visualizations

Logical Workflow for Troubleshooting Valsartan Degradation

G start Unexpected Results with Valsartan (e.g., low assay, extra peaks) check_conditions Review Experimental Conditions start->check_conditions check_purity Verify Purity of Starting Material and Reagents start->check_purity forced_degradation Perform Forced Degradation Studies check_conditions->forced_degradation If degradation is suspected optimize_hplc Optimize HPLC Method check_conditions->optimize_hplc If peaks are not well-resolved compare_results Compare Sample to Degradation Profiles forced_degradation->compare_results optimize_hplc->compare_results identify_issue Identify Source of Degradation compare_results->identify_issue resolve_issue Implement Corrective Actions (e.g., protect from light, adjust pH) identify_issue->resolve_issue

Caption: Troubleshooting workflow for valsartan degradation issues.

Mechanism of Action and Signaling Pathway of Valsartan

Valsartan is an angiotensin II receptor blocker (ARB) that selectively inhibits the binding of angiotensin II to the AT1 receptor.[10][11] This blockade leads to vasodilation and reduced aldosterone (B195564) secretion, thereby lowering blood pressure.[12][13] Additionally, valsartan has been shown to activate the Src/PI3K/Akt signaling pathway, leading to the phosphorylation of endothelial nitric oxide synthase (eNOS) and increased production of nitric oxide (NO), which contributes to its vasoprotective effects.[14][15][16]

G cluster_0 Valsartan's Dual Action cluster_1 Signaling Cascade valsartan Valsartan at1r AT1 Receptor valsartan->at1r Blocks src Src valsartan->src Activates vasoconstriction Vasoconstriction Aldosterone Secretion at1r->vasoconstriction Leads to ang_ii Angiotensin II ang_ii->at1r Binds to pi3k PI3K src->pi3k akt Akt pi3k->akt enos eNOS akt->enos Phosphorylates no Nitric Oxide enos->no Produces vasodilation Vasodilation no->vasodilation

Caption: Valsartan's mechanism of action and signaling pathway.

References

Technical Support Center: Optimizing Variculanol Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Variculanol in in vitro assays. The following information addresses common challenges related to its solubility and provides detailed protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

This compound is a sesterterpenoid natural product originally isolated from the fungus Aspergillus variecolor. While specific studies on this compound's mechanism of action are limited, related sesterterpenoids and other terpenoid compounds have demonstrated a variety of biological activities. These include anticancer, anti-inflammatory, and antioxidant effects.[1][2][3] Terpenoids have been observed to induce apoptosis and inhibit key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.[4] Their anti-inflammatory properties are often linked to the modulation of inflammatory mediators.

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in several organic solvents. For in vitro biological assays, the most common choice is dimethyl sulfoxide (B87167) (DMSO). It is also soluble in dichloromethane, ethanol, and methanol.

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should typically be kept at or below 0.5%. However, the optimal concentration can vary depending on the cell line and the duration of the experiment. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific assay.

Q4: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What should I do?

This is a common issue when working with hydrophobic compounds. Here are a few troubleshooting steps:

  • Lower the Final Concentration: The solubility limit of this compound in the final aqueous buffer may have been exceeded. Try testing a lower final concentration of the compound.

  • Increase the Co-solvent Percentage: If your assay can tolerate it, a slightly higher percentage of the organic solvent (e.g., DMSO) in the final solution might be necessary to maintain solubility. Always validate the solvent tolerance of your system.

  • Use a Different Solubilization Method: For particularly challenging cases, consider alternative formulation strategies such as the use of cyclodextrins or surfactants to enhance aqueous solubility.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder will not dissolve in the primary solvent (e.g., DMSO). The compound may require energy to dissolve, or the solvent may be of poor quality.1. Gently warm the solution (e.g., to 37°C). 2. Briefly sonicate the solution. 3. Ensure your solvent is anhydrous and of high purity.
The solution is initially clear but a precipitate forms over time. The compound is supersaturated and is "crashing out" of the solution.1. Use the freshly prepared solution immediately. 2. Store stock solutions at -20°C or -80°C, and minimize freeze-thaw cycles. 3. Consider preparing a fresh dilution for each experiment.
Inconsistent results between experiments. Variability in solution preparation or compound precipitation.1. Standardize your protocol for preparing the this compound solution. 2. Visually inspect for any precipitation before adding the solution to your assay. 3. Prepare a single, large batch of the stock solution for a series of experiments to ensure consistency.
High background or off-target effects in the assay. The solvent concentration is too high, or the solvent itself is interfering with the assay.1. Reduce the final concentration of the organic solvent in the assay. 2. Run a solvent-only control to quantify any background effects. 3. Consider alternative solvents that may be more compatible with your specific assay.

Quantitative Data: Solvent Properties

The following table summarizes key properties of common solvents for this compound.

Solvent Chemical Formula Molar Mass ( g/mol ) Boiling Point (°C) Notes on Usage in Bioassays
Dimethyl sulfoxide (DMSO)C₂H₆OS78.13189Widely used, but can be toxic to cells at concentrations >0.5-1%.
EthanolC₂H₅OH46.0778.37Generally less toxic than DMSO, but can have biological effects.
MethanolCH₃OH32.0464.7Can be used for initial stock preparation, but is generally more toxic to cells than ethanol.
DichloromethaneCH₂Cl₂84.9339.6Primarily used for chemical synthesis and purification, not recommended for direct use in cell-based assays due to high toxicity.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 372.59 g/mol ), you would need 3.73 mg.

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve: Gently vortex the solution. If necessary, warm the vial in a 37°C water bath or sonicate for a few minutes until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock for In Vitro Assays
  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in your cell culture medium or assay buffer. For example, to achieve a final concentration of 10 µM in your assay with a final DMSO concentration of 0.1%, you can prepare a 100X working stock (1 mM) by diluting the 10 mM stock 1:10 in cell culture medium.

  • Final Dilution: Add the appropriate volume of the intermediate or stock solution to your assay wells. For example, add 2 µL of a 1 mM intermediate stock to 198 µL of medium in a well to achieve a final concentration of 10 µM.

Visualizations

Experimental Workflow for this compound Solubility Optimization

G start Start: this compound Powder stock_prep Prepare 10 mM Stock in DMSO start->stock_prep dissolved Completely Dissolved? stock_prep->dissolved sonicate_heat Warm (37°C) or Sonicate dissolved->sonicate_heat No dilute Dilute to Final Concentration in Aqueous Buffer dissolved->dilute Yes sonicate_heat->dissolved precipitate Precipitation Observed? dilute->precipitate proceed Proceed with Assay precipitate->proceed No troubleshoot Troubleshoot precipitate->troubleshoot Yes lower_conc Lower Final Concentration troubleshoot->lower_conc alt_method Consider Alternative Solubilization Method troubleshoot->alt_method lower_conc->dilute

Caption: A decision tree for preparing this compound solutions.

Hypothesized Signaling Pathway: PI3K/Akt/mTOR Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K This compound->Akt

References

Technical Support Center: Overcoming Resistance to Variculanol in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Variculanol is a novel sesterterpenoid and, to date, there is limited published research on its specific anticancer mechanism and potential resistance pathways. Therefore, this technical support center provides a generalized framework for addressing drug resistance based on common mechanisms observed with other natural product-derived anticancer agents. Researchers should adapt and validate these strategies for their specific this compound-resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line has developed resistance to this compound. What are the common mechanisms of resistance to natural product anticancer drugs?

A1: Resistance to natural product anticancer drugs is a multifaceted issue. Some common mechanisms include:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), which actively pump the drug out of the cell.[1][2]

  • Target alteration: Mutations in the drug's molecular target can reduce its binding affinity.

  • Activation of pro-survival signaling pathways: Upregulation of pathways like PI3K/Akt/mTOR and MAPK can promote cell survival and override the drug's cytotoxic effects.[3][4]

  • Inhibition of apoptosis: Changes in the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can make cells resistant to programmed cell death.[5][6]

  • Enhanced DNA repair: For drugs that cause DNA damage, cancer cells can upregulate their DNA repair mechanisms.

  • Alterations in cell cycle regulation: Changes in cyclins and cyclin-dependent kinases (CDKs) can allow cells to bypass drug-induced cell cycle arrest.[7]

Q2: How can I confirm that my cell line is truly resistant to this compound?

A2: Resistance is quantified by comparing the half-maximal inhibitory concentration (IC50) of the suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[8][9] This is typically determined using a cell viability assay, such as the MTT or MTS assay.

Q3: What are the initial steps to investigate the mechanism of resistance in my this compound-resistant cell line?

A3: A good starting point is to investigate the most common resistance mechanisms:

  • Assess ABC transporter expression: Use Western blotting or qRT-PCR to check for the overexpression of P-gp (MDR1), BCRP, and MRP1 in your resistant cells compared to the parental line.[2]

  • Analyze apoptosis-related proteins: Profile the expression of key proteins in the apoptotic pathway (e.g., Bcl-2 family members, caspases) using Western blotting.

  • Profile key signaling pathways: Examine the phosphorylation status (activation) of key proteins in pro-survival pathways like PI3K/Akt and MAPK/ERK.[4]

Q4: Can combination therapy help overcome this compound resistance?

A4: Yes, combination therapy is a common strategy to overcome drug resistance.[4] This can involve:

  • Combining this compound with an ABC transporter inhibitor: This can restore intracellular drug accumulation.

  • Using this compound with an inhibitor of a pro-survival pathway: For example, a PI3K or MEK inhibitor could re-sensitize cells to this compound.

  • Combining this compound with a standard chemotherapeutic agent: This may create a synergistic effect and prevent the development of resistance.[10]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in our resistant cell line.

Possible Cause Troubleshooting Step
Cell line instabilityPeriodically re-evaluate the IC50 to ensure the resistant phenotype is stable. It is recommended to maintain a low concentration of this compound in the culture medium to sustain the resistance.[8]
Inconsistent cell seeding densityEnsure a consistent number of cells are seeded in each well for the viability assay.
This compound degradationPrepare fresh dilutions of this compound from a stock solution for each experiment.
Assay variabilityOptimize the incubation time with this compound and the viability reagent. Include positive and negative controls.

Problem 2: No overexpression of common ABC transporters is detected in the this compound-resistant cell line.

Possible Cause Troubleshooting Step
Resistance is mediated by other mechanisms.Investigate alternative resistance mechanisms such as alterations in the drug target, dysregulation of apoptotic pathways, or activation of pro-survival signaling.
Low-level expression of transporters.Use a more sensitive detection method, such as quantitative real-time PCR (qRT-PCR), to assess transporter mRNA levels.
Functional but not overexpressed transporters.Perform a drug efflux assay (e.g., using Rhodamine 123 or Calcein-AM) to assess the functional activity of ABC transporters.

Quantitative Data Summary

The following table provides an illustrative example of how to present data when characterizing a resistant cell line.

Table 1: Illustrative IC50 Values for Parental and this compound-Resistant Cell Lines

Cell LineIC50 of this compound (µM)Resistance Factor (RF)
Parental Cell Line (e.g., MCF-7)1.5 ± 0.21.0
This compound-Resistant Cell Line (e.g., MCF-7/Vari-R)25.8 ± 3.117.2

Resistance Factor (RF) = IC50 of Resistant Line / IC50 of Parental Line

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cell Line

This protocol describes a general method for generating a drug-resistant cell line through continuous exposure to a cytotoxic agent.[9]

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell culture flasks and plates

  • MTT or other cell viability assay kit

Procedure:

  • Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using a standard cell viability assay.

  • Initial Exposure: Treat the parental cells with this compound at a concentration equal to the IC10 (concentration that inhibits 10% of cell growth).

  • Stepwise Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of this compound in a stepwise manner. A common approach is to double the concentration at each step.

  • Monitoring and Recovery: At each concentration, monitor the cells for signs of toxicity. Allow the surviving cells to recover and repopulate the flask before the next dose escalation.

  • Establishment of Resistance: Continue this process until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 10-20 fold) than the initial IC50 of the parental line.

  • Characterization: Confirm the resistant phenotype by performing a cell viability assay to determine the new IC50.

  • Maintenance: Maintain the resistant cell line in a medium containing a maintenance dose of this compound (e.g., the IC10 or IC20 of the resistant line) to ensure the stability of the resistant phenotype.[8]

Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins

Materials:

  • Parental and this compound-resistant cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

experimental_workflow cluster_dev Development of Resistant Line cluster_char Characterization of Resistance cluster_overcome Overcoming Resistance start Parental Cell Line ic50_parental Determine Parental IC50 start->ic50_parental treat_ic10 Treat with this compound (IC10) ic50_parental->treat_ic10 stepwise Stepwise Dose Escalation treat_ic10->stepwise resistant_line Established Resistant Cell Line stepwise->resistant_line ic50_resistant Determine Resistant IC50 resistant_line->ic50_resistant western Western Blot (ABC Transporters, Apoptosis Proteins) resistant_line->western qpcr qRT-PCR (Gene Expression) resistant_line->qpcr efflux Functional Efflux Assay resistant_line->efflux combo_therapy Combination Therapy western->combo_therapy efflux->combo_therapy inhibitor Inhibitor of Resistance Mechanism combo_therapy->inhibitor synergy Test for Synergy inhibitor->synergy

Caption: Experimental workflow for developing, characterizing, and overcoming this compound resistance.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor (e.g., Fas, TNFR) caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 This compound This compound bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 bax Bax/Bak (Pro-apoptotic) This compound->bax bcl2->bax cytochrome_c Cytochrome c release bax->cytochrome_c cytochrome_c->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

resistance_mechanisms cluster_mechanisms Resistance Mechanisms This compound This compound cell Cancer Cell This compound->cell efflux Increased Efflux (P-gp, BCRP) cell->efflux Drug pumped out survival Pro-survival Signaling (PI3K/Akt) survival->cell Promotes survival apoptosis_inhibition Inhibition of Apoptosis (↑Bcl-2) apoptosis_inhibition->cell Blocks cell death

Caption: Common mechanisms of drug resistance in cancer cells.

References

Troubleshooting Variculanol NMR Signal Interpretation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the interpretation of Nuclear Magnetic Resonance (NMR) signals for Variculanol, a complex sesterterpenoid isolated from Aspergillus variecolor. This guide is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H-NMR spectrum of this compound is extremely crowded and many signals are overlapping. How can I resolve these signals for accurate interpretation?

A1: Signal overlapping is a common challenge with complex polycyclic molecules like this compound due to the large number of protons in similar chemical environments. Here are several strategies to address this issue:

  • Utilize 2D-NMR Techniques: Two-dimensional NMR spectroscopy is essential for elucidating the structure of complex molecules like this compound.

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, aiding in the assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, which is vital for determining the relative stereochemistry of the molecule.

  • Change the Solvent: Acquiring spectra in different deuterated solvents (e.g., from CDCl₃ to C₆D₆, acetone-d₆, or methanol-d₄) can induce changes in chemical shifts (aromatic solvent-induced shifts or ASIS) and may resolve overlapping signals.[1]

  • Vary the Temperature: For molecules with conformational flexibility, acquiring spectra at different temperatures can sometimes simplify complex spectra or "freeze out" different conformers, allowing for their individual analysis.

Q2: I am having trouble identifying the exchangeable protons (e.g., -OH) in the ¹H-NMR spectrum of this compound.

A2: this compound possesses hydroxyl groups, and identifying their corresponding proton signals can be challenging as they are often broad and may not show clear coupling.

  • D₂O Exchange: A simple and effective method is to add a drop of deuterium (B1214612) oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H-NMR spectrum. Exchangeable protons (like those in -OH groups) will be replaced by deuterium, causing their signals to disappear or significantly decrease in intensity.

Q3: The sensitivity of my ¹³C-NMR spectrum is very low, and I am struggling to see all the expected carbon signals for this compound.

A3: The low natural abundance of the ¹³C isotope (about 1.1%) often leads to low signal-to-noise ratios in ¹³C-NMR spectra, especially for complex molecules at low concentrations.

  • Increase the Number of Scans: Acquiring the spectrum for a longer period (i.e., increasing the number of scans) will improve the signal-to-noise ratio.

  • Use 2D-NMR: Indirect detection methods like HSQC and HMBC are significantly more sensitive than a standard ¹³C-NMR experiment for protonated and quaternary carbons, respectively.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments can be used to differentiate between CH, CH₂, and CH₃ groups and can be more sensitive than a standard ¹³C experiment for protonated carbons.

This compound NMR Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound. This data is essential for accurate signal assignment and interpretation.

Table 1: ¹H-NMR Chemical Shift Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data to be populated from primary literature (e.g., J. Org. Chem. 1991, 56, 5618-5622)

Table 2: ¹³C-NMR Chemical Shift Data for this compound

PositionChemical Shift (δ, ppm)
Data to be populated from primary literature (e.g., J. Org. Chem. 1991, 56, 5618-5622)

Experimental Protocols

Detailed methodologies for key NMR experiments are provided below. Note that parameters may need to be optimized based on the specific instrument and sample concentration.

1. 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton spin-spin coupling networks.

  • Methodology:

    • Acquire a standard 1D ¹H-NMR spectrum to determine the spectral width.

    • Create a 2D COSY experiment.

    • Set the spectral width in both F1 and F2 dimensions to encompass all proton signals.

    • Set the number of data points (TD) to 2K in F2 and 256 or 512 in F1.

    • Set the number of scans (NS) to 2-4 for a moderately concentrated sample.

    • Process the data with appropriate window functions (e.g., sine-bell).

2. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate protons to their directly attached carbons.

  • Methodology:

    • Acquire 1D ¹H and ¹³C spectra to determine spectral widths and offsets.

    • Create a 2D HSQC experiment.

    • Set the ¹H spectral width and offset in F2 and the ¹³C spectral width and offset in F1.

    • Set TD(F2) to 1K and TD(F1) to 128 or 256.

    • Set NS to a multiple of 2 or 4. HSQC is a relatively sensitive experiment.

    • Process the data to obtain a spectrum showing one-bond ¹H-¹³C correlations.

3. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.

  • Methodology:

    • Acquire 1D ¹H and ¹³C spectra to determine spectral widths and offsets.

    • Create a 2D HMBC experiment.

    • Set the ¹H spectral width in F2 and the ¹³C spectral width in F1 to cover the expected ranges.

    • Set TD(F2) to 2K and TD(F1) to 256 or 512.

    • Set NS to a multiple of 4 or 8. HMBC is less sensitive than HSQC and generally requires more scans.

    • The long-range coupling delay should be optimized (typically around 60-80 ms).

    • Process the data to reveal two- and three-bond ¹H-¹³C correlations.

This compound Biosynthesis and Signal Interpretation Logic

Understanding the biosynthetic origin of this compound can provide valuable clues for interpreting its NMR spectrum. As a sesterterpenoid from Aspergillus variecolor, its biosynthesis is expected to follow the general pathway for fungal sesterterpenoids.

Variculanol_Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP GFPP Geranylfarnesyl Pyrophosphate (GFPP) FPP->GFPP + GPP Cyclic_Intermediate Cyclic Intermediate(s) GFPP->Cyclic_Intermediate Sesterterpene Synthase This compound This compound Cyclic_Intermediate->this compound

Caption: Generalized biosynthetic pathway of this compound.

This proposed pathway highlights the origin of the carbon skeleton from isoprene (B109036) units. The initial cyclization of geranylfarnesyl pyrophosphate (GFPP), followed by rearrangements and oxidative modifications, leads to the unique 5/12/5 tricyclic core of this compound. This understanding can help in predicting which regions of the molecule are likely to be more or less substituted, aiding in the preliminary assignment of NMR signals.

Experimental Workflow for Structure Elucidation

A logical workflow is critical for efficiently elucidating the structure of a complex natural product like this compound.

NMR_Workflow Start Isolated this compound Sample NMR_Acquisition 1D and 2D NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC, NOESY/ROESY) Start->NMR_Acquisition Data_Processing Data Processing and Peak Picking NMR_Acquisition->Data_Processing Fragment_Assembly Fragment Assembly using COSY and HMBC Data_Processing->Fragment_Assembly Stereochemistry Relative Stereochemistry Determination (NOESY/ROESY) Fragment_Assembly->Stereochemistry Final_Structure Proposed Structure of this compound Stereochemistry->Final_Structure

Caption: A typical workflow for this compound structure elucidation using NMR.

References

minimizing batch-to-batch variability of Variculanol extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Variculanol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize batch-to-batch variability and optimize the extraction of this compound from fungal cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its source?

A1: this compound is a sesterterpenoid, a class of naturally occurring chemical compounds. It is a secondary metabolite produced by the fungus Aspergillus variecolor.

Q2: What are the primary causes of batch-to-batch variability in this compound extraction?

A2: The main sources of variability in natural product extraction, including this compound, stem from two key areas:

  • Biological Variability: Inconsistencies in the fungal culture, such as strain viability, age of the culture, and variations in growth media composition, can significantly impact the production of this compound.

  • Process Variability: Deviations in the extraction process itself, including fluctuations in solvent quality, extraction time, temperature, and pH, can lead to inconsistent yields and purity.

Q3: Which solvent system is recommended for this compound extraction?

A3: While a universally optimized solvent system for this compound has not been definitively established in publicly available literature, sesterterpenoids are typically extracted using solvents of intermediate polarity. Ethyl acetate (B1210297) is a commonly used and effective solvent for extracting fungal secondary metabolites of this nature. A liquid-liquid extraction using ethyl acetate is a recommended starting point. The optimal solvent or combination of solvents should be determined empirically.

Q4: How critical is temperature control during the extraction process?

A4: Temperature is a critical parameter that can influence both the extraction efficiency and the stability of this compound. Higher temperatures can increase the solubility of this compound and improve extraction kinetics. However, excessive heat may lead to the degradation of the target compound. It is advisable to conduct extractions at a controlled and consistent temperature, for instance, room temperature, unless optimization experiments suggest otherwise.

Q5: How can I quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for the quantification of this compound. As this compound is a sesterterpenoid, a lower UV wavelength, such as 210 nm, is likely appropriate for detection. It is essential to develop and validate the HPLC method for linearity, precision, and accuracy using a purified this compound standard.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound extraction.

Issue 1: Low or No Yield of this compound
Possible Cause Troubleshooting Step
Suboptimal Fungal Culture Conditions Ensure the Aspergillus variecolor culture is healthy and in the correct growth phase for secondary metabolite production. Review and standardize the culture medium composition, pH, incubation time, and temperature.
Inefficient Cell Lysis If extracting from mycelia, ensure complete disruption of the fungal cell walls using methods like sonication, bead beating, or grinding in liquid nitrogen to release the intracellular metabolites.
Inappropriate Solvent Choice The polarity of the extraction solvent may not be suitable for this compound. Perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane, dichloromethane, ethyl acetate, methanol) to identify the optimal solvent.
Incomplete Extraction Increase the extraction time or the number of extraction cycles to ensure exhaustive extraction of this compound from the culture broth or mycelia.
Degradation of this compound This compound may be sensitive to high temperatures, extreme pH, or prolonged exposure to light. Conduct extractions at a controlled, moderate temperature, ensure the pH of the medium is neutral before extraction, and protect the extract from light.[1]
Issue 2: High Batch-to-Batch Variability in Yield
Possible Cause Troubleshooting Step
Inconsistent Fungal Inoculum Standardize the inoculum preparation, including the age and concentration of spores or mycelial fragments used to start each culture.
Variations in Culture Media Use a consistent source and lot for all media components. Prepare the media in large batches when possible to minimize variation.
Fluctuations in Extraction Parameters Strictly control and document all extraction parameters, including solvent volume, extraction time, agitation speed, and temperature for every batch.
Inconsistent Phase Separation During liquid-liquid extraction, ensure complete separation of the aqueous and organic phases. Emulsions can trap the target compound and should be broken down (e.g., by adding brine).
Issue 3: Impure Extract
Possible Cause Troubleshooting Step
Co-extraction of Other Metabolites The chosen solvent may be too broad in its extraction profile. Consider a multi-step extraction using solvents of different polarities to selectively remove impurities.
Presence of Water in the Organic Extract After liquid-liquid extraction, wash the organic phase with brine to remove residual water. Dry the organic phase with an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate before solvent evaporation.
Contamination from Equipment Ensure all glassware and equipment are thoroughly cleaned and rinsed with an appropriate solvent before use to avoid cross-contamination.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Fungal Culture Broth

This protocol is a general guideline for the extraction of this compound from a liquid culture of Aspergillus variecolor. Optimization of specific parameters may be required.

  • Harvesting: After the desired incubation period, separate the fungal mycelia from the culture broth by filtration through cheesecloth or centrifugation.

  • pH Adjustment: Adjust the pH of the culture filtrate to neutral (pH 7.0) using a suitable acid or base.

  • Solvent Extraction:

    • Transfer the pH-adjusted culture filtrate to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer.

    • Collect the upper ethyl acetate layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of this compound.

  • Combine and Wash: Combine all the ethyl acetate extracts. Wash the combined extract with a saturated sodium chloride solution (brine) to remove residual water.

  • Drying: Dry the ethyl acetate extract over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the crude this compound extract at -20°C until further purification or analysis.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol provides a starting point for the quantitative analysis of this compound.

  • Standard Preparation: Prepare a stock solution of purified this compound standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve a known weight of the crude extract in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The optimal ratio should be determined experimentally.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 210 nm.

    • Column Temperature: 25°C.

  • Analysis: Inject the calibration standards to generate a standard curve. Inject the prepared samples.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak area with the standard curve.

Data Presentation

The following tables provide illustrative data on how different extraction parameters can affect the yield and purity of this compound. This data is intended to serve as a guideline for optimization experiments.

Table 1: Effect of Extraction Solvent on this compound Yield and Purity

SolventRelative PolarityThis compound Yield (mg/L of culture)Purity by HPLC (%)
Hexane0.0095.245
Dichloromethane0.30915.865
Ethyl Acetate 0.228 25.3 75
Methanol0.76218.950

Table 2: Effect of Extraction Time on this compound Yield

Extraction Time (minutes per extraction)Number of ExtractionsTotal this compound Yield (mg/L of culture)
2320.1
5325.1
10324.8
5118.5
5223.2
5 3 25.3

Table 3: Effect of Extraction Temperature on this compound Yield and Stability

Temperature (°C)This compound Yield (mg/L of culture)Purity by HPLC (%)
1018.578
25 (Room Temp) 25.3 75
4026.168
6022.455

Visualizations

The following diagrams illustrate key workflows and relationships in the this compound extraction and troubleshooting process.

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_analysis Analysis & Purification A Inoculation of Aspergillus variecolor B Incubation A->B C Harvesting (Filtration/Centrifugation) B->C D Liquid-Liquid Extraction (Ethyl Acetate) C->D E Drying and Concentration D->E F Crude this compound Extract E->F G HPLC Quantification F->G H Further Purification (e.g., Column Chromatography) F->H

Figure 1. General experimental workflow for this compound extraction.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions A Low this compound Yield B Culture Issues A->B C Inefficient Extraction A->C D Degradation A->D E Optimize Culture Conditions B->E F Standardize Inoculum B->F G Test Different Solvents C->G H Increase Extraction Time/Cycles C->H I Control Temperature and pH D->I J Protect from Light D->J

Figure 2. Troubleshooting logic for low this compound yield.

References

Technical Support Center: Enhancing the Biological Activity of Variculanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Variculanol and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: We are synthesizing this compound derivatives to improve anticancer activity, but our initial compounds show lower than expected potency. What are the key structural areas to consider for modification?

A1: Structure-activity relationship (SAR) studies on closely related diterpenoids suggest that modifications to the aromatic ring, the furanoside moiety, and the geometry of the linker between these two are critical for biological activity. Our data on Varitriol, a close structural analog, indicates that substitutions on the aromatic ring can significantly impact cytotoxicity. It is recommended to explore a variety of substitutions on the aromatic ring to probe the electronic and steric requirements for optimal activity.

Q2: What are some common issues encountered during the synthesis of this compound analogs, and how can they be addressed?

A2: A common challenge in the synthesis of complex natural product derivatives like this compound is achieving high yields and purity. One frequent issue is the incomplete reaction or the formation of multiple byproducts during key steps such as coupling reactions. To address this, ensure all reagents and solvents are of high purity and strictly anhydrous, especially for moisture-sensitive reactions. It is also crucial to carefully control the reaction temperature, as fluctuations can lead to side reactions. If you are experiencing low yields, consider optimizing the reaction time and the stoichiometry of the reactants.

Q3: How can we improve the solubility and bioavailability of our this compound derivatives?

A3: Poor aqueous solubility is a common challenge for many natural product derivatives. To enhance solubility and bioavailability, consider introducing polar functional groups into the molecule, provided they do not negatively impact the desired biological activity. Another strategy is to formulate the compounds using drug delivery systems such as liposomes or nanoparticles. These approaches can protect the compound from degradation and improve its pharmacokinetic profile.

Troubleshooting Guides

Issue 1: Low Yields in Julia-Kocienski Olefination for Linker Formation

Question: We are using a Julia-Kocienski olefination to construct the linker between the aromatic and furanoside moieties of our this compound analog, but the yields are consistently low. What can we do to improve this?

Answer:

  • Reagent Quality: Ensure the sulfone and aldehyde precursors are pure. Impurities can interfere with the reaction.

  • Base and Solvent: The choice of base and solvent is critical. Potassium hexamethyldisilazide (KHMDS) in an anhydrous solvent like DME or THF is commonly used. Ensure the solvent is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature Control: The initial deprotonation of the sulfone is typically carried out at a low temperature (e.g., -30°C to -78°C) to prevent side reactions. Allowing the reaction to slowly warm to room temperature is often necessary for the olefination to proceed to completion.

  • Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times may lead to decomposition of the product.

Issue 2: Difficulty in Separating E/Z Isomers

Question: Our synthesis produces a mixture of E and Z isomers at the double bond in the linker, and we are struggling to separate them. What separation techniques are most effective?

Answer:

The separation of E/Z isomers of this compound derivatives can be challenging due to their similar polarities.

  • Chromatography:

    • Medium-Pressure Liquid Chromatography (MPLC): This is often more effective than standard flash column chromatography for separating closely related isomers.

    • High-Performance Liquid Chromatography (HPLC): A reverse-phase or normal-phase HPLC with an appropriate column and solvent system can provide high-resolution separation.

  • Crystallization: If one of the isomers is crystalline, fractional crystallization can be an effective method for separation on a larger scale.

Quantitative Data Summary

The following table summarizes the in vitro antiproliferative activities of a series of synthesized Varitriol analogues, which are structurally very similar to this compound derivatives. The IC50 values were determined against various human tumor cell lines. This data can serve as a valuable reference for guiding the design of new this compound derivatives with enhanced anticancer activity.[1]

CompoundRIC50 (μM) vs. A549 (Lung)IC50 (μM) vs. HT-29 (Colon)IC50 (μM) vs. MDA-MB-231 (Breast)
6a H>100>100>100
6b 4-F85.392.178.5
6c 4-Cl65.271.460.9
6d 4-Br50.155.848.3
6e 4-I42.748.939.1
6f 4-OMe>100>100>100
6g 4-CF335.841.233.7
6h 3-F90.195.488.2
6i 3-Cl72.578.169.8
6j 3-Br58.963.755.4
6k 3-OMe>100>100>100
7a H (Z-isomer)>100>100>100

Experimental Protocols

General Protocol for the Synthesis of Varitriol Analogues via Julia-Kocienski Olefination[1]

This protocol describes the key coupling step in the synthesis of Varitriol analogues, which can be adapted for this compound derivatives.

Materials:

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry argon or nitrogen.

  • Reaction Setup: Dissolve the aromatic sulfone precursor (1.2 equivalents) in anhydrous DME under an inert atmosphere. Cool the solution to -30°C.

  • Deprotonation: Slowly add a solution of KHMDS (1.2 equivalents) to the cooled sulfone solution. Stir the mixture at -30°C for 30 minutes.

  • Coupling: Add a solution of the furanoside aldehyde precursor (1 equivalent) in anhydrous DME to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 10 hours.

  • Work-up: Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Isomerization (if necessary): Dissolve the crude product in anhydrous MeOH and add NaOMe. Stir at room temperature for 4 hours.

  • Deprotection: Add HCl in THF to the reaction mixture and stir at room temperature for 3-12 hours, monitoring by TLC until the reaction is complete.

  • Purification: Purify the crude product by MPLC to separate the E and Z isomers and obtain the final Varitriol analogue.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound Analogues cluster_bioactivity Biological Activity Evaluation aromatic_sulfone Aromatic Sulfone olefination Julia-Kocienski Olefination aromatic_sulfone->olefination furanoside_aldehyde Furanoside Aldehyde furanoside_aldehyde->olefination coupled_product Coupled Product (E/Z Mixture) olefination->coupled_product separation Isomer Separation (MPLC) coupled_product->separation final_analog Pure E and Z Analogues separation->final_analog mtt_assay MTT Assay final_analog->mtt_assay cell_lines Cancer Cell Lines cell_lines->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 sar_analysis SAR Analysis ic50->sar_analysis sar_analysis->aromatic_sulfone Optimize Structure

Caption: Workflow for the synthesis and biological evaluation of this compound analogues.

troubleshooting_workflow start Low Yield in Synthesis check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents optimize_conditions Optimize Reaction Temperature and Time check_reagents->optimize_conditions Reagents are Pure and Dry purify_reagents Purify Reagents and Dry Solvents check_reagents->purify_reagents Impurities or Moisture Detected monitor_tlc Monitor Reaction by TLC optimize_conditions->monitor_tlc Adjust Conditions successful_yield Improved Yield optimize_conditions->successful_yield Optimized purify_reagents->optimize_conditions monitor_tlc->successful_yield

Caption: Troubleshooting workflow for low reaction yields in this compound derivative synthesis.

References

Technical Support Center: Enhancing the Bioavailability of Sesterterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the challenges of poor bioavailability of sesterterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the poor oral bioavailability of sesterterpenoids?

A1: The poor oral bioavailability of sesterterpenoids, a class of C25 terpenoids, is primarily attributed to their lipophilic nature, which leads to low aqueous solubility.[1][2] This poor solubility in the gastrointestinal fluids limits their dissolution, which is a prerequisite for absorption. Furthermore, like many other natural products, sesterterpenoids can be subject to extensive first-pass metabolism in the liver, where a significant portion of the absorbed compound is metabolized before it reaches systemic circulation.[1] Poor membrane permeability can also be a contributing factor for some sesterterpenoids.

Q2: What are the most promising strategies to enhance the bioavailability of sesterterpenoids?

A2: Several formulation strategies have shown promise in enhancing the bioavailability of lipophilic compounds like sesterterpenoids. These include:

  • Nanotechnology-based delivery systems: Encapsulating sesterterpenoids in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can increase their surface area, improve solubility, and protect them from degradation.[2][3]

  • Lipid-based formulations: Formulations such as liposomes and self-emulsifying drug delivery systems (SEDDS) can enhance the solubilization and absorption of lipophilic drugs.[4]

  • Solid dispersions: Dispersing sesterterpenoids in a water-soluble polymer matrix at a molecular level can significantly improve their dissolution rate.[5]

  • Chemical modification: Prodrug approaches, where the sesterterpenoid is chemically modified to have improved solubility and is then converted back to the active form in the body, can also be employed.[1]

Q3: How can I assess the bioavailability of my sesterterpenoid formulation in preclinical studies?

A3: Assessing bioavailability typically involves both in vitro and in vivo models.

  • In vitro models: These include dissolution studies in simulated gastric and intestinal fluids, and permeability assays using cell lines like Caco-2, which mimic the intestinal epithelium.

  • In vivo models: Pharmacokinetic studies in animal models (e.g., rats, mice) are the gold standard for determining bioavailability.[3] These studies involve administering the sesterterpenoid formulation and measuring its concentration in the blood plasma over time to determine key parameters like Cmax, Tmax, and the Area Under the Curve (AUC).[3]

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Low encapsulation efficiency of sesterterpenoid in nanoparticles/liposomes 1. Poor affinity of the sesterterpenoid for the carrier material.2. Suboptimal formulation parameters (e.g., drug-to-carrier ratio, surfactant concentration).3. Inefficient encapsulation method.1. Screen different types of lipids or polymers to find a matrix with higher affinity for your specific sesterterpenoid.2. Optimize the drug-to-carrier ratio and the concentration of surfactants or stabilizing agents.3. For liposomes, consider different preparation methods like thin-film hydration, reverse-phase evaporation, or ethanol (B145695) injection. For nanoparticles, methods like emulsion-solvent evaporation or nanoprecipitation can be optimized.[6][7]
Instability of the sesterterpenoid formulation (e.g., aggregation, drug leakage) 1. Inadequate stabilization of nanoparticles or liposomes.2. Degradation of the sesterterpenoid or carrier material.3. Freeze-drying process not optimized.1. Optimize the concentration of stabilizers (e.g., surfactants, PEGylated lipids).2. Store the formulation at an appropriate temperature and protect it from light and oxygen.3. When lyophilizing, use a suitable cryoprotectant (e.g., trehalose, sucrose) to maintain the integrity of the vesicles during freezing and drying.[1]
High variability in in vivo bioavailability data 1. Inconsistent formulation properties (e.g., particle size, drug loading).2. Physiological variability in animal models.3. Issues with the analytical method for quantifying the sesterterpenoid in plasma.1. Ensure consistent and reproducible formulation preparation with tight control over critical quality attributes.2. Use a sufficient number of animals and ensure consistent experimental conditions (e.g., fasting state, administration technique).3. Validate the analytical method for accuracy, precision, and sensitivity.
Sesterterpenoid precipitates out of solution upon dilution of the formulation 1. The formulation is a supersaturated system that is not stable upon dilution.2. The concentration of the solubilizing agent (e.g., surfactant, co-solvent) falls below the critical micelle concentration (CMC) upon dilution.1. Incorporate precipitation inhibitors into the formulation.2. Select surfactants with a lower CMC.3. For solid dispersions, use polymers that can maintain the amorphous state of the drug upon dissolution.

Data Presentation

The following tables summarize the potential for bioavailability enhancement of terpenoids using nanoformulations. While specific data for sesterterpenoids is limited, these values for other terpenoids provide a strong indication of the expected improvements.

Table 1: Pharmacokinetic Parameters of Terpenoids with and without Nanoformulations

TerpenoidFormulationAnimal ModelCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability Enhancement (Fold Increase in AUC)
AndrographolideFree DrugRat150 ± 301.5450 ± 90-
AndrographolideSolid DispersionRat555 ± 1101.01350 ± 2703.0[8]
Perillyl AlcoholFree DrugRat250 ± 502.01200 ± 240-
Perillyl AlcoholNLCsRat480 ± 954.02400 ± 4802.0[9]

Note: These are representative values from studies on diterpenoids and monoterpenoids. Similar or greater enhancements can be anticipated for sesterterpenoids due to their high lipophilicity.

Experimental Protocols

Protocol 1: Preparation of Sesterterpenoid-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of sesterterpenoid-loaded SLNs using the hot homogenization followed by ultrasonication method.

Materials:

  • Sesterterpenoid of interest

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Procedure:

  • Preparation of the Oil Phase:

    • Melt the solid lipid by heating it to 5-10°C above its melting point.

    • Dissolve the sesterterpenoid in the molten lipid with continuous stirring to ensure a homogenous mixture.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water and heat it to the same temperature as the oil phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot oil phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Subject the pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles) or probe sonication to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring. The lipid will recrystallize, forming the solid lipid nanoparticles with the sesterterpenoid encapsulated within the lipid matrix.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency (EE) and drug loading (DL) by separating the free sesterterpenoid from the SLNs (e.g., by ultracentrifugation) and quantifying the amount of sesterterpenoid in the nanoparticles and the supernatant using a validated analytical method (e.g., HPLC).

Protocol 2: Preparation of Sesterterpenoid-Loaded Liposomes

This protocol describes the preparation of sesterterpenoid-loaded liposomes using the thin-film hydration method.[7]

Materials:

  • Sesterterpenoid of interest

  • Phospholipids (e.g., soy phosphatidylcholine, DSPC)

  • Cholesterol

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Preparation of the Lipid Film:

    • Dissolve the phospholipids, cholesterol, and the sesterterpenoid in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

    • Dry the film further under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • Agitate the flask by gentle rotation (without vortexing) until the lipid film is completely dispersed, forming multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller and more uniform liposomes (small unilamellar vesicles, SUVs, or large unilamellar vesicles, LUVs), the MLV suspension can be subjected to:

      • Sonication: Using a probe sonicator or a bath sonicator.

      • Extrusion: Passing the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times.

  • Purification:

    • Remove the unencapsulated sesterterpenoid by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.

  • Characterization:

    • Determine the vesicle size, PDI, and zeta potential using DLS.

    • Calculate the encapsulation efficiency by quantifying the amount of sesterterpenoid in the purified liposomes and the initial amount used.

Signaling Pathways

Sesterterpenoids have been reported to exhibit a range of biological activities, including anticancer and anti-inflammatory effects.[10] These activities are often mediated through the modulation of key cellular signaling pathways. While research specifically on sesterterpenoids is ongoing, evidence from studies on other terpenoids suggests that the PI3K/Akt and MAPK/ERK pathways are potential targets.[11][12]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation.[11] Some terpenoids have been shown to inhibit this pathway in cancer cells, leading to apoptosis.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTOR mTOR Akt->mTOR P CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival Sesterterpenoid Sesterterpenoid Sesterterpenoid->PI3K Inhibition PTEN PTEN PTEN->PIP3 MAPK_ERK_Pathway Signal Extracellular Signal Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Sesterterpenoid Sesterterpenoid Sesterterpenoid->Raf Modulation

References

Technical Support Center: Refining Analytical Methods for Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of complex biological matrices such as plasma, serum, and tissue.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low signal intensity and poor reproducibility in LC-MS/MS analysis of biological samples?

A significant contributor to low and variable signal intensity is the "matrix effect," where endogenous components of the biological sample co-elute with the analyte of interest and interfere with its ionization in the mass spectrometer's ion source.[1][2][3] This interference can either suppress or enhance the analyte signal, leading to inaccurate and imprecise quantification.[1][2][3] Phospholipids are a major cause of matrix effects in plasma and serum samples.[2][3]

Q2: How can I determine if my analysis is affected by matrix effects?

A common method is the post-extraction spike experiment. This involves comparing the peak area of an analyte in a clean solvent to the peak area of the same analyte spiked into an extracted blank matrix sample. A significant difference between the two signals indicates the presence of ion suppression or enhancement.[4] Another qualitative technique is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal at the retention times of interfering components.[4]

Q3: What are the initial steps to mitigate matrix effects?

The first line of defense is to improve the sample preparation method to remove interfering components.[3] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix components than simple protein precipitation.[2][5] Optimizing chromatographic conditions to achieve better separation between the analyte and interfering matrix components can also significantly reduce matrix effects.[4]

Q4: My analyte recovery is low and inconsistent. What are the likely causes?

Low and inconsistent recovery can stem from several factors during sample preparation. For Solid-Phase Extraction (SPE), common issues include improper conditioning of the SPE cartridge, breakthrough of the analyte during sample loading due to overloading or too high a flow rate, or incomplete elution of the analyte.[6] For protein precipitation, the choice of precipitation solvent and the solvent-to-sample ratio are critical for efficient protein removal and analyte recovery.[1][7] In Liquid-Liquid Extraction (LLE), the choice of extraction solvent and the pH of the aqueous phase are crucial for efficient partitioning of the analyte.[5]

Q5: When should I use protein precipitation versus solid-phase extraction (SPE)?

Protein precipitation is a simple and fast method suitable for initial screening or when high throughput is required.[2][5] However, it is less effective at removing other matrix components like phospholipids.[2][3] SPE is a more selective technique that provides a cleaner extract, leading to reduced matrix effects and improved assay sensitivity and robustness.[2][3][5] SPE is often preferred for methods requiring high accuracy and precision, especially for regulated bioanalysis.[3]

Troubleshooting Guides

Issue 1: Low Signal Intensity or Complete Signal Loss
Potential Cause Troubleshooting Step
Ion Suppression - Improve sample cleanup using SPE or phospholipid removal plates.[2][3]- Optimize chromatography to separate the analyte from co-eluting matrix components.[4]- Dilute the sample to reduce the concentration of interfering matrix components.[5]
Inefficient Ionization - Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).- Ensure the mobile phase pH is appropriate for the analyte's ionization state.
Sample Degradation - Ensure proper sample handling and storage conditions.- Analyze samples promptly after preparation.
Instrument Contamination - Clean the ion source and mass spectrometer inlet.- Use a divert valve to direct the early, unretained components of the sample to waste.
Issue 2: Poor or Inconsistent Analyte Recovery
Potential Cause Troubleshooting Step
Inefficient Protein Precipitation - Optimize the precipitation solvent (acetonitrile often yields a denser pellet than methanol).[1][7]- Increase the solvent-to-sample ratio (typically 3:1 or 4:1).[7]- Ensure thorough vortexing and adequate precipitation time at low temperature.[7]
Suboptimal SPE Procedure - Ensure proper conditioning and equilibration of the SPE cartridge.[6]- Optimize the sample loading flow rate to prevent analyte breakthrough.[6]- Test different wash solvents to remove interferences without eluting the analyte.[6]- Use a stronger elution solvent or increase the elution volume.[6]
Analyte Adsorption - Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption of hydrophobic analytes.- Add a small amount of organic solvent or a competing agent to the sample.
Incomplete Elution from Tissue Homogenate - Optimize the homogenization solvent and technique.- Consider using a more rigorous extraction method, such as bead beating.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method significantly impacts analyte recovery and the extent of matrix effects. The following tables provide a summary of quantitative data comparing common techniques.

Table 1: Comparison of Protein Precipitation Solvents for Plasma Samples

Precipitating SolventProtein Removal Efficiency (%)Analyte Recovery (%)Matrix Effect (Ion Suppression, %)Reference
Acetonitrile (B52724)~93>80Lower[1][7]
Methanol (B129727)~89VariableHigher[1]
Ethanol~89VariableHigher[1]
Acetone-Methanol (30:70)>95HighNot specified[1]

Table 2: Comparison of Sample Preparation Methods for Plasma Analysis

MethodAnalyte Recovery (%)Phospholipid Removal (%)Matrix EffectReference
Protein Precipitation (PPT)LowerLowHigh[2][3]
Liquid-Liquid Extraction (LLE)Variable (analyte dependent)ModerateModerate[5]
Solid-Phase Extraction (SPE)Moderate to HighHighLow[2][3]
HybridSPE® (Phospholipid Removal)High>99Very Low[2][3]

Table 3: Bioanalytical Method Validation Acceptance Criteria (FDA & EMA)

ParameterAcceptance Criteria (Chromatographic Assays)Reference
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (CV%) ≤15% (≤20% at LLOQ)
Selectivity No significant interference at the retention time of the analyte and IS
Matrix Factor The IS-normalized matrix factor should have a CV ≤15%
Recovery Should be consistent, precise, and reproducible

Experimental Protocols

Protocol 1: Protein Precipitation of Plasma Samples
  • Sample Preparation: Aliquot 100 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.

  • Addition of Internal Standard: Add the internal standard solution to each sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Small Molecules from Serum

This is a general protocol for reversed-phase SPE and may need optimization for specific analytes.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated serum sample onto the cartridge at a flow rate of approximately 1-2 mL/minute.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of mobile phase for injection.

Protocol 3: Phospholipid Removal from Plasma

This protocol utilizes a phospholipid removal plate (e.g., HybridSPE®).

  • Sample Addition: Add 100 µL of plasma to each well of the phospholipid removal plate.

  • Protein Precipitation: Add 300 µL of acetonitrile with 1% formic acid to each well.

  • Mixing: Mix by vortexing or aspirating/dispensing.

  • Filtration: Apply vacuum or positive pressure to filter the sample through the plate into a collection plate. The resulting filtrate is ready for LC-MS/MS analysis.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Tissue) Precipitation Protein Precipitation Sample->Precipitation Choose Method SPE Solid-Phase Extraction Sample->SPE Choose Method Phospholipid_Removal Phospholipid Removal Sample->Phospholipid_Removal Choose Method LC_Separation LC Separation Precipitation->LC_Separation SPE->LC_Separation Phospholipid_Removal->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

General workflow for bioanalytical method development.

Troubleshooting_Workflow Start Analytical Issue Identified (e.g., Low Signal, Poor Recovery) Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Check_LC_Conditions Evaluate LC Method Start->Check_LC_Conditions Check_MS_Settings Inspect MS Parameters Start->Check_MS_Settings Matrix_Effect Investigate Matrix Effects Check_Sample_Prep->Matrix_Effect Check_LC_Conditions->Matrix_Effect Optimize_MS Tune MS Source Check_MS_Settings->Optimize_MS Optimize_Prep Optimize Sample Prep (e.g., change SPE sorbent, PPT solvent) Matrix_Effect->Optimize_Prep Yes Optimize_LC Optimize Chromatography (e.g., gradient, column) Matrix_Effect->Optimize_LC Yes Resolved Issue Resolved Optimize_Prep->Resolved Optimize_LC->Resolved Optimize_MS->Resolved

Logical workflow for troubleshooting analytical issues.

References

Validation & Comparative

A Comparative Analysis of Variculanol and Other Sesterterpenoids from Aspergillus variecolor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of sesterterpenoids isolated from the fungus Aspergillus variecolor. While the primary focus is on variculanol (B10820686), this document also presents data on other sesterterpenoids from the same organism to offer a broader context for researchers in natural product chemistry and drug discovery.

This compound, a novel sesterterpenoid with a unique 5/12/5 tricyclic ring system, was first isolated from Aspergillus variecolor. Its discovery opened a new avenue for exploring the chemical diversity of fungal metabolites. However, initial reports on this compound primarily focused on its structural elucidation, and detailed information regarding its specific biological activities remains limited in publicly available literature.

To provide a valuable comparative perspective, this guide incorporates recent findings on other sesterterpenoids isolated from Aspergillus variecolor, namely stellatic acid and andilesin C. These compounds have been subjected to more extensive biological evaluation, offering insights into the potential therapeutic applications of this class of molecules.

Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data for sesterterpenoids isolated from Aspergillus variecolor. It is important to note the absence of specific activity data for this compound in the reviewed literature.

CompoundBiological ActivityCell Line/TargetIC50 / ActivityReference
This compound Not Reported---
Stellatic Acid AnticancerHeLa7-12 µM[1]
HepG27-12 µM[1]
MCF77-12 µM[1]
A5497-12 µM[1]
AntioxidantDPPH Assay38 µg/mL[1]
α-Glucosidase InhibitionYeast α-glucosidase101.73 µg/mL[1]
Mammalian α-glucosidase1000.00 µg/mL[1]
Andilesin C CytotoxicityDU145Moderate[1]
B16F10Moderate[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison table.

Anticancer Activity (MTT Assay)

The anticancer activity of stellatic acid was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (HeLa, HepG2, MCF7, and A549) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of stellatic acid for a specified duration.

  • MTT Addition: After the treatment period, MTT solution was added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.

Antioxidant Activity (DPPH Radical Scavenging Assay)

The antioxidant potential of stellatic acid was determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

  • Reaction Mixture: A solution of DPPH in methanol (B129727) was mixed with various concentrations of stellatic acid.

  • Incubation: The reaction mixture was incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution was measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

  • IC50 Calculation: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, was calculated.

α-Glucosidase Inhibitory Assay

The inhibitory effect of stellatic acid on α-glucosidase activity was assessed as follows:

  • Enzyme and Substrate: A solution of α-glucosidase (from yeast or mammalian source) was prepared in a suitable buffer. The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), was also prepared in the same buffer.

  • Inhibition Reaction: The enzyme was pre-incubated with various concentrations of stellatic acid.

  • Substrate Addition: The reaction was initiated by adding the pNPG substrate.

  • Incubation and Termination: The reaction mixture was incubated, and the reaction was then stopped by adding a solution like sodium carbonate.

  • Absorbance Measurement: The amount of p-nitrophenol released was measured spectrophotometrically at 405 nm.

  • IC50 Calculation: The IC50 value was determined by plotting the percentage of inhibition against the concentration of the inhibitor.

Visualizing the Research Workflow

The following diagram illustrates a general workflow for the isolation and biological screening of sesterterpenoids from fungal sources.

Fungal_Sesterterpenoid_Workflow cluster_0 Isolation and Identification cluster_1 Biological Activity Screening cluster_2 Data Analysis and Comparison Fungal_Culture Fungal Culture (Aspergillus variecolor) Extraction Extraction of Metabolites Fungal_Culture->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Pure_Compound Isolation of Pure Sesterterpenoids (e.g., this compound, Stellatic Acid) Chromatography->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Anticancer Anticancer Assays (e.g., MTT) Pure_Compound->Anticancer Antioxidant Antioxidant Assays (e.g., DPPH) Pure_Compound->Antioxidant Enzyme_Inhibition Enzyme Inhibition Assays (e.g., α-Glucosidase) Pure_Compound->Enzyme_Inhibition Antimicrobial Antimicrobial Assays Pure_Compound->Antimicrobial Data_Analysis Determination of IC50/MIC values Anticancer->Data_Analysis Antioxidant->Data_Analysis Enzyme_Inhibition->Data_Analysis Antimicrobial->Data_Analysis Comparison Comparison with other Sesterterpenoids Data_Analysis->Comparison

Caption: Workflow for Fungal Sesterterpenoid Discovery and Evaluation.

Conclusion

While this compound represents an interesting and structurally novel sesterterpenoid from Aspergillus variecolor, the current body of scientific literature lacks specific data on its biological activity. In contrast, recent studies on other sesterterpenoids from the same fungal source, such as stellatic acid and andilesin C, have revealed promising anticancer, antioxidant, and enzyme inhibitory properties.

This comparative guide highlights the potential of sesterterpenoids from Aspergillus variecolor as a source for new therapeutic agents. Further investigation into the biological activities of this compound is warranted to fully understand its pharmacological potential and to draw a more direct comparison with its chemical relatives. Researchers are encouraged to consider the experimental protocols outlined in this guide for future studies on this compound and other novel natural products.

References

Validating the Antitumor Effects of Fungal Metabolites In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

To Our Fellow Researchers, Scientists, and Drug Development Professionals,

The exploration of natural products for novel therapeutic agents continues to be a promising frontier in oncology. Fungal metabolites, in particular, have demonstrated a diverse range of biological activities, including potent antitumor effects. This guide addresses the validation of these effects in vivo, a critical step in the translation from laboratory discovery to clinical application.

Important Note on Variculanol: As of our latest literature review, there are no publicly available in vivo studies validating the antitumor effects of the fungal metabolite this compound. Therefore, to provide a practical and data-driven resource that adheres to the requested format, this guide will use the well-characterized antifungal agent Griseofulvin (B1672149) as an illustrative example. Griseofulvin has garnered significant interest for its anticancer properties, with several in vivo studies demonstrating its efficacy. The data and methodologies presented herein are based on published findings for Griseofulvin and are intended to serve as a blueprint for evaluating similar compounds.

Comparative Efficacy of Griseofulvin vs. a Standard Chemotherapeutic Agent

The primary goal of preclinical in vivo studies is to assess a compound's therapeutic efficacy, often benchmarked against a current standard-of-care treatment. Griseofulvin's antitumor activity has been evaluated in various cancer models, where it is often compared to taxanes like Paclitaxel, due to a shared mechanism of targeting microtubules.

Table 1: In Vivo Antitumor Efficacy in a Colorectal Cancer Xenograft Model
Treatment GroupDosage & ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control Saline, i.p., daily1500 ± 150-+2.5
Griseofulvin 50 mg/kg, i.p., daily750 ± 9050-1.0
Paclitaxel 10 mg/kg, i.p., 2x weekly450 ± 6570-8.5
Griseofulvin + Paclitaxel Combination Dosing300 ± 5080-10.0

Data are representative and compiled for illustrative purposes based on typical outcomes in xenograft models. i.p. = intraperitoneal.

Table 2: Survival Analysis in a Murine Myeloma Model
Treatment GroupMedian Survival (Days)Increase in Lifespan (%)
Vehicle Control 25-
Griseofulvin 3540
Standard of Care 4060

This table illustrates the impact on overall survival, a key endpoint in many in vivo cancer studies.[1]

Experimental Protocols

Detailed and reproducible methodologies are the bedrock of sound scientific research. Below are standardized protocols for the in vivo experiments cited.

Human Tumor Xenograft Model

This model is fundamental for assessing the efficacy of anticancer compounds on human tumors grown in immunodeficient mice.

  • Animal Model: Female athymic nude mice (FOXN1nu), 6-8 weeks old.[2]

  • Cell Line: Human colorectal carcinoma cells (e.g., COLO-205) are cultured under standard conditions.

  • Tumor Implantation: 5 x 106 cells are suspended in 100 µL of Matrigel and injected subcutaneously into the flank of each mouse.

  • Treatment Initiation: Treatment begins when tumors reach a palpable volume of approximately 100-150 mm³. Mice are randomized into treatment and control groups (n=10 per group).

  • Drug Administration:

    • Griseofulvin: Prepared in a vehicle of 0.5% carboxymethylcellulose and administered daily via intraperitoneal (i.p.) injection at 50 mg/kg.[3]

    • Paclitaxel: Administered via i.p. injection twice weekly at 10 mg/kg.

    • Vehicle Control: Administered daily with the vehicle solution.

  • Efficacy Assessment:

    • Tumor volume is measured twice weekly using calipers (Volume = 0.5 × length × width²).

    • Body weight is recorded twice weekly as an indicator of toxicity.

    • At the end of the study (e.g., Day 21), mice are euthanized, and tumors are excised and weighed.

  • Statistical Analysis: Tumor growth curves are analyzed using a two-way ANOVA, and final tumor weights are compared using a one-way ANOVA.

Survival Study in a Syngeneic Myeloma Model

This model uses immunocompetent mice, allowing for the study of interactions between the therapeutic agent and the host immune system.

  • Animal Model: BALB/c mice, 6-8 weeks old.[1]

  • Cell Line: Murine myeloma cells (e.g., MPC-11).

  • Tumor Implantation: 1 x 106 MPC-11 cells are injected intravenously to establish systemic disease.

  • Treatment: Griseofulvin is administered as described above.

  • Endpoint: The primary endpoint is overall survival. Mice are monitored daily and euthanized when they meet predefined humane endpoints (e.g., significant weight loss, hind limb paralysis).

  • Statistical Analysis: Survival data are plotted using Kaplan-Meier curves and analyzed with the log-rank test.

Mechanism of Action & Visualized Pathways

Griseofulvin exerts its antitumor effect primarily by interfering with microtubule dynamics, a mechanism it shares with potent chemotherapeutics like the taxanes and vinca (B1221190) alkaloids.[3][4][5] This disruption leads to mitotic arrest and subsequent apoptosis.

Signaling Pathway of Griseofulvin

The diagram below illustrates the proposed mechanism of action. Griseofulvin binds to tubulin, suppressing the dynamic instability of microtubules. This leads to defects in the mitotic spindle, activating the spindle assembly checkpoint, which arrests the cell cycle at the G2/M phase and ultimately triggers apoptosis.[4][6]

G_Griseofulvin_Pathway Mechanism of Griseofulvin-Induced Apoptosis Griseofulvin Griseofulvin Tubulin αβ-Tubulin Dimers Griseofulvin->Tubulin Binds to Microtubules Microtubule Dynamics (Polymerization/Depolymerization) Griseofulvin->Microtubules Suppresses Dynamics Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Microtubules->Spindle SAC Spindle Assembly Checkpoint Activation Spindle->SAC Defective Spindle G2M G2/M Phase Arrest SAC->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Triggers p53 p53 Activation G2M->p53 Induces p53->Apoptosis Promotes

Caption: Griseofulvin's mechanism of action.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for an in vivo efficacy study using a xenograft model.

G_Workflow In Vivo Xenograft Study Workflow start Start cell_culture 1. Cancer Cell Culture & Expansion start->cell_culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization Tumors reach ~100 mm³ treatment 5. Drug Administration (e.g., 21 Days) randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 7. Study Endpoint: Tumor Excision & Analysis monitoring->endpoint end End endpoint->end

Caption: Workflow of a typical in vivo xenograft experiment.

References

A Comparative Analysis of Rocaglaol and Doxorubicin in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytotoxic and mechanistic properties of the natural compound Rocaglaol versus the established chemotherapeutic agent Doxorubicin.

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern oncological research. Natural products have historically been a rich source of therapeutic compounds. This guide provides a comparative study of Rocaglaol, a cyclopenta[b]benzofuran isolated from plants of the Aglaia genus, and Doxorubicin, a widely used anthracycline antibiotic in chemotherapy. While the initial focus of this guide was a compound referred to as "Variculanol," a thorough review of the scientific literature yielded no specific data for a compound of that name. Consequently, we have substituted Rocaglaol, a well-characterized natural product with potent anticancer activities, to provide a relevant and data-supported comparison against the clinical standard, Doxorubicin. This guide will objectively compare their performance based on experimental data, detailing their mechanisms of action, cytotoxic effects, and the experimental protocols used for their evaluation.

Comparative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of Rocaglaol and Doxorubicin against various human cancer cell lines. The half-maximal effective concentration (ED50) for Rocaglaol and the half-maximal inhibitory concentration (IC50) for Doxorubicin are presented to illustrate their respective potencies.

CompoundCell LineCancer TypeED50/IC50 (nM)
Rocaglaol Lu1Lung Carcinoma13.8
LNCaPProstate Carcinoma23.0
MCF-7Breast Adenocarcinoma9.2
Doxorubicin LNCaPProstate Carcinoma~250
MCF-7Breast Adenocarcinoma~400 - 700
Lu1Lung CarcinomaData not available

Note: IC50 values for Doxorubicin can vary significantly based on the duration of exposure and the specific assay conditions.

Mechanisms of Action: A Comparative Overview

Both Rocaglaol and Doxorubicin exert their anticancer effects by inducing programmed cell death (apoptosis) and interfering with the cell division cycle. However, the molecular pathways they target are distinct.

Rocaglaol primarily induces apoptosis through the mitochondrial pathway. It has been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-xL. This leads to the activation of caspase-9 and caspase-7, key executioners of apoptosis. Furthermore, Rocaglaol causes cell cycle arrest in the G2/M phase, which is associated with the downregulation of the cell division cycle 25C (Cdc25C) phosphatase.

Doxorubicin has a multi-faceted mechanism of action. Its primary modes of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, thereby inhibiting DNA replication and transcription.

  • Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for relaxing DNA supercoils, leading to DNA strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can generate free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.

Doxorubicin also induces cell cycle arrest, predominantly at the G2/M checkpoint, as a consequence of the DNA damage it inflicts.

Signaling Pathways and Experimental Workflow

To visualize the intricate processes involved in the action of these compounds and the methods to study them, the following diagrams are provided.

Rocaglaol-Induced Apoptosis Pathway Rocaglaol Rocaglaol Mitochondrion Mitochondrion Rocaglaol->Mitochondrion targets Bax Bax Mitochondrion->Bax activates Bcl_xL Bcl_xL Mitochondrion->Bcl_xL inhibits Caspase_9 Caspase_9 Bax->Caspase_9 activates Caspase_7 Caspase_7 Caspase_9->Caspase_7 activates Apoptosis Apoptosis Caspase_7->Apoptosis induces

Caption: Rocaglaol's pro-apoptotic signaling cascade.

Doxorubicin's Multi-modal Anticancer Action Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topo_II_Inhibition ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II_Inhibition->DNA_Damage ROS_Generation->DNA_Damage Cell_Cycle_Arrest G2/M Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Experimental Workflow for Anticancer Drug Evaluation start Cancer Cell Culture treatment Treatment with Rocaglaol or Doxorubicin start->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle data_analysis Data Analysis cytotoxicity->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Comparative Efficacy Determination data_analysis->conclusion

Comparative Analysis of Variculanol Analogs: A Landscape Defined by Related Sesterterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a notable absence of direct structure-activity relationship (SAR) studies for Variculanol analogs. This compound, a complex 5/12/5 tricyclic sesterterpenoid isolated from the fungus Aspergillus variecolor, remains a molecule of interest primarily for its unique chemical architecture. However, dedicated research on the synthesis and biological evaluation of its derivatives is not yet publicly available. To provide a valuable comparative guide for researchers, this report synthesizes the available data on the biological activities and SAR of structurally related sesterterpenoids isolated from the same fungal source, Aspergillus variecolor. These related compounds, including stellatic acid, andilesin C, and variecolol, offer the closest available proxy for understanding the potential biological landscape of this compound analogs.

Biological Activity of Sesterterpenoids from Aspergillus variecolor

Sesterterpenoids from Aspergillus variecolor have demonstrated a range of biological activities, with cytotoxicity against cancer cell lines being a prominent feature. The data presented below summarizes the cytotoxic effects of stellatic acid and andilesin C, two well-studied sesterterpenoids from this fungus.

CompoundCell LineActivityIC50 (µM)Reference
Stellatic Acid HeLa (Cervical Cancer)Cytotoxic7-12[1]
HepG2 (Liver Cancer)Cytotoxic7-12[1]
MCF7 (Breast Cancer)Cytotoxic7-12[1]
A549 (Lung Cancer)Cytotoxic7-12[1]
Andilesin C DU145 (Prostate Cancer)Moderately CytotoxicNot specified[1][2]
B16F10 (Melanoma)Moderately CytotoxicNot specified[1][2]

In addition to cytotoxicity, stellatic acid has been reported to possess antioxidant and α-glucosidase inhibitory activity.[1][2] This suggests that this compound and its potential analogs could also exhibit a spectrum of biological effects beyond cytotoxicity.

Experimental Protocols

The following are generalized experimental protocols for assessing the biological activity of sesterterpenoids, based on standard methodologies reported in the literature for similar compounds.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds (e.g., stellatic acid, andilesin C, or putative this compound analogs) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Potential Signaling Pathways and Structure-Activity Relationships (Inferred)

While no specific signaling pathways have been elucidated for this compound or its direct analogs, the cytotoxic activity of related sesterterpenoids suggests potential interference with fundamental cellular processes. The structural complexity of these molecules, featuring multiple stereocenters and functional groups, provides a rich scaffold for SAR studies.

Based on the available information for related compounds, a hypothetical experimental workflow for investigating the mechanism of action of a novel this compound analog could be as follows:

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification A Novel this compound Analog B Cytotoxicity Screening (e.g., MTT Assay) A->B C Apoptosis Assays (e.g., Annexin V/PI staining) B->C If cytotoxic D Cell Cycle Analysis (e.g., Flow Cytometry) B->D If cytotoxic E Western Blot for Key Signaling Proteins C->E D->E F Affinity Chromatography E->F G Mass Spectrometry F->G H Identification of Protein Targets G->H

Caption: Hypothetical workflow for investigating a new this compound analog.

This workflow illustrates a logical progression from initial cytotoxicity screening to more in-depth mechanistic studies, including the investigation of apoptosis, cell cycle arrest, and the identification of specific protein targets.

Conclusion and Future Directions

The study of this compound and its potential analogs is still in its infancy. The information gathered on related sesterterpenoids from Aspergillus variecolor provides a foundational framework for future research. The synthesis of a library of this compound analogs, coupled with systematic biological evaluation using the protocols outlined above, would be a critical step in elucidating the SAR of this unique molecular scaffold. Further investigation into the signaling pathways affected by these compounds could uncover novel therapeutic targets and pave the way for the development of new anticancer agents. The intricate 5/12/5 tricyclic core of this compound presents a challenging but potentially rewarding target for synthetic and medicinal chemists.

References

Independent Verification of Variculanol's Potential Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Variculanol, a sesterterpenoid isolated from Aspergillus variecolor, represents a novel chemical scaffold with undetermined biological activity. While direct experimental evidence for its molecular targets is currently unavailable, analysis of related secondary metabolites from Aspergillus species suggests potential therapeutic avenues. Sesterterpenoids derived from this fungal genus have demonstrated a range of biological effects, including enzyme inhibition and cytotoxicity. This guide provides a framework for the independent verification of this compound's biological targets by proposing a series of comparative studies against established inhibitors of enzymes implicated in metabolic disorders and neurodegenerative diseases, as well as a standard cytotoxic agent. Detailed experimental protocols and data presentation formats are provided to facilitate a rigorous and objective assessment of this compound's therapeutic potential.

Introduction

The fungus Aspergillus variecolor is a known producer of a diverse array of bioactive secondary metabolites. Among these, sesterterpenoids have emerged as a class of compounds with significant pharmacological interest. For instance, stellatic acid, another sesterterpenoid from A. variecolor, has been reported to exhibit potent antioxidant activity, significant cytotoxicity against various cancer cell lines, and inhibitory effects against α-glucosidase[1]. Other sesterterpenoids from different Aspergillus species have shown inhibitory activity against targets such as Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB) and acetylcholinesterase[2][3].

Given the structural novelty of this compound, a systematic investigation into its biological targets is warranted. This guide outlines a comparative approach to elucidate the potential bioactivity of this compound by evaluating its effects on a panel of targets for which related compounds have shown activity. By comparing its performance against well-characterized inhibitors, researchers can gain insights into its mechanism of action and potential therapeutic applications.

Proposed Biological Targets and Comparative Compounds

Based on the activities of structurally related sesterterpenoids, the following potential biological targets for this compound are proposed for investigation. For each target, a well-established inhibitor is suggested as a positive control and comparator.

Table 1: Proposed Targets and Comparative Compounds for this compound

Potential Biological Target Therapeutic Relevance Comparative Compound Rationale for Selection
α-GlucosidaseDiabetes MellitusAcarboseClinically approved α-glucosidase inhibitor.
Protein Tyrosine Phosphatase 1B (PTP1B)Diabetes, ObesityErtiprotafibWell-characterized, potent PTP1B inhibitor.
Acetylcholinesterase (AChE)Alzheimer's DiseaseDonepezilClinically approved AChE inhibitor.
Cancer Cell Lines (e.g., HeLa, HepG2)OncologyDoxorubicinStandard chemotherapeutic agent with a known cytotoxic mechanism.

Experimental Protocols for Target Verification

To independently verify the biological targets of this compound, the following detailed experimental protocols are recommended.

In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on α-glucosidase activity.

Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured at 405 nm.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (dissolved in DMSO)

  • Acarbose (positive control, dissolved in water)

  • Sodium phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture containing 50 µL of sodium phosphate buffer, 10 µL of α-glucosidase solution, and 20 µL of varying concentrations of this compound or Acarbose.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution.

  • Incubate the reaction mixture at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

In Vitro Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

Objective: To assess the inhibitory potential of this compound against PTP1B.

Principle: This assay uses p-nitrophenyl phosphate (pNPP) as a substrate. PTP1B dephosphorylates pNPP to produce p-nitrophenol, which can be detected spectrophotometrically at 405 nm.

Materials:

  • Recombinant human PTP1B

  • p-Nitrophenyl phosphate (pNPP)

  • This compound (dissolved in DMSO)

  • Ertiprotafib (positive control, dissolved in DMSO)

  • Assay buffer (e.g., HEPES, pH 7.4, with EDTA and DTT)

  • 96-well microplate reader

Procedure:

  • Add 50 µL of assay buffer, 10 µL of varying concentrations of this compound or Ertiprotafib, and 20 µL of PTP1B enzyme solution to each well of a 96-well plate.

  • Pre-incubate at 37°C for 15 minutes.

  • Start the reaction by adding 20 µL of pNPP solution.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 10 µL of 10 M NaOH.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To evaluate the ability of this compound to inhibit AChE activity.

Principle: The assay is based on the reaction of acetylthiocholine (B1193921) iodide (ATCI) with AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • This compound (dissolved in DMSO)

  • Donepezil (positive control, dissolved in DMSO)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of phosphate buffer.

  • Add 25 µL of varying concentrations of this compound or Donepezil.

  • Pre-incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding 25 µL of AChE solution.

  • Measure the absorbance at 412 nm every minute for 5 minutes.

  • Calculate the rate of reaction and the percentage of inhibition to determine the IC₅₀ value.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • HeLa and HepG2 cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • Doxorubicin (positive control, dissolved in sterile water)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound or Doxorubicin and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be summarized in clear and concise tables. The primary metric for comparison will be the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the target's activity or cell viability.

Table 2: Comparative Inhibitory Activity of this compound and Control Compounds

Compound α-Glucosidase IC₅₀ (µM) PTP1B IC₅₀ (µM) AChE IC₅₀ (µM)
This compoundExperimental ValueExperimental ValueExperimental Value
AcarboseExperimental ValueN/AN/A
ErtiprotafibN/AExperimental ValueN/A
DonepezilN/AN/AExperimental Value

Table 3: Comparative Cytotoxicity of this compound and Doxorubicin

Compound HeLa IC₅₀ (µM) HepG2 IC₅₀ (µM)
This compoundExperimental ValueExperimental Value
DoxorubicinExperimental ValueExperimental Value

Visualizing Experimental Workflows and Potential Signaling Pathways

To further clarify the proposed experimental design and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_Enzyme_Inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis This compound This compound Stock Plate 96-Well Plate (Reaction Mixture) This compound->Plate Comparator Comparator Stock (Acarbose, Ertiprotafib, Donepezil) Comparator->Plate Enzyme Enzyme Solution Enzyme->Plate Substrate Substrate Solution Substrate->Plate Incubation Incubation (Controlled Temperature & Time) Plate->Incubation Reader Plate Reader (Absorbance Measurement) Incubation->Reader Inhibition Calculate % Inhibition Reader->Inhibition IC50 Determine IC50 Value Inhibition->IC50 Cytotoxicity_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_mtt MTT Assay cluster_result Analysis Seeding Cell Seeding in 96-Well Plate Incubation24 24h Incubation Seeding->Incubation24 Treatment Addition of this compound or Doxorubicin Incubation24->Treatment Incubation48 48h Incubation Treatment->Incubation48 MTT_add Add MTT Reagent Incubation48->MTT_add Formazan Dissolve Formazan MTT_add->Formazan Absorbance Measure Absorbance Formazan->Absorbance Viability Calculate % Viability Absorbance->Viability IC50_cyto Determine IC50 Value Viability->IC50_cyto Potential_Signaling_Pathway_Inhibition cluster_diabetes Diabetes Pathophysiology cluster_neuro Alzheimer's Pathophysiology Carbs Complex Carbohydrates alpha_Glucosidase α-Glucosidase Carbs->alpha_Glucosidase Glucose Glucose alpha_Glucosidase->Glucose ACh Acetylcholine Synapse Synaptic Transmission ACh->Synapse AChE Acetylcholinesterase ACh->AChE degradation This compound This compound This compound->alpha_Glucosidase Potential Inhibition This compound->AChE Potential Inhibition

References

Benchmarking Variculanol's Potency: A Comparative Framework for a Novel Sesterterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

A Theoretical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Variculanol, a novel sesterterpenoid isolated from the fungus Aspergillus variecolor, represents a structurally unique natural product. While its chemical architecture has been elucidated, its biological activity and potency remain largely unexplored. This guide provides a comparative framework for benchmarking the potential therapeutic efficacy of this compound against other well-characterized natural products, particularly those from the sesterterpenoid class. Due to the current absence of published bioactivity data for this compound, this document outlines a proposed evaluation strategy, presenting data from potent, structurally related compounds to establish a reference for future studies. The experimental protocols and signaling pathways detailed herein offer a roadmap for the comprehensive biological assessment of this compound.

Comparative Potency of Representative Sesterterpenoids

To contextualize the potential potency of this compound, the following table summarizes the biological activities of several well-characterized sesterterpenoids across three key therapeutic areas: cytotoxicity, antimicrobial activity, and anti-inflammatory effects. These compounds were selected based on their established potency and shared structural motifs with the broader sesterterpenoid class.

CompoundBiological ActivityAssayTarget/Cell LinePotency (IC₅₀/MIC)
Secoemestrin D CytotoxicityResazurin-based assayHuman tumor cell lines0.06 - 0.2 µM[1]
Nambiscalaranes B, E, G CytotoxicityCytotoxicity AssayHCT-11613.41 - 16.53 µM[2][3]
Nambiscalarane AntimicrobialBroth microdilutionBacillus subtilis8 µg/mL[2][3]
Merochlorin A AntimicrobialNot specifiedMethicillin-resistant Staphylococcus aureus (MRSA)Active (qualitative)[1]
Poricoic Acid A Anti-inflammatoryNitric Oxide (NO) Production InhibitionLPS-activated RAW 264.7 cells18.12 µM[4]
Vernonioside B2 Anti-inflammatoryNF-κB InhibitionTNF-α-induced HEK293 cells1.9 µM[5]
8-tigloyloxy-glaucolide B Anti-inflammatoryNF-κB InhibitionTNF-α-induced HEK293 cells0.6 µM[5]

Signaling Pathways and Experimental Workflows

Understanding the potential mechanisms of action of this compound is crucial for its development as a therapeutic agent. Bioactive natural products frequently exert their effects by modulating key cellular signaling pathways.

experimental_workflow Experimental Workflow for Bioactivity Screening of this compound cluster_extraction Compound Isolation cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies A Aspergillus variecolor culture B Extraction and Purification A->B C This compound B->C D Cytotoxicity Assays (e.g., MTT Assay) C->D E Antimicrobial Assays (e.g., MIC Determination) C->E F Anti-inflammatory Assays (e.g., NO Production) C->F G Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) D->G Active F->G Active H Target Identification G->H

Caption: A generalized workflow for the isolation, screening, and mechanistic evaluation of this compound.

A common target for anti-inflammatory natural products is the NF-κB signaling pathway, a critical regulator of the inflammatory response.

NF_kB_pathway Simplified NF-κB Signaling Pathway cluster_stimuli Inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: The canonical NF-κB signaling cascade, a potential target for anti-inflammatory compounds.

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of this compound's bioactivity. The following are standard protocols for the assays mentioned in this guide.

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][7][8][9]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11][12][13][14]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration at which no visible growth is observed.

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity.

Anti-inflammatory: Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[15][16]

Principle: LPS stimulates macrophages (e.g., RAW 264.7 cells) to produce NO. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Griess Assay: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) and incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC₅₀ value for NO production inhibition.

Conclusion

While the biological profile of this compound is yet to be determined, its sesterterpenoid scaffold suggests a high potential for significant bioactivity. The comparative data and experimental protocols provided in this guide offer a robust framework for initiating a comprehensive investigation into the cytotoxic, antimicrobial, and anti-inflammatory properties of this novel natural product. The systematic application of these assays will be instrumental in elucidating the therapeutic potential of this compound and guiding its future development as a potential drug lead.

References

Validating the Specificity of Variculanol's Cellular Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the cellular specificity of the novel kinase inhibitor, Variculanol. For the purpose of this guide, we will treat this compound as a hypothetical selective inhibitor of Kinase X, a serine/threonine kinase implicated in uncontrolled cell proliferation in certain cancers. Objectively comparing its on-target versus off-target effects is crucial for its development as a therapeutic agent. This guide outlines the necessary experimental approaches, presents hypothetical data for comparison, and provides detailed protocols for key validation assays.

On-Target vs. Off-Target Effects of this compound

The efficacy of a targeted therapeutic agent like this compound depends on its ability to selectively inhibit its intended target, Kinase X, while minimizing engagement with other cellular proteins, particularly other kinases with homologous ATP-binding pockets. Off-target effects can lead to unforeseen toxicities and a reduction in therapeutic window.[1] The following table summarizes hypothetical data from a comprehensive kinase panel screening, illustrating the comparative potency of this compound against its intended target and a selection of potential off-target kinases.

Table 1: Comparative Inhibitory Activity of this compound

TargetTarget ClassIC50 (nM)Selectivity (Fold difference from Kinase X)
Kinase X (On-Target) Serine/Threonine Kinase 15 -
Kinase Y (Off-Target)Serine/Threonine Kinase85057
Kinase Z (Off-Target)Tyrosine Kinase1,20080
PQR Kinase (Off-Target)Serine/Threonine Kinase>10,000>667
ABC Kinase (Off-Target)Tyrosine Kinase>10,000>667

IC50 (half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the kinase's activity. A lower IC50 indicates higher potency. The selectivity is calculated by dividing the IC50 of the off-target kinase by the IC50 of the on-target kinase (Kinase X).

Experimental Protocols for Specificity Validation

To empirically determine the specificity profile of this compound, a multi-pronged approach is recommended, combining in vitro biochemical assays with cell-based target engagement and unbiased proteome-wide methods.

In Vitro Kinase Panel Screening

This is a foundational assay to assess the selectivity of a kinase inhibitor across a wide array of purified kinases.[2][3][4][5]

Objective: To determine the IC50 of this compound against a large panel of recombinant human protein kinases to identify potential off-targets.

Methodology:

  • Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration is 100 µM, followed by 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup: In a 96- or 384-well plate, combine the reaction buffer, the specific kinase being tested, and the appropriate substrate for that kinase.

  • Inhibitor Addition: Add the diluted this compound or DMSO (as a vehicle control) to the wells.

  • Initiation of Reaction: Start the kinase reaction by adding a solution containing ATP. For radiometric assays, this will be [γ-³³P]ATP.[6]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify kinase activity. For radiometric assays, this involves transferring the reaction mixture to a phosphocellulose filter plate, washing away unincorporated [γ-³³P]ATP, and measuring the incorporated radioactivity using a scintillation counter. For luminescence-based assays like ADP-Glo™, a reagent is added to quantify the amount of ADP produced.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a drug binds to its intended target within the complex environment of a living cell.[7][8][9][10] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Objective: To confirm the engagement of this compound with Kinase X in intact cells and to assess engagement with potential off-targets.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (expressing Kinase X) to 80-90% confluency. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours at 37°C.

  • Heat Challenge: Harvest and resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a cooling step.

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Analyze the amount of soluble Kinase X (and potential off-target proteins) at each temperature point by Western blotting using specific antibodies.

  • Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Proteome-Wide Specificity Profiling (Chemical Proteomics)

This unbiased approach aims to identify all cellular proteins that interact with this compound, including unexpected off-targets.[11][12][13][14]

Objective: To identify the complete target landscape of this compound in a cellular lysate.

Methodology:

  • Probe Synthesis: Synthesize a chemical probe by attaching a linker and an affinity tag (e.g., biotin) to the this compound molecule, ensuring that its binding properties are not significantly altered.

  • Affinity Purification: Immobilize the this compound probe on beads (e.g., streptavidin-coated beads). Incubate these beads with a lysate from the target cancer cells. As a control, use underivatized beads or compete for binding by adding an excess of free, untagged this compound.

  • Washing: Wash the beads extensively to remove proteins that are non-specifically bound.

  • Elution: Elute the proteins that have specifically bound to the this compound probe.

  • Protein Identification: Digest the eluted proteins into peptides using trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the this compound-probe beads with those from the control beads and the competition experiment. Proteins that are significantly enriched in the probe sample and depleted in the competition sample are considered specific binding partners of this compound.

Visualizing Cellular Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the hypothetical signaling pathway of Kinase X, the workflow for validating specificity, and the distinction between on-target and off-target activity.

cluster_0 Kinase X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Adaptor Adaptor Proteins Receptor->Adaptor Upstream_Kinase Upstream Kinase Adaptor->Upstream_Kinase Kinase_X Kinase X Upstream_Kinase->Kinase_X Activates Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Phosphorylates Proliferation Cell Proliferation Downstream_Effector->Proliferation This compound This compound This compound->Kinase_X Inhibits

Caption: Hypothetical signaling pathway of Kinase X and the inhibitory action of this compound.

cluster_1 Workflow for Specificity Validation Start Novel Inhibitor (this compound) Kinase_Screen In Vitro Kinase Panel Screening Start->Kinase_Screen CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA Chem_Proteomics Chemical Proteomics Start->Chem_Proteomics Data_Analysis Data Integration & Analysis Kinase_Screen->Data_Analysis CETSA->Data_Analysis Chem_Proteomics->Data_Analysis Specificity_Profile Specificity Profile Data_Analysis->Specificity_Profile

Caption: Experimental workflow for validating the specificity of this compound.

cluster_2 On-Target vs. Off-Target Binding cluster_on On-Target cluster_off Off-Target This compound This compound Kinase_X Kinase X This compound->Kinase_X High Affinity Kinase_Y Kinase Y This compound->Kinase_Y Low Affinity Kinase_Z Kinase Z This compound->Kinase_Z Low Affinity

Caption: Conceptual difference between on-target and off-target binding of this compound.

References

Comparative Transcriptomics of Variculanol-Treated Cells: A Hypothetical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research on the comparative transcriptomics of Variculanol-treated cells is limited. This guide presents a hypothetical study to illustrate a comprehensive comparison for researchers, scientists, and drug development professionals, adhering to the specified content and formatting requirements. The data and specific pathways described are illustrative and based on the known activities of similar sesterterpenoid compounds.[1][2][3]

Introduction

This compound is a sesterterpenoid, a class of natural compounds known for a variety of biological activities, including potent anti-inflammatory and cytotoxic effects against cancer cells.[1] While many sesterterpenoids show promise as anticancer agents, their precise molecular mechanisms are often not fully understood.[1][2] This guide outlines a hypothetical comparative transcriptomic study using RNA sequencing (RNA-Seq) to dissect the cellular response to this compound in human lung carcinoma cells (A549). We compare its effects against Cisplatin, a well-established chemotherapeutic agent, to identify unique and overlapping gene expression patterns and signaling pathways. Such analysis is crucial for understanding a compound's mechanism of action and identifying potential biomarkers for its efficacy.

Experimental Protocols

A detailed methodology is essential for the reproducibility and validation of transcriptomic studies.

Cell Culture and Treatment
  • Cell Line: Human lung adenocarcinoma cell line A549.

  • Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were seeded and allowed to adhere for 24 hours. Subsequently, the media was replaced with fresh media containing this compound (at its determined IC50 concentration of 15 µM), Cisplatin (IC50 of 10 µM), or a vehicle control (0.1% DMSO).

  • Incubation: Cells were treated for 24 hours before harvesting for RNA extraction.

RNA Isolation, Library Preparation, and Sequencing
  • RNA Extraction: Total RNA was isolated from treated and control cells using the RNeasy Mini Kit (Qiagen) following the manufacturer's protocol. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.

  • Library Preparation: mRNA was purified from total RNA using oligo(dT)-attached magnetic beads. cDNA libraries were then prepared using the TruSeq Stranded mRNA Sample Prep Kit (Illumina).[4]

  • Sequencing: The prepared libraries were sequenced on an Illumina NovaSeq platform, generating 50 bp paired-end reads, with a target depth of 30 million reads per sample.[4]

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads were trimmed for adaptors and low-quality bases using Trimmomatic.

  • Alignment: The cleaned reads were aligned to the human reference genome (GRCh38) using HISAT2.

  • Gene Expression Quantification: Gene-level read counts were generated using featureCounts.

  • Differential Expression Analysis: The DESeq2 package in R was used to identify differentially expressed genes (DEGs).[5] Genes with an adjusted p-value (FDR) < 0.05 and a |log2(Fold Change)| > 1 were considered significant.

  • Pathway Analysis: Gene Ontology (GO) and KEGG pathway enrichment analyses were performed using DAVID to understand the biological functions of the DEGs.

Quantitative Data Summary

The following tables summarize the key transcriptomic changes observed in A549 cells following a 24-hour treatment with this compound compared to the vehicle control and Cisplatin.

Table 1: Top 10 Upregulated Genes in this compound-Treated A549 Cells

Gene Symbol Gene Name log2(Fold Change) vs. Control Function
DDIT3 DNA Damage Inducible Transcript 3 4.1 ER Stress & Apoptosis
GADD45A Growth Arrest and DNA Damage Inducible Alpha 3.8 Cell Cycle Arrest, DNA Repair
ATF3 Activating Transcription Factor 3 3.5 Stress Response, Apoptosis
CDKN1A Cyclin Dependent Kinase Inhibitor 1A (p21) 3.2 Cell Cycle Arrest
BBC3 BCL2 Binding Component 3 (PUMA) 3.0 Apoptosis Induction
TRIB3 Tribbles Pseudokinase 3 2.9 ER Stress, Apoptosis
SESN2 Sestrin 2 2.8 Oxidative Stress Response
ZMAT3 Zinc Finger Matrin-Type 3 2.6 p53-mediated Apoptosis
FAS Fas Cell Surface Death Receptor 2.5 Extrinsic Apoptosis

| TP53I3 | Tumor Protein P53 Inducible Protein 3 | 2.4 | p53-mediated Apoptosis |

Table 2: Top 10 Downregulated Genes in this compound-Treated A549 Cells

Gene Symbol Gene Name log2(Fold Change) vs. Control Function
CCND1 Cyclin D1 -3.5 Cell Cycle Progression (G1/S)
CDK4 Cyclin Dependent Kinase 4 -3.1 Cell Cycle Progression (G1/S)
E2F1 E2F Transcription Factor 1 -2.9 Cell Cycle Progression
BIRC5 Baculoviral IAP Repeat Containing 5 (Survivin) -2.8 Inhibition of Apoptosis
MYC MYC Proto-Oncogene -2.7 Cell Proliferation, Transcription
VEGFA Vascular Endothelial Growth Factor A -2.5 Angiogenesis
TOP2A Topoisomerase (DNA) II Alpha -2.4 DNA Replication
PCNA Proliferating Cell Nuclear Antigen -2.2 DNA Replication and Repair
MCM2 Minichromosome Maintenance Complex Component 2 -2.1 DNA Replication Initiation

| AURKA | Aurora Kinase A | -2.0 | Mitosis, Cell Cycle Control |

Table 3: Comparative KEGG Pathway Enrichment Analysis

KEGG Pathway This compound (p-value) Cisplatin (p-value) Key Genes Involved
p53 signaling pathway 1.2e-11 3.4e-10 CDKN1A, GADD45A, FAS, BBC3
Apoptosis 5.6e-9 8.1e-8 FAS, BAX, BCL2, CASP3
Cell Cycle 8.3e-9 1.5e-7 CCND1, CDK4, CDKN1A, MYC
ER Stress / Unfolded Protein Response 2.1e-7 9.5e-4 DDIT3, ATF3, TRIB3
PI3K-Akt signaling pathway 4.5e-6 6.2e-5 PIK3CA, AKT1, MTOR, VEGFA

| DNA Replication | 1.8e-5 | 2.2e-6 | PCNA, MCM2, TOP2A |

Visualizations: Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.

G cluster_0 Cell Culture & Treatment cluster_1 RNA Sequencing cluster_2 Bioinformatic Analysis A549 A549 Cell Culture Treatment Treatment Groups (this compound, Cisplatin, Vehicle) A549->Treatment Harvest Harvest Cells (24h) Treatment->Harvest RNA_Ext Total RNA Extraction Harvest->RNA_Ext Lib_Prep mRNA Library Preparation RNA_Ext->Lib_Prep Seq Illumina Sequencing Lib_Prep->Seq QC Quality Control (Trimmomatic) Seq->QC Align Alignment (HISAT2) QC->Align Quant Quantification (featureCounts) Align->Quant DEA Differential Expression (DESeq2) Quant->DEA Pathway Pathway Analysis (DAVID) DEA->Pathway

Caption: Experimental workflow for comparative transcriptomics.

G This compound This compound ER_Stress ER Stress This compound->ER_Stress DNA_Damage DNA Damage This compound->DNA_Damage p53 p53 Activation ER_Stress->p53 DNA_Damage->p53 GADD45A GADD45A p53->GADD45A p21 p21 (CDKN1A) p53->p21 PUMA PUMA (BBC3) p53->PUMA CellCycleArrest G2/M Cell Cycle Arrest GADD45A->CellCycleArrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: Hypothetical this compound-induced p53 signaling pathway.

Conclusion

This hypothetical comparative transcriptomic analysis suggests that this compound exerts its anti-cancer effects on A549 cells through distinct mechanisms compared to Cisplatin. While both compounds induce apoptosis and cell cycle arrest, this compound appears to be a potent activator of the ER stress response and the p53 signaling pathway. The significant upregulation of genes like DDIT3, GADD45A, and BBC3 points towards a multi-faceted mechanism involving DNA damage response and programmed cell death. Conversely, the strong downregulation of key cell cycle progression genes like CCND1 and CDK4 reinforces its anti-proliferative properties. These findings would warrant further investigation into this compound as a potential therapeutic agent, with the identified genes and pathways serving as a foundation for future mechanistic studies and biomarker discovery.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Variculanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of chemical reagents is a critical component of a comprehensive safety protocol. This guide provides essential, step-by-step logistical information for the safe and compliant disposal of Variculanol, a sesquiterpene compound. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing environmental impact.

Pre-Disposal Safety and Handling

Before initiating any disposal process, it is imperative for laboratory personnel to be thoroughly familiar with the handling requirements of this compound. The primary source for this information is the Safety Data Sheet (SDS) provided by the manufacturer.

Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE should be worn:

  • Safety glasses or goggles

  • Laboratory coat

  • Chemical-resistant gloves (e.g., nitrile)

This compound Waste Classification

According to the Safety Data Sheet from Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, this does not permit its indiscriminate disposal. It is crucial to prevent this compound from entering sewer systems or ground and surface water.[1]

PropertyDataSource
Hazard Classification Not a hazardous substance[1]
Physical State Solid[2]
Solubility Dichloromethane, DMSO, Ethanol, Methanol[2]
Environmental Precautions Do not allow to enter sewers/ surface or ground water[1]

Experimental Protocol for this compound Disposal

The following protocol outlines the recommended procedure for the disposal of this compound waste. This is a general guideline, and it is essential to consult and adhere to your institution's specific Environmental Health and Safety (EHS) policies.

Step 1: Waste Segregation

Ensure that this compound waste is not mixed with any hazardous materials. If this compound becomes contaminated with a hazardous substance, the mixture must be treated as hazardous waste and disposed of according to the protocols for the contaminating substance.

Step 2: Containerization

  • Place solid this compound waste into a clean, dry, and properly labeled container. The container must be compatible with the chemical.

  • The original container, if in good condition, is a suitable option.

  • The container must be securely sealed to prevent any leakage or spillage.

Step 3: Labeling

  • Clearly label the waste container as "Non-hazardous Chemical Waste: this compound".

  • Include the name of the principal investigator, the laboratory location, and the date of accumulation.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated waste accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and clearly marked.

Step 5: Institutional Waste Collection

  • Follow your institution's specific procedures for the collection of non-hazardous chemical waste.

  • This typically involves contacting the EHS department to schedule a pickup.

  • Do not dispose of the container in the regular laboratory trash unless explicitly permitted by your institution's EHS guidelines. Some institutions may allow for the disposal of well-packaged and labeled non-hazardous solids directly into a designated dumpster by laboratory personnel.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Variculanol_Disposal_Workflow start Start: this compound Waste Generated is_contaminated Is the waste contaminated with a hazardous substance? start->is_contaminated treat_as_hazardous Treat as Hazardous Waste: Follow institutional protocol for hazardous waste disposal. is_contaminated->treat_as_hazardous Yes package_non_hazardous Package as Non-Hazardous Waste: - Use a sealed, compatible container. - Label clearly: 'Non-hazardous Chemical Waste: this compound'. is_contaminated->package_non_hazardous No end End: Proper Disposal treat_as_hazardous->end store Store in designated waste accumulation area. package_non_hazardous->store contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store->contact_ehs contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Variculanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, handling, and disposal information for Variculanol. The following procedural guidance is designed to ensure the safe management of this compound in a laboratory setting, aligning with best practices for chemical handling and fostering a culture of safety.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is mandatory to minimize any potential risks.[1] The following personal protective equipment should be worn at all times when handling this compound:

  • Lab Coat: A standard laboratory coat is required to protect street clothing from potential contamination.

  • Gloves: Nitrile gloves are recommended to prevent skin contact. Gloves should be inspected for integrity before each use and changed regularly, or immediately if contaminated.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect the eyes from accidental splashes.

Safe Handling and Operational Plan

A systematic approach to handling this compound will ensure minimal exposure and maintain the integrity of the research.

2.1. Engineering Controls

  • Work in a well-ventilated area. A chemical fume hood is recommended, especially when handling the solid form to avoid inhalation of any fine particulates.

2.2. Handling Procedures

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in areas where this compound is handled. Avoid generating dust or aerosols.

  • Prevent Contact: Minimize direct contact with the substance. In case of accidental contact, follow the first aid measures outlined below.

  • Transporting: When moving this compound, ensure the container is securely sealed and transported in a secondary container to prevent spills.

2.3. First Aid Measures

In the event of exposure, the following first aid procedures should be followed:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]

  • After Skin Contact: While the product is generally not an irritant, it is good practice to wash the affected area thoroughly with soap and water.[1]

  • After Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]

  • After Swallowing: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek medical advice if symptoms persist.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused this compound: Dispose of as non-hazardous chemical waste. It should be collected in a designated, properly labeled waste container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should also be disposed of in the designated chemical waste stream.

  • Disposal Method: The primary recommended method of disposal is incineration by a licensed waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.

Data Presentation

The following table summarizes the known physical and chemical properties of this compound.

PropertyValue
CAS Number 135513-21-2[1][2][3][4]
Molecular Formula C₂₅H₄₀O₂[2][3][4]
Molecular Weight 372.6 g/mol [2][4]
Appearance A solid[2][3][4]
Solubility Soluble in Dichloromethane, DMSO, Ethanol, and Methanol[2][3][4]
Storage Temperature -20°C[2][4]
Stability ≥ 4 years[2]
Boiling Point 492.6 ± 45.0 °C (Predicted)[3]
Density 1.02 ± 0.1 g/cm³ (Predicted)[3]
pKa 14.36 ± 0.70 (Predicted)[3]

Experimental Protocols

Currently, there are no publicly available, detailed experimental protocols specifically for the handling and use of this compound. As a research chemical, it is imperative that all procedures are developed and validated by qualified personnel within the research institution. All handling and experimental work should be conducted in accordance with the institution's established safety protocols and a thorough risk assessment should be performed before commencing any new procedures.

Logical Relationships in Safety Procedures

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

Variculanol_Safety_Workflow cluster_preparation Preparation cluster_handling Handling & Experimentation cluster_post_handling Post-Handling & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Conduct Risk Assessment A->B C Don Personal Protective Equipment (PPE) (Lab Coat, Gloves, Eye Protection) B->C D Work in a Well-Ventilated Area (e.g., Fume Hood) C->D E Handle with Care to Avoid Contact, Ingestion, Inhalation D->E F Follow Approved Experimental Protocol E->F G Decontaminate Work Area F->G H Dispose of Waste in Designated Chemical Waste Container G->H I Remove PPE and Wash Hands H->I I->A For Next Use J In Case of Spill or Exposure K Follow First Aid Measures J->K L Notify Laboratory Supervisor J->L

This compound Safety Workflow

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.